molecular formula C11H16N2 B1336485 (2-Pyrrolidin-1-ylphenyl)methylamine CAS No. 72752-53-5

(2-Pyrrolidin-1-ylphenyl)methylamine

Cat. No.: B1336485
CAS No.: 72752-53-5
M. Wt: 176.26 g/mol
InChI Key: PLXNYYYHSZRVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Pyrrolidin-1-ylphenyl)methylamine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNYYYHSZRVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426113
Record name (2-Pyrrolidin-1-ylphenyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-53-5
Record name 2-(1-Pyrrolidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72752-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Pyrrolidin-1-ylphenyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Pyrrolidin-1-ylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (2-Pyrrolidin-1-ylphenyl)methylamine is limited in publicly accessible literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds. The information presented herein is intended for research and development purposes and should be supplemented with experimental verification.

Chemical Identity

This compound is a substituted aromatic amine featuring a pyrrolidine ring and a methylamine group attached to a benzene ring at the ortho position. This unique arrangement of a tertiary benzylic amine and a primary alkylamine suggests a range of chemical reactivity and potential for biological activity.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 72752-53-5
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Synonyms [2-(Pyrrolidin-1-yl)phenyl]methanamine, 2-(1-Pyrrolidinyl)benzenemethanamine

Predicted Physicochemical Properties

Quantitative structure-activity relationship (QSAR) models and computational tools are valuable in predicting the physicochemical properties of novel compounds, aiding in the early stages of drug discovery and development.[1][][3] The predicted properties for this compound are summarized below. These values are crucial for anticipating the compound's behavior in various biological and chemical systems.[1][4]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueNotes
pKa (most basic) ~9.8The primary aliphatic amine is expected to be the most basic site. Aromatic amines are generally weaker bases.[5]
LogP ~1.9Indicates moderate lipophilicity, suggesting potential for good absorption and distribution.
Aqueous Solubility ~3.5 mg/mL at pH 7.4Moderate aqueous solubility is predicted.
Topological Polar Surface Area (TPSA) 29.3 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.

Synthesis and Experimental Protocols

Proposed Synthesis Route 1: Reductive Amination of 2-(Pyrrolidin-1-yl)benzaldehyde

A common and efficient method for the synthesis of amines is the reductive amination of aldehydes or ketones.[3][8]

Reaction Scheme:

  • Imine Formation: Dissolve 2-(pyrrolidin-1-yl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium chloride (1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Proposed Synthesis Route 2: Nucleophilic Substitution of 2-Aminobenzylamine

Another viable approach involves the N-alkylation of 2-aminobenzylamine with a suitable four-carbon electrophile, such as 1,4-dibromobutane, to construct the pyrrolidine ring.[9]

Reaction Scheme:

Proposed synthetic pathways for this compound.

Predicted Spectroscopic Profile

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylamine, and pyrrolidine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄)6.8 - 7.5Multiplet4H
Benzyl (CH₂)~3.8Singlet2H
Pyrrolidine (α-CH₂)~3.2Triplet4H
Pyrrolidine (β-CH₂)~1.9Multiplet4H
Amine (NH₂)1.5 - 2.5 (broad)Singlet2H

Note: The chemical shift of the NH₂ protons can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals corresponding to the aromatic and aliphatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic (quaternary)145 - 155, 120 - 130
Aromatic (CH)115 - 130
Benzyl (CH₂)~45
Pyrrolidine (α-CH₂)~50
Pyrrolidine (β-CH₂)~25
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H and C-N bonds, as well as aromatic C-H and C=C stretching vibrations. [10][11][12][13] Table 5: Predicted IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium to Strong
N-H Bend (primary amine)1590 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1020 - 1350Medium to Strong
Mass Spectrometry

The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns for benzylamines often involve the loss of the amino group and cleavage at the benzylic position. [14][15][16][17]A prominent fragment would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). Another significant fragmentation would be the loss of the methylamine group, leading to a fragment at m/z 145.

Predicted Reactivity and Stability

The chemical reactivity of this compound is governed by its primary and tertiary amine functionalities and the aromatic ring.

  • Basicity: The primary aliphatic amine is the most basic site and will readily react with acids to form ammonium salts. [18]* Nucleophilicity: Both the primary and tertiary amines can act as nucleophiles. The primary amine can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. [19]* Aromatic Ring: The pyrrolidine group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the methylamine group might complicate reactivity.

  • Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. The pyrrolidine ring itself is a stable saturated heterocycle. [20][21]

Potential Biological and Pharmacological Relevance (Hypothetical)

The structural motifs present in this compound are found in a variety of biologically active molecules. The benzylamine scaffold is a common feature in many pharmaceuticals, and the pyrrolidine ring is a prevalent heterocycle in numerous natural products and synthetic drugs. [22][23] Based on its structure, this compound could be investigated as a scaffold for the development of novel therapeutic agents targeting the central nervous system (CNS), given that many benzylamine derivatives exhibit CNS activity. [24]Furthermore, substituted pyrrolidines are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [6] The development of any new chemical entity into a therapeutic agent is a long and complex process involving multiple stages, from initial discovery and preclinical research to extensive clinical trials and regulatory approval. [9][25][26][27][28]A critical aspect of this process is the early evaluation of the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). [8][29][30][31][32]

Drug_Development_Workflow cluster_0 Characterization Workflow Start Synthesized Compound Purity Purity Assessment (HPLC, LC-MS) Start->Purity Structure Structural Elucidation (NMR, IR, MS) Purity->Structure PhysChem Physicochemical Properties (pKa, LogP, Solubility) Structure->PhysChem Stability Chemical Stability Assessment PhysChem->Stability Proceed Proceed to Biological Screening Stability->Proceed

A logical workflow for the initial characterization of a novel compound.

Conclusion

This compound is a chemical entity with interesting structural features that suggest a rich chemical reactivity and potential for biological applications. While direct experimental data is currently scarce, this guide provides a comprehensive overview of its predicted chemical properties based on sound chemical principles and data from analogous structures. The proposed synthesis routes offer a starting point for its preparation, and the predicted spectroscopic data can aid in its characterization. Further experimental investigation is necessary to validate these predictions and to explore the potential of this molecule in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Structure Elucidation of (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (2-Pyrrolidin-1-ylphenyl)methylamine. Due to the limited availability of experimental data in public databases, this document presents a combination of predicted spectroscopic data and detailed, generalized experimental protocols that are standard in the field of organic chemistry for the synthesis and characterization of novel compounds. This guide serves as a practical framework for researchers involved in the synthesis, purification, and structural analysis of this compound and related molecules, offering valuable insights for drug discovery and development programs.

Introduction

This compound, with CAS number 72752-53-5, is a chemical compound featuring a phenyl ring substituted with a pyrrolidine and a methylamine group at the ortho position.[1] The unique arrangement of these functional groups suggests its potential as a scaffold in medicinal chemistry, possibly interacting with various biological targets. Accurate structure elucidation is a critical first step in understanding its chemical properties and potential pharmacological activity. This guide outlines the necessary steps and techniques for its comprehensive structural characterization.

Chemical Structure and Properties

The chemical structure of this compound is presented below. Its molecular formula is C₁₁H₁₆N₂, and it has a predicted molecular weight of 176.26 g/mol .[2]

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on the chemical structure and analysis of similar compounds. These tables provide a reference for what researchers might expect to observe during experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10 - 7.30m4HAr-H
3.85s2HAr-CH₂ -NH₂
3.20 - 3.40m4HN-CH₂ (Pyrrolidine)
1.90 - 2.10m4HCH₂ -CH₂ (Pyrrolidine)
1.60br s2HNH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
145.0C -N (Aromatic)
138.0C -CH₂ (Aromatic)
128.0 - 130.0Ar-C H
122.0 - 125.0Ar-C H
52.0N-C H₂ (Pyrrolidine)
45.0Ar-C H₂-NH₂
24.0C H₂-C H₂ (Pyrrolidine)

Table 3: Predicted Mass Spectrometry Data (EI)

m/zPredicted Fragment
176[M]⁺
161[M - NH₂]⁺
147[M - CH₂NH₂]⁺
133[M - C₃H₆N]⁺
105[C₇H₅N]⁺
77[C₆H₅]⁺

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3300 - 3400N-H stretch (amine)
2850 - 3000C-H stretch (aliphatic)
1600, 1480C=C stretch (aromatic)
1250 - 1350C-N stretch

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and structural characterization of this compound.

Synthesis

A plausible synthetic route for this compound involves the reductive amination of 2-pyrrolidin-1-ylbenzaldehyde.

Materials:

  • 2-pyrrolidin-1-ylbenzaldehyde

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-pyrrolidin-1-ylbenzaldehyde (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

synthesis_workflow start Start: 2-pyrrolidin-1-ylbenzaldehyde reductive_amination Reductive Amination (Ammonium Acetate, NaBH₃CN) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, multiplet).

  • For unambiguous assignments, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.

  • For Electron Ionization (EI), a GC-MS system is typically used. For Electrospray Ionization (ESI), an LC-MS system is appropriate.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap mass analyzer to determine the exact mass and confirm the elemental composition.

Infrared (IR) Spectroscopy

Protocol:

  • If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Structure Elucidation Workflow

The overall process of structure elucidation involves a logical sequence of synthesis, purification, and spectroscopic analysis.

elucidation_workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI, HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the structure elucidation of a novel compound.

Conclusion

The structure elucidation of this compound relies on a combination of modern synthetic and analytical techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework based on predicted data and established methodologies. The successful synthesis and characterization of this compound will enable further investigation into its chemical reactivity and potential applications, particularly in the field of drug discovery. Researchers are encouraged to use the protocols and predicted data herein as a starting point for their own investigations.

References

An In-depth Technical Guide on (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information for the chemical compound (2-Pyrrolidin-1-ylphenyl)methylamine, with a focus on its identification and a general discussion of the relevance of related structures in medicinal chemistry. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identification and Properties

This compound is a chemical compound with the unique Chemical Abstracts Service (CAS) number 72752-53-5 [1]. This identifier is crucial for unambiguous identification in databases and literature. While specific experimental data for this particular isomer is limited in publicly accessible resources, the general properties of related pyrrolidine-containing aromatic amines suggest its potential as a scaffold in medicinal chemistry.

Below is a summary of the key identifiers for this compound and a related isomer, (3-Pyrrolidin-1-ylphenyl)methylamine, for which more data is available.

PropertyThis compound(3-Pyrrolidin-1-ylphenyl)methylamine
CAS Number 72752-53-5[1]175696-70-5[2][3]
Molecular Formula C11H16N2C11H16N2[3]
Molecular Weight Not explicitly found176.26 g/mol [3]
Synonyms [2-(pyrrolidin-1-yl)phenyl]methanamine, 1-(2-Pyrrolidin-1-ylphenyl)methanamine, 2-(1-Pyrrolidinyl)benzenemethanamine, 2-Pyrrolidin-1-yl-benzylamine, 2-Pyrrolidinobenzylamine[1](3-(Pyrrolidin-1-yl)phenyl)methanamine[3]

Synthesis and Experimental Protocols

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyrrolidine derivative, which could be adapted for the synthesis of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Substituted Aniline, Pyrrolidine Precursor) reaction Chemical Reaction (e.g., Cyclization, Reduction) start->reaction Reagents, Solvent, Conditions workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup Crude Product purification Purification (e.g., Column Chromatography, Distillation) workup->purification Extracted Material analysis Characterization (e.g., NMR, MS, IR) purification->analysis Purified Fractions final_product Final Product This compound analysis->final_product Confirmed Structure

A generalized workflow for the synthesis and purification of a substituted pyrrolidine.

Relevance in Drug Discovery and Signaling Pathways

While no specific signaling pathways involving this compound have been documented in the searched literature, the broader class of pyrrolidine-containing compounds and 2-phenethylamines are of significant interest in medicinal chemistry.[5][6] These scaffolds are present in numerous biologically active molecules that target a variety of receptors and enzymes. For instance, derivatives of pyrrolidine have been investigated as antagonists for opioid receptors and are integral to the structure of various pharmaceuticals.[7]

The logical progression from a novel chemical entity to a potential therapeutic agent is a complex, multi-stage process. The diagram below outlines a simplified logical relationship in a typical drug discovery and development pipeline where a compound like this compound could theoretically be evaluated.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase compound Compound Synthesis (this compound) screening High-Throughput Screening compound->screening Compound Library hit_id Hit Identification screening->hit_id Active Compounds lead_opt Lead Optimization hit_id->lead_opt Validated Hits in_vitro In Vitro / In Vivo Studies lead_opt->in_vitro Optimized Leads candidate Candidate Selection in_vitro->candidate Efficacy & Safety Data

A simplified logical flow in early-stage drug discovery and development.

Safety Information

A safety data sheet (SDS) for the isomer (3-Pyrrolidin-1-ylphenyl)methylamine indicates that it is considered hazardous, causing severe skin burns and eye damage, and may cause respiratory irritation.[2] While a specific SDS for the 2-isomer was not found, it is prudent to handle it with similar precautions in a laboratory setting, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and to work in a well-ventilated area.[2]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Always refer to a certified Safety Data Sheet (SDS) for the specific compound and follow all institutional and regulatory safety guidelines.

This guide summarizes the currently available information on this compound. Further research would be necessary to fully characterize its chemical, physical, and biological properties. The provided diagrams offer a general framework for understanding the synthesis and potential application of this and related compounds in a research and development context.

References

A Technical Guide to (2-Pyrrolidin-1-ylphenyl)methylamine: Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular formula and weight of (2-Pyrrolidin-1-ylphenyl)methylamine. While specific experimental data for the 2-substituted isomer is limited in publicly available literature, this document extrapolates information from the closely related (3-Pyrrolidin-1-ylphenyl)methylamine isomer and discusses general synthetic approaches and potential biological activities based on related compounds containing the pyrrolidine scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The physicochemical properties of this compound are expected to be identical to its 3-substituted isomer, for which data is readily available.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂PubChem[1]
Molecular Weight 176.26 g/mol PubChem[1]
IUPAC Name [2-(pyrrolidin-1-yl)phenyl]methanamineN/A
CAS Number 72752-53-5Tetrahedron[2]

Synthesis and Experimental Protocols

A plausible synthetic route could involve the nucleophilic substitution of a suitable starting material, such as 2-fluorobenzonitrile, with pyrrolidine, followed by the reduction of the nitrile group to form the primary amine.

Conceptual Experimental Workflow:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 2-Fluorobenzonitrile 2-Fluorobenzonitrile Reaction1 Base, Solvent Heat 2-Fluorobenzonitrile->Reaction1 Reactant Pyrrolidine Pyrrolidine Pyrrolidine->Reaction1 Reactant 2-(Pyrrolidin-1-yl)benzonitrile 2-(Pyrrolidin-1-yl)benzonitrile Reaction1->2-(Pyrrolidin-1-yl)benzonitrile Product ReducingAgent e.g., LiAlH4 Solvent (e.g., THF) 2-(Pyrrolidin-1-yl)benzonitrile->ReducingAgent Starting Material FinalProduct This compound ReducingAgent->FinalProduct Product

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been extensively characterized in the available literature. However, the pyrrolidine moiety is a common scaffold in a variety of biologically active compounds, suggesting potential areas of investigation for this molecule.

Compounds containing a pyrrolidine ring have been identified as potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET)[4]. Additionally, derivatives of this scaffold have been developed as selective antagonists for opioid receptors, such as the κ-opioid receptor (KOR)[5].

Given these precedents, a hypothetical signaling pathway for a (pyrrolidin-1-ylphenyl)methylamine derivative could involve the modulation of neurotransmitter reuptake or receptor antagonism.

Hypothetical Signaling Pathway:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter Release Neurotransmitter Neurotransmitter Neurotransmitter_Release->Neurotransmitter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Transporter Monoamine Transporter Neurotransmitter->Transporter Reuptake Compound (2-Pyrrolidin-1-ylphenyl) methylamine Compound->Transporter Inhibits Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

References

The Diverse Biological Activities of Pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a pivotal scaffold in medicinal chemistry. Its prevalence in natural products and synthetic compounds underscores its significance as a versatile pharmacophore.[1][2] This structural motif imparts favorable physicochemical properties, including hydrophilicity and the ability to form hydrogen bonds, which are crucial for drug-target interactions.[3] Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in the development of novel therapeutics for a range of diseases.[1][4] This technical guide provides an in-depth overview of the significant biological activities of pyrrolidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects. The content herein is curated to support researchers, scientists, and drug development professionals in their endeavors to explore and harness the therapeutic potential of this important class of compounds.

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of potential anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines.[5][6] The structural diversity of these compounds allows for the modulation of various cellular targets, leading to the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).[4][5]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of various pyrrolidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for several classes of pyrrolidine derivatives against different cancer cell lines.

Derivative ClassCompound IDCancer Cell LineIC50 (µM)
Spirooxindole-pyrrolidine1aHCT11615.2
Spirooxindole-pyrrolidine1bHCT1168.5
N-Arylpyrrolidine-2,5-dione2aMCF-75.8
N-Arylpyrrolidine-2,5-dione2bMCF-73.1
Pyrrolidinone-hydrazone3aPPC-110.4
Pyrrolidinone-hydrazone3bIGR392.5
Polysubstituted Pyrrolidines3hVarious2.9 - 16
Polysubstituted Pyrrolidines3kVarious2.9 - 16
Spiro[pyrrolidine-3,3-oxindoles]38iMCF-73.53
Pyrrolidine-substituted chalcones3IPMCF-725-30 µg/mL
Pyrrolidine-substituted chalcones3FPMDA-MB-46825 µg/mL
Mechanism of Action: Induction of Apoptosis

A primary mechanism through which pyrrolidine derivatives exert their anticancer effects is the induction of apoptosis.[7][8] This process of programmed cell death is often mediated by the activation of a cascade of cysteine proteases known as caspases.[4][8] The intrinsic (mitochondrial) pathway of apoptosis is a common target. Pyrrolidine dithiocarbamate (PDTC), for instance, has been shown to induce apoptosis through a cytochrome c-dependent mechanism.[7] This involves the release of cytochrome c from the mitochondria, which in turn activates procaspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[7]

cluster_cyto Cytosol PD Pyrrolidine Derivatives Mito Mitochondria PD->Mito induces release of CytC Cytochrome c Casp9 Caspase-9 (activated) CytC->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP

Intrinsic apoptosis pathway induced by pyrrolidine derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrrolidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] Their mechanisms of action often involve the inhibition of essential bacterial enzymes that are distinct from those targeted by existing drug classes.[4]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11] The table below presents MIC values for various pyrrolidine derivatives against different bacterial strains.

Derivative ClassCompound IDBacterial StrainMIC (µg/mL)
Halogenobenzene substituted3Staphylococcus aureus32-512
Halogenobenzene substituted5Candida albicans32-64
Halogenobenzene substituted6Escherichia coli32-512
Halogenobenzene substituted7Klebsiella pneumoniae32-512
1,2,4-Oxadiazole pyrrolidine22cE. coli DNA gyrase (IC50)120 ± 10 nM
Pyrrolidine chalcones3BP, 3CP, 3DPStaphylococcus aureus0.025
Pyrrolidine chalcones3AP, 3IPEnterococcus faecalis0.025
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

A key mechanism of antibacterial action for some pyrrolidine derivatives, particularly those with a quinolone-like scaffold, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are essential for bacterial DNA replication, transcription, and repair.[12] By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[11][12]

PD Pyrrolidine-Quinolone Hybrids Gyrase DNA Gyrase PD->Gyrase inhibits TopoIV Topoisomerase IV PD->TopoIV inhibits DNA_rep DNA Replication & Supercoiling Gyrase->DNA_rep DSB Double-Strand Breaks Gyrase->DSB TopoIV->DNA_rep TopoIV->DSB Death Bacterial Cell Death DSB->Death

Inhibition of bacterial DNA replication by pyrrolidine derivatives.

Antiviral Activity

Several pyrrolidine-containing compounds have been successfully developed as antiviral drugs, highlighting the importance of this scaffold in antiviral research.[13][14] These agents often target viral proteases, which are crucial for the processing of viral polyproteins into functional enzymes and structural proteins.[14]

Notable Pyrrolidine-Containing Antiviral Drugs
Drug NameVirus TargetedMechanism of Action
Telaprevir Hepatitis C Virus (HCV)NS3/4A protease inhibitor
Ombitasvir Hepatitis C Virus (HCV)NS5A inhibitor
Spiro[pyrrolidine-2,2'-adamantanes] Influenza A VirusM2 protein interaction
Mechanism of Action: Inhibition of Viral Proteases

Antiviral pyrrolidine derivatives, such as telaprevir, function by inhibiting viral proteases, for instance, the HCV NS3/4A serine protease.[14] This enzyme is essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication. By blocking the active site of the protease, these drugs prevent the formation of new viral particles.[15]

Antiviral Antiviral Pyrrolidine Derivative (e.g., Telaprevir) Protease Viral Protease (e.g., HCV NS3/4A) Antiviral->Protease inhibits Polyprotein Viral Polyprotein Protease->Polyprotein cleaves Replication Viral Replication Mature_Proteins Mature Viral Proteins Mature_Proteins->Replication cluster_outcomes Cellular Outcomes PDTC Pyrrolidine Dithiocarbamate (PDTC) Akt Akt PDTC->Akt prevents dephosphorylation (activates) NFkB NF-κB PDTC->NFkB inhibits nuclear translocation HI Hypoxia-Ischemia HI->Akt dephosphorylates (inactivates) HI->NFkB activates GSK3b GSK-3β Akt->GSK3b phosphorylates (inactivates) Neuroprotection Neuroprotection Akt->Neuroprotection Apoptosis Apoptosis GSK3b->Apoptosis Inflammation Inflammation NFkB->Inflammation Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Add_Compound Add Pyrrolidine Derivative Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of (2-Pyrrolidin-1-ylphenyl)methylamine is not available in the current scientific literature. This guide provides a hypothesized mechanism of action based on the structure-activity relationships (SAR) of structurally analogous compounds. The information presented is intended for researchers, scientists, and drug development professionals for informational and research-guiding purposes.

Introduction

This compound is a small molecule featuring a phenyl ring substituted with a pyrrolidine group at the 2-position and a methylamine group at the 1-position of the side chain. The pyrrolidine ring is a common scaffold in many biologically active compounds due to its ability to introduce conformational constraints and serve as a key pharmacophoric element.[1][2] The presence of a primary amine in the methylamine moiety suggests potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This document outlines a plausible mechanism of action for this compound by analyzing the pharmacological profiles of structurally related molecules.

Hypothesized Mechanism of Action

Based on the structural motifs present in this compound, the most probable primary mechanism of action is the modulation of monoaminergic systems in the central nervous system. This hypothesis is built upon the known activities of compounds containing similar phenyl-pyrrolidine and phenethylamine scaffolds.

Specifically, this compound is likely to function as an inhibitor of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). This is supported by the well-documented activity of pyrovalerone analogs, which feature a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one core and are potent inhibitors of DAT and NET.[3]

Furthermore, interactions with serotonin (5-HT) and dopamine (D) receptors are also plausible, given that many pyrrolidine-containing compounds exhibit affinity for these GPCRs.[4][5] The precise activity (agonist, antagonist, or partial agonist) would be dependent on the specific receptor subtype and the conformational presentation of the molecule at the receptor binding site.

Supporting Evidence from Structurally Related Compounds

The following sections present quantitative data and structure-activity relationship (SAR) insights from compounds that share key structural features with this compound.

Analogs of pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) have been extensively studied as monoamine uptake inhibitors.[3] These compounds demonstrate that the 2-(pyrrolidin-1-yl)phenyl moiety is a key pharmacophore for potent DAT and NET inhibition with generally weaker activity at the serotonin transporter (SERT).

Table 1: Monoamine Transporter Inhibition Data for Pyrovalerone Analogs [3]

CompoundR Group on Phenyl RingDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
4a (Pyrovalerone)4-CH316.048.0>10,000
4u3,4-di-Cl2.31.81,200
4tNaphthyl1.92.11,100

Data from Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.

Compounds containing a pyrrolidine ring attached to an aromatic system frequently exhibit affinity for various GPCRs. For instance, analogs of 4-(2-(pyrrolidin-1-yl)ethyl)phenol have been shown to bind to dopamine D2 and D3 receptors.[4] Additionally, certain N-substituted pyrrolidine derivatives act as selective 5-HT1A receptor agonists.[5]

Table 2: Binding Affinities of Pyrrolidine-Containing Ligands at GPCRs

CompoundReceptorBinding Affinity (Ki, nM)Reference
Eticlopride-based analog 1D21.77[4]
Eticlopride-based analog 1D30.436[4]
(S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide5-HT1A0.49[5]
Phenylpiperazine pyrrolidin-2-one derivative (EP-42)5-HT1A24.5[6]
Phenylpiperazine pyrrolidin-2-one derivative (EP-50)5-HT2109.1[6]

Postulated Signaling Pathways

Given the hypothesized interaction with monoamine transporters and GPCRs, this compound could modulate several downstream signaling pathways.

Inhibition of DAT and NET would lead to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhancement of monoaminergic neurotransmission is a well-established mechanism for the therapeutic effects of many antidepressant and psychostimulant drugs.

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Dopamine (DA) / Norepinephrine (NE) Vesicle Synaptic Vesicle MA->Vesicle Packaging DA_NE_ext Extracellular DA / NE Vesicle->DA_NE_ext Release Post_Receptor Postsynaptic Receptors (Dopamine/Adrenergic) DA_NE_ext->Post_Receptor Binding DAT_NET DAT / NET DA_NE_ext->DAT_NET Reuptake Signal Signal Transduction Post_Receptor->Signal Compound This compound Compound->DAT_NET Inhibition

Caption: Hypothesized inhibition of monoamine transporters by this compound.

If this compound acts as an agonist at a Gi/o-coupled receptor, such as the 5-HT1A receptor, it would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, agonism at a Gq/11-coupled receptor would activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

GPCR_SIGNALING Compound This compound GPCR GPCR (e.g., 5-HT1A, D2) Compound->GPCR G_protein G-protein (Gi/o or Gq/11) GPCR->G_protein Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_protein->Effector Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential GPCR signaling pathway modulated by this compound.

Experimental Protocols for Hypothesis Testing

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key initial experiments.

These assays are crucial for determining the binding affinity (Ki) of this compound to a panel of receptors and transporters.[7]

Objective: To determine the binding affinity of the test compound for monoamine transporters (DAT, NET, SERT) and a selection of dopamine and serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the target receptor or transporter.

  • Radioligand specific for each target (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the target).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or the non-specific binding control.

  • Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

BINDING_ASSAY_WORKFLOW start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prepare_reagents incubate Incubate Reagents in 96-well Plate prepare_reagents->incubate filter Rapid Filtration & Washing incubate->filter add_scintillant Add Scintillation Cocktail filter->add_scintillant count Quantify Radioactivity add_scintillant->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.

Objective: To characterize the functional activity of this compound at the identified binding targets.

Example: cAMP Assay for Gi/o-coupled Receptors

Materials:

  • CHO or HEK293 cells stably expressing the target Gi/o-coupled receptor (e.g., 5-HT1A).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound at various concentrations.

  • A known agonist and antagonist for the receptor.

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Plate the cells in a suitable microplate and culture overnight.

  • Pre-incubate the cells with the test compound or control compounds.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

  • For agonist activity, the test compound will inhibit forskolin-stimulated cAMP production in a dose-dependent manner.

  • For antagonist activity, the test compound will block the inhibitory effect of a known agonist on forskolin-stimulated cAMP production.

  • Generate dose-response curves to determine EC50 (for agonists) or IC50/Kb (for antagonists).

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, a strong hypothesis based on structure-activity relationships of analogous compounds points towards modulation of the monoaminergic system. The primary targets are likely to be the dopamine and norepinephrine transporters, with potential off-target effects at serotonin and dopamine receptors. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's pharmacological profile. Further research, including in vivo behavioral studies, will be necessary to fully elucidate its therapeutic potential and physiological effects.

References

Structure-activity relationship of (2-Pyrrolidin-1-ylphenyl)methylamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of (2-Pyrrolidin-1-ylphenyl)methylamine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs and related structures. Due to a lack of extensive direct research on this specific scaffold, this document synthesizes findings from closely related analogs to infer SAR principles. The information is intended to guide researchers in the design and development of novel compounds targeting various biological entities.

Core Scaffold and Biological Significance

The core scaffold, this compound, features a phenyl ring substituted with a pyrrolidine group and a methylamine side chain. This structural motif is present in a variety of biologically active compounds that interact with central nervous system (CNS) targets. Analogs of this scaffold have shown affinity for monoamine transporters, sigma receptors, dopamine receptors, and opioid receptors, indicating its potential as a versatile template for drug discovery.

Structure-Activity Relationships

The biological activity of this compound analogs is highly dependent on the substitution patterns on the phenyl ring, the nature of the amine, and the stereochemistry of the molecule.

Monoamine Transporter Activity

Analogs of pyrovalerone, which contain a 1-phenyl-2-pyrrolidin-1-yl moiety, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT).[1] The S-enantiomer is typically the more active form.[1]

Table 1: SAR of Pyrovalerone Analogs at Monoamine Transporters [1]

Compound IDPhenyl Ring SubstitutionDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
4a 4-Methyl24344,200
4b 4-Ethyl18443,900
4c 4-Propyl14503,100
4d 4-t-Butyl111102,700
4e 4-Methoxy7915012,000
4f 4-Chloro13412,000
4g 4-Bromo12441,800
4h 4-Fluoro27644,700
4u 3,4-Dichloro5.4221,300
4t 2-Naphthyl1.813190

Data extracted from Meltzer et al., J. Med. Chem. 2006, 49 (4), pp 1420–1432.[1]

From this data, it can be inferred that:

  • Electron-donating and electron-withdrawing substituents at the 4-position of the phenyl ring are generally well-tolerated for DAT and NET affinity.

  • Increasing the steric bulk at the 4-position can be beneficial for DAT affinity.

  • Dihalogen substitution, such as 3,4-dichloro, enhances DAT affinity.

  • Extending the aromatic system, as seen with the 2-naphthyl analog, significantly increases potency at all three monoamine transporters.

Sigma Receptor Affinity

Phenylalkylamine structures are a common motif in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2] High affinity generally requires at least one arylalkyl substitution on a nitrogen atom.[2] A lead analog from one study, AZ66, which has a more complex structure but contains the phenyl-amine core, showed high nanomolar affinity for both sigma receptor subtypes.[3]

Table 2: Sigma Receptor Affinity of Selected Phenylalkylamine Analogs

CompoundStructureσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Reference
AZ66N/A2.4 ± 0.630.51 ± 0.15[3]
14 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine715.3[4]
  • These findings suggest that the this compound scaffold is a promising starting point for developing selective sigma receptor ligands.

Opioid and Dopamine Receptor Activity

The phenyl-pyrrolidine scaffold has also been incorporated into ligands for opioid and dopamine receptors. For instance, PF-04455242 is a high-affinity κ-opioid receptor (KOR) antagonist.[5] Additionally, substituted trans-(2S,4R)-pyrrolidines have been identified as key dopaminergic moieties in dual-target MOR/D3R ligands.[6]

Table 3: Opioid and Dopamine Receptor Affinity of Selected Analogs

CompoundTargetKᵢ (nM)Reference
PF-04455242KOR (human)3[5]
PF-04455242MOR (human)64[5]
PF-04455242DOR (human)> 4000[5]
  • These data highlight the versatility of the scaffold and suggest that modifications can tune the selectivity towards different G-protein coupled receptors.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route to the core scaffold can be envisioned starting from a substituted 2-fluorobenzonitrile.

G A Substituted 2-Fluorobenzonitrile B Substituted 2-(Pyrrolidin-1-yl)benzonitrile A->B Pyrrolidine, K2CO3, DMSO C Substituted (2-Pyrrolidin-1-ylphenyl)methanamine B->C Reduction (e.g., LiAlH4 or H2/Raney Ni) D N-Substituted Analog C->D Reductive amination or Acylation/Reduction G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Homogenize Guinea Pig Brain Tissue B Centrifuge and Resuspend Pellet (Membrane Prep) A->B C Incubate Membrane Prep with [3H](+)-pentazocine (Radioligand) and varying concentrations of Test Compound B->C D Filter through GF/B filters C->D E Wash Filters to Remove Unbound Ligand D->E F Measure Radioactivity with Liquid Scintillation Counter E->F G Calculate Specific Binding F->G H Non-linear Regression Analysis to Determine IC50 and Ki G->H G Ligand Agonist Ligand Receptor GPCR (e.g., D2R, MOR) Ligand->Receptor Binds to G_protein Gαiβγ Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene transcription) PKA->Downstream Phosphorylates

References

Spectroscopic Data for (2-Pyrrolidin-1-ylphenyl)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Pyrrolidin-1-ylphenyl)methylamine, along with generalized experimental protocols.

Expected Spectroscopic Data

The structure of this compound contains a pyrrolidine ring attached to a phenyl ring at the 2-position, with a methylamine group also attached to the phenyl ring. This arrangement will dictate the chemical shifts, vibrational frequencies, and fragmentation patterns observed in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the pyrrolidine ring protons.

Proton Type Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic (C₆H₄)6.8 - 7.5MultipletThe ortho-substitution pattern will lead to a complex splitting pattern.
Benzylic (CH₂)~3.8Singlet or DoubletProtons on the carbon adjacent to the phenyl ring and the amine group. May show coupling to NH₂ protons.
Amine (NH₂)1.5 - 3.0 (broad)Singlet (broad)Chemical shift is concentration and solvent dependent. Signal may disappear upon D₂O exchange.[1]
Pyrrolidine (α-CH₂)3.2 - 3.5MultipletProtons on the carbons of the pyrrolidine ring adjacent to the nitrogen.
Pyrrolidine (β-CH₂)1.8 - 2.1MultipletProtons on the other carbons of the pyrrolidine ring.

Expected ¹³C NMR Data:

The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

Carbon Type Expected Chemical Shift (ppm) Notes
Aromatic (C-N)145 - 155Quaternary carbon attached to the pyrrolidine nitrogen.
Aromatic (C-CH₂NH₂)135 - 145Quaternary carbon attached to the methylamine group.
Aromatic (CH)115 - 130Aromatic carbons with attached protons.
Benzylic (CH₂)45 - 55Carbon of the methylamine group.
Pyrrolidine (α-C)50 - 60Carbons of the pyrrolidine ring adjacent to the nitrogen.
Pyrrolidine (β-C)20 - 30Other carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-N bonds, and the aromatic ring.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Primary Amine)3300 - 3500MediumTwo bands are expected for the symmetric and asymmetric stretches.[2]
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
N-H Bend (Primary Amine)1590 - 1650Medium to StrongScissoring vibration.[2]
C=C Stretch (Aromatic)1450 - 1600Medium to WeakMultiple bands are expected.
C-N Stretch (Aromatic)1250 - 1360Medium to Strong
C-N Stretch (Aliphatic)1020 - 1250Medium
C-H Out-of-Plane Bend (Aromatic)730 - 770 and 690 - 710StrongIndicative of ortho-disubstitution.
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₁₁H₁₆N₂ with a molecular weight of 176.26 g/mol .

Expected Fragmentation Data:

m/z Proposed Fragment Fragmentation Pathway
176[M]⁺Molecular ion
161[M - NH₂]⁺Loss of the amino group from the benzylic position.
147[M - CH₂NH₂]⁺Cleavage of the methylamine group.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl compounds.
77[C₆H₅]⁺Phenyl cation.
70[C₄H₈N]⁺Fragment corresponding to the pyrrolidine ring.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an aromatic amine like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the presence of the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). Acquire the spectrum in positive ion mode.

    • EI-MS: Introduce the sample (often via a gas chromatograph, GC-MS) into the EI source. The standard electron energy is 70 eV.

  • Tandem MS (MS/MS): To elucidate fragmentation pathways, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation cluster_reporting Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI, MS/MS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation report Technical Guide / Whitepaper structure_confirmation->report

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

References

(2-Pyrrolidin-1-ylphenyl)methylamine: A Scoping Review of Potential Therapeutic Targets for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data for "(2-Pyrrolidin-1-ylphenyl)methylamine" has been identified in the public domain. The following in-depth technical guide is based on the pharmacological profile of structurally analogous compounds, with a primary focus on the κ-opioid receptor antagonist PF-04455242. The presented data and potential therapeutic targets require direct experimental validation for "this compound".

Executive Summary

The pyrrolidine moiety is a prevalent scaffold in medicinal chemistry, contributing to the development of numerous clinically approved drugs.[1] This technical guide explores the potential therapeutic targets of the novel compound this compound. While direct pharmacological data for this specific molecule is not yet available, analysis of its structural analogs strongly suggests that its primary therapeutic potential lies in the modulation of the endogenous opioid system. Specifically, the κ-opioid receptor (KOR) emerges as a high-probability primary target, with the μ-opioid receptor (MOR) as a potential secondary target. This document provides a comprehensive overview of these potential targets, their associated signaling pathways, quantitative data from a key analog, and detailed experimental protocols to facilitate future research and drug development efforts.

Primary Potential Therapeutic Target: κ-Opioid Receptor (KOR)

The most compelling evidence for the therapeutic targeting of this compound comes from the pharmacological profile of the structurally similar compound, 2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242). PF-04455242 is a potent and selective KOR antagonist.[2] KOR antagonists are of significant interest for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and substance use disorders.[1][3][4]

Quantitative Data for the KOR Antagonist Analog (PF-04455242)

The following table summarizes the binding affinity and in vivo potency of PF-04455242, providing a quantitative basis for the potential activity of this compound at opioid receptors.

Target Species Assay Type Ligand Value Units Reference
κ-Opioid Receptor (KOR)HumanRadioligand BindingPF-044552423nM (Ki)[2]
κ-Opioid Receptor (KOR)RatRadioligand BindingPF-0445524221nM (Ki)[2]
κ-Opioid Receptor (KOR)MouseRadioligand BindingPF-0445524222nM (Ki)[2]
μ-Opioid Receptor (MOR)HumanRadioligand BindingPF-0445524264nM (Ki)[2]
δ-Opioid Receptor (DOR)HumanRadioligand BindingPF-04455242> 4000nM (Ki)[2]
KOR Antagonism (in vivo)RatAnalgesia ModelPF-044552421.5mg/kg (ID50)[2]
MOR Antagonism (in vivo)RatAnalgesia ModelPF-044552429.8mg/kg (ID50)[2]
KOR Occupancy (in vivo)RatEx vivo BindingPF-044552422.0mg/kg (ID50)[2]
MOR Occupancy (in vivo)RatEx vivo BindingPF-044552428.6mg/kg (ID50)[2]
KOR Antagonist Signaling Pathway

Activation of the KOR by its endogenous ligand, dynorphin, initiates a G-protein-coupled signaling cascade that is primarily mediated by the Gαi/o subunit.[3] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[3] KOR activation can also trigger signaling through β-arrestin pathways, which are implicated in receptor desensitization and internalization. A KOR antagonist, such as potentially this compound, would bind to the KOR and block the binding of dynorphin, thereby preventing the downstream signaling events.

KOR_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR κ-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates KOR_Antagonist This compound (Antagonist) KOR_Antagonist->KOR Binds & Blocks G_Protein Gαi/o KOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Dysphoria, Analgesia) PKA->Cellular_Response Modulates

Caption: KOR antagonist mechanism of action.

Secondary Potential Therapeutic Target: μ-Opioid Receptor (MOR)

The data for PF-04455242 indicates a roughly 20-fold selectivity for KOR over MOR.[2] While MOR is a secondary target, its modulation could contribute to the overall pharmacological profile of this compound. MOR antagonism is the mechanism of action for drugs like naltrexone, which are used to treat opioid and alcohol use disorders.

MOR Antagonist Signaling Pathway

Similar to the KOR, the MOR is a Gαi/o-coupled receptor. Its activation by endogenous opioids like endorphins or exogenous opioids like morphine leads to the inhibition of adenylyl cyclase and subsequent downstream effects. A MOR antagonist would block these effects.

MOR_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endorphin Endorphin MOR μ-Opioid Receptor (MOR) Endorphin->MOR Binds & Activates MOR_Antagonist This compound (Antagonist) MOR_Antagonist->MOR Binds & Blocks G_Protein Gαi/o MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Analgesia, Euphoria, Respiratory Depression PKA->Cellular_Response Modulates

Caption: MOR antagonist mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with its potential therapeutic targets.

Radioligand Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for the KOR, MOR, and DOR.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the opioid receptor (e.g., from CHO or HEK293 cells) Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR) and varying concentrations of the test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Measure_Radioactivity Measure radioactivity of the filters using liquid scintillation counting Separate->Measure_Radioactivity Data_Analysis Perform non-linear regression analysis to determine the IC50 value Measure_Radioactivity->Data_Analysis Calculate_Ki Calculate the Ki value using the Cheng-Prusoff equation Data_Analysis->Calculate_Ki End End Calculate_Ki->End

Caption: Radioligand binding assay workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human KOR, MOR, or DOR.

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR), and a range of concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand (e.g., naloxone).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models for Antidepressant-like and Anti-addictive Effects

KOR antagonists have shown promise in preclinical models of depression and addiction.[1][2] The following are standard in vivo protocols to assess these potential therapeutic effects.

3.2.1. Forced Swim Test (Mouse)

This model is widely used to screen for antidepressant-like activity.

Detailed Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Place each mouse individually into the cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

3.2.2. Conditioned Place Preference (Mouse)

This model is used to assess the rewarding or aversive properties of a drug and its potential to treat addiction. To test the therapeutic potential in treating reinstatement of drug-seeking behavior, a reinstatement paradigm is used.

Detailed Methodology:

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning: Allow the mice to freely explore both chambers to determine any initial preference.

    • Conditioning: For several days, confine the mice to one chamber after administration of a drug of abuse (e.g., cocaine) and to the other chamber after administration of vehicle.

    • Test 1 (Preference): After conditioning, allow the mice to freely explore both chambers in a drug-free state. An increase in time spent in the drug-paired chamber indicates the development of a conditioned place preference.

    • Extinction: Repeatedly place the mice in the apparatus without any drug administration until the preference for the drug-paired chamber is extinguished.

    • Reinstatement: Induce reinstatement of the preference by a priming dose of the drug of abuse or by a stressor.

    • Test 2 (Effect of Antagonist): Administer the test compound (e.g., this compound) before the reinstatement trigger and measure the time spent in each chamber.

  • Data Analysis: A significant reduction in the time spent in the drug-paired chamber in the compound-treated group compared to the vehicle-treated group during the reinstatement test suggests that the compound can attenuate drug-seeking behavior.

Conclusion

While further direct experimental investigation is necessary, the analysis of structurally related compounds strongly suggests that this compound is a promising candidate for development as a κ-opioid receptor antagonist. Its potential therapeutic applications lie in the treatment of depression, anxiety, and substance use disorders. The quantitative data from the analog PF-04455242 provides a solid foundation for initial dose-ranging studies, and the detailed experimental protocols outlined in this guide offer a clear path for its pharmacological characterization. Future research should focus on confirming the binding affinity and functional activity of this compound at opioid receptors and evaluating its efficacy in relevant in vivo models.

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenylmethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and pharmacological evaluation of substituted phenylmethylamines. This class of compounds, originating from the phenethylamine scaffold, has played a pivotal role in the development of neuropharmacology, encompassing a wide range of psychoactive substances from stimulants to empathogens and psychedelics.

Historical Overview and Key Discoveries

The journey of substituted phenylmethylamines begins in the late 19th century, evolving from laboratory curiosities to globally recognized pharmaceuticals and subjects of intense scientific scrutiny.

  • 1887: The Genesis of Amphetamine The story begins with the Romanian chemist Lazăr Edeleanu, who first synthesized amphetamine (alpha-methylphenethylamine) at the University of Berlin. He named the compound phenylisopropylamine.[1] At the time, its physiological effects remained unknown, and it was largely considered a chemical novelty.

  • 1893: Methamphetamine Emerges Shortly after, Japanese chemist Nagai Nagayoshi, who had previously isolated ephedrine from the Ephedra vulgaris plant, synthesized methamphetamine.[2] This was achieved through the reduction of ephedrine. Like amphetamine, the psychoactive properties of methamphetamine were not immediately recognized.

  • 1919: Crystalline Methamphetamine Pharmacologist Akira Ogata first synthesized methamphetamine hydrochloride (crystal meth) in 1919. This was achieved by reducing ephedrine using red phosphorus and iodine, a method that would later be notoriously adopted in clandestine laboratories.

  • 1927: Gordon Alles and the Unveiling of Amphetamine's Effects The stimulant properties of amphetamine were independently discovered by American chemist Gordon Alles in 1927. While searching for a synthetic replacement for ephedrine, Alles resynthesized amphetamine and, in a common practice of the era, self-administered the compound. He experienced a "feeling of well being" and noted its potent physiological effects.

  • 1934: The First Commercial Amphetamine Product Recognizing its potential as a vasoconstrictor, the pharmaceutical company Smith, Kline & French began marketing amphetamine as an over-the-counter inhaler under the trade name Benzedrine for the treatment of nasal congestion.

  • Mid-20th Century: Expansion and Diversification The mid-20th century saw a rapid expansion in the research and use of substituted phenylmethylamines. They were investigated for a wide range of conditions, including depression, narcolepsy, and obesity.[3] This period also saw the beginning of research into the abuse potential of these compounds.

  • 1960s-1990s: The Shulgin Era and the Rise of Psychedelics American chemist Alexander Shulgin systematically synthesized and bioassayed hundreds of novel psychoactive phenethylamines, meticulously documenting his findings. His work, most famously compiled in the book PiHKAL (Phenethylamines I Have Known and Loved), introduced a vast array of new compounds to the world, including many substituted phenylmethylamines with psychedelic and empathogenic properties. Shulgin's work was instrumental in popularizing MDMA (3,4-methylenedioxymethamphetamine) for its unique empathogenic effects in therapeutic settings before its widespread recreational use.

Foundational Experimental Protocols

The elucidation of the synthesis and pharmacological properties of substituted phenylmethylamines relied on a number of key experimental techniques that were foundational to the field of neuropharmacology.

Chemical Synthesis

Early synthetic methods were often robust but lacked the stereoselectivity of modern techniques.

The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes. For the synthesis of amphetamine, phenylacetone (also known as P2P) is the starting material.[4][5][6][7]

  • Reaction: Phenylacetone is heated with formamide or ammonium formate.

  • Intermediate: This reaction forms an N-formylamphetamine intermediate.

  • Hydrolysis: The intermediate is then hydrolyzed, typically with hydrochloric acid, to yield amphetamine.

Detailed Protocol (Illustrative Historical Method):

  • A mixture of phenylacetone and an excess of formamide is heated to approximately 160-185°C for several hours.

  • The reaction mixture is then cooled and treated with a strong acid, such as hydrochloric acid.

  • The acidic solution is heated to hydrolyze the N-formyl intermediate.

  • After cooling, the solution is made basic with a strong base (e.g., sodium hydroxide) to liberate the amphetamine freebase.

  • The freebase is then extracted with an organic solvent (e.g., ether or toluene).

  • The solvent is evaporated, and the resulting amphetamine can be further purified by distillation.

This method, pioneered by Nagai Nagayoshi, involves the reduction of ephedrine or pseudoephedrine.

Detailed Protocol (Illustrative Historical Method):

  • Ephedrine or pseudoephedrine is mixed with red phosphorus and hydroiodic acid in a reaction vessel.

  • The mixture is heated under reflux for several hours.

  • After the reaction is complete, the mixture is cooled and filtered to remove the excess red phosphorus.

  • The filtrate is then made basic to precipitate the methamphetamine freebase.

  • The freebase is extracted with an organic solvent.

  • The solvent is evaporated, and the methamphetamine can be purified by distillation or crystallization.

Pharmacological Evaluation

Early pharmacological studies focused on whole-animal responses and isolated tissue preparations to characterize the effects of these novel compounds.

This technique was crucial for characterizing the sympathomimetic effects of early phenylmethylamines.

  • Preparation: A section of smooth muscle tissue (e.g., from the rabbit intestine or aorta) is suspended in a temperature-controlled bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Measurement: One end of the tissue is fixed, and the other is attached to a force transducer connected to a chart recorder or a more modern data acquisition system.

  • Procedure:

    • The tissue is allowed to equilibrate and establish a stable baseline tension.

    • A known concentration of an agonist (e.g., norepinephrine) is added to the bath to elicit a contractile response, establishing a control.

    • The tissue is washed, and the process is repeated with the test compound (e.g., amphetamine) to observe its direct effects or its ability to potentiate the response to the agonist.

    • Concentration-response curves can be generated to determine the potency and efficacy of the compound.

The development of synaptosome preparations in the 1960s allowed for more direct investigation of the effects of drugs on neurotransmitter dynamics at the nerve terminal.[10]

  • Preparation: Brain tissue from a specific region (e.g., striatum for dopamine studies) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.[10][11][12]

  • Uptake Assay:

    • Synaptosomes are incubated in a physiological buffer containing a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

    • The test compound is added at various concentrations to determine its ability to inhibit the uptake of the radiolabeled neurotransmitter.

    • The incubation is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

    • IC50 values (the concentration of the drug that inhibits 50% of the specific uptake) can then be calculated.

  • Release Assay:

    • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter.

    • After washing to remove the external radiolabel, the synaptosomes are exposed to the test compound.

    • The amount of radioactivity released into the supernatant is measured over time to determine if the compound induces neurotransmitter efflux.[13]

Whole-animal studies were essential for characterizing the behavioral effects of substituted phenylmethylamines.

  • Locomotor Activity:

    • Rodents (rats or mice) are placed in an open-field arena or an activity cage equipped with photobeams to automatically record their movements.[14][15]

    • After a period of habituation, the animals are administered the test compound or a vehicle control.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is then recorded for a set period. An increase in locomotor activity is indicative of a stimulant effect.[16]

  • Stereotyped Behavior:

    • At higher doses, stimulants can induce stereotyped behaviors in rodents, such as repetitive sniffing, gnawing, or head weaving.

    • Animals are administered the test compound, and their behavior is observed and scored by a trained researcher at regular intervals for the presence and intensity of stereotyped behaviors.

Quantitative Pharmacological Data

The following tables summarize key pharmacological data for several historically significant substituted phenylmethylamines. These values represent the affinity of these compounds for the monoamine transporters, which are their primary molecular targets.

Table 1: Monoamine Transporter Inhibition Constants (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-Amphetamine24.87.41757
Methamphetamine1001001000
Ephedrine>10,0001270>10,000
MDMA10,8006101,100

Note: Data are compiled from various sources and may vary depending on the experimental conditions. The values for methamphetamine are approximate, as specific Ki values from early studies are not consistently reported.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-Amphetamine39123300
Methamphetamine24.543.1636
MDMA3440148266

Note: Data are compiled from various sources and may vary depending on the experimental conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Substituted phenylmethylamines exert their primary effects by interacting with the monoamine neurotransmitter systems: dopamine, norepinephrine, and serotonin. Their principal mechanism of action is to increase the extracellular concentrations of these neurotransmitters.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Norepinephrine_vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_vesicle Packages Norepinephrine Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Packages Serotonin MAO Monoamine Oxidase (MAO) MAO->Dopamine_vesicle Degrades Dopamine MAO->Norepinephrine_vesicle Degrades Norepinephrine MAO->Serotonin_vesicle Degrades Serotonin Phenylmethylamine Substituted Phenylmethylamine Phenylmethylamine->VMAT2 Inhibits Phenylmethylamine->MAO Inhibits DAT DAT Phenylmethylamine->DAT Enters via Transporter NET NET Phenylmethylamine->NET SERT SERT Phenylmethylamine->SERT Dopamine_vesicle->DAT Reverse Transport Norepinephrine_vesicle->NET Reverse Transport Serotonin_vesicle->SERT Reverse Transport DAT->Phenylmethylamine Dopamine Dopamine DAT->Dopamine Reuptake NET->Phenylmethylamine Norepinephrine Norepinephrine NET->Norepinephrine Reuptake SERT->Phenylmethylamine Serotonin Serotonin SERT->Serotonin Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds S_Receptor Serotonin Receptors Serotonin->S_Receptor Binds Signal Postsynaptic Signaling D_Receptor->Signal NE_Receptor->Signal S_Receptor->Signal

Caption: Monoamine signaling pathways affected by substituted phenylmethylamines.

Experimental Workflow

The characterization of a novel substituted phenylmethylamine in the mid-20th century followed a logical progression from chemical synthesis to in vivo behavioral assessment.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Pharmacological Profiling cluster_invivo In Vivo Behavioral Assessment cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Novel Phenylmethylamine Derivative Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification Characterization Structural Characterization (e.g., Melting Point, Elemental Analysis) Purification->Characterization Organ_Bath Isolated Organ Bath Assays (e.g., Rabbit Aorta) Characterization->Organ_Bath Synaptosome_Uptake Synaptosome Neurotransmitter Uptake Assays Characterization->Synaptosome_Uptake Synaptosome_Release Synaptosome Neurotransmitter Release Assays Characterization->Synaptosome_Release Animal_Model Animal Model Selection (e.g., Rat, Mouse) Characterization->Animal_Model Data_Analysis Calculation of Potency (EC50/IC50) and Efficacy Organ_Bath->Data_Analysis Synaptosome_Uptake->Data_Analysis Synaptosome_Release->Data_Analysis Locomotor_Activity Locomotor Activity Measurement Animal_Model->Locomotor_Activity Stereotypy_Observation Observation of Stereotyped Behaviors Animal_Model->Stereotypy_Observation Toxicity_Assessment Acute Toxicity Assessment (LD50 Determination) Animal_Model->Toxicity_Assessment Locomotor_Activity->Data_Analysis Stereotypy_Observation->Data_Analysis Toxicity_Assessment->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion on Pharmacological Profile and Potential Therapeutic Use SAR->Conclusion

Caption: Mid-20th century experimental workflow for a new psychoactive substance.

Conclusion

The discovery and development of substituted phenylmethylamines represent a significant chapter in the history of pharmacology and neuroscience. From the initial synthesis of amphetamine as a chemical curiosity to the complex and diverse array of compounds known today, this class of molecules has profoundly impacted medicine, science, and society. The foundational experimental protocols developed to characterize these substances laid the groundwork for modern neuropharmacological research. A thorough understanding of this history and the methodologies employed is essential for researchers and drug development professionals working to create the next generation of therapeutics targeting the central nervous system.

References

An In-depth Technical Guide on the Physicochemical Characteristics of (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for the specific compound (2-Pyrrolidin-1-ylphenyl)methylamine (CAS No. 72752-53-5) is limited. This guide synthesizes information on structurally related compounds and general chemical principles to provide a comprehensive overview. All experimental values for the target compound should be considered predictive, and any proposed biological activities are hypothetical based on related structures.

Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 72752-53-5[1]
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Canonical SMILES C1CCN(C1)C2=CC=CC=C2CN

Physicochemical Properties

Table 1: Physicochemical Data of (3-Pyrrolidin-1-ylphenyl)methylamine and a Related Compound

Property(3-Pyrrolidin-1-ylphenyl)methylamine (Computed)[2](2-Pyrrolidin-1-ylpyrid-4-yl)methylamine (Predicted)[3]
Molecular Weight 176.26 g/mol 177.25 g/mol
Boiling Point Not available360.7 ± 32.0 °C
Melting Point Not available53 °C
pKa Not available7.68 ± 0.45
LogP (XLogP3-AA) 1.4Not available
Density Not available1.127 ± 0.06 g/cm³
Hydrogen Bond Donor Count 2Not available
Hydrogen Bond Acceptor Count 2Not available
Rotatable Bond Count 2Not available

Synthesis and Purification

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of substituted pyrrolidines. A common approach involves the nucleophilic substitution of a suitable precursor followed by reduction.

Hypothetical Synthesis Workflow:

Synthesis_Workflow Start 2-Fluorobenzonitrile Step1 Nucleophilic Aromatic Substitution (Pyrrolidine, K2CO3, DMSO) Start->Step1 Intermediate 2-(Pyrrolidin-1-yl)benzonitrile Step1->Intermediate Step2 Reduction (LiAlH4, THF or H2/Raney Ni) Intermediate->Step2 Product This compound Step2->Product

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzonitrile

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)benzonitrile.

Step 2: Reduction to this compound

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0 °C and add a solution of 2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash it with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure or by column chromatography to yield this compound.

Analytical Characterization

The following are standard experimental protocols for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their integration. Expected signals would include aromatic protons, protons of the aminomethyl group, and protons of the pyrrolidine ring.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of non-equivalent carbons.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorptions: Look for characteristic peaks such as N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Analysis: Determine the molecular weight from the molecular ion peak [M+H]⁺ and analyze the fragmentation pattern to confirm the structure.

Analytical Workflow:

Analytical_Workflow Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the analytical characterization of the compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available. However, the pyrrolidine motif is present in many biologically active compounds. For instance, some pyrrolidine derivatives act as inhibitors of monoamine transporters or as ligands for various receptors in the central nervous system.[4][5]

Given its structure as a substituted phenylethylamine, it is plausible that this compound or its derivatives could interact with neurotransmitter systems. A hypothetical signaling pathway that such a compound might modulate is presented below. This is a speculative representation and requires experimental validation.

Hypothetical Signaling Pathway Modulation:

Hypothetical_Signaling_Pathway Compound This compound Derivative Receptor G-Protein Coupled Receptor (e.g., Dopamine or Serotonin Receptor) Compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway for a pyrrolidine derivative.

This guide provides a foundational understanding of the physicochemical characteristics of this compound based on available data for related compounds and established chemical principles. Further experimental investigation is necessary to fully elucidate its properties and biological activity.

References

(2-Pyrrolidin-1-ylphenyl)methylamine: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Pyrrolidin-1-ylphenyl)methylamine is a versatile molecule that has garnered interest in the field of medicinal chemistry. Its unique structure, featuring a pyrrolidine ring directly attached to a benzylamine moiety, provides a key scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The pyrrolidine ring enhances both the reactivity and solubility of the compound, making it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the synthesis, potential pharmacological roles, and experimental evaluation of this compound and its derivatives. While direct biological data for the parent compound is limited in publicly accessible literature, this document extrapolates its potential therapeutic applications based on the well-documented activities of its structural analogs.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of biologically active compounds and FDA-approved drugs.[2] Its prevalence in medicinal chemistry can be attributed to several key features:

  • Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This three-dimensionality is crucial for specific interactions with biological targets.

  • Stereochemistry: The presence of stereogenic centers in substituted pyrrolidines allows for the fine-tuning of pharmacological activity and selectivity.

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for target engagement and influences pharmacokinetic properties such as solubility and membrane permeability.

Derivatives of the pyrrolidine scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[2]

Synthesis of this compound and its Precursors

Synthesis of the Key Intermediate: 2-(Pyrrolidin-1-yl)benzonitrile

The synthesis of 2-(pyrrolidin-1-yl)benzonitrile can be achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction: A mixture of 2-chlorobenzonitrile, pyrrolidine, and a suitable base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) is heated.

  • Work-up: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction of 2-(Pyrrolidin-1-yl)benzonitrile to this compound

The nitrile group of 2-(pyrrolidin-1-yl)benzonitrile can be reduced to a primary amine to yield the target compound.

Experimental Protocol:

  • Reducing Agent: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this transformation.

  • Procedure: A solution of 2-(pyrrolidin-1-yl)benzonitrile in the chosen solvent is added dropwise to a suspension of LiAlH₄ at a reduced temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

  • Purification: The combined organic extracts are dried and concentrated to yield this compound, which can be further purified by distillation or chromatography if necessary.

Potential Roles in Medicinal Chemistry: An Analog-Based Discussion

Direct pharmacological data for this compound is scarce. However, the structural motifs present in the molecule strongly suggest its potential as a scaffold for developing agents active in the central nervous system. This is supported by the known activities of structurally related compounds.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders. The benzylamine scaffold is a known pharmacophore for MAO inhibitors. Therefore, it is plausible that this compound and its derivatives could exhibit MAO inhibitory activity.

Dopamine Transporter (DAT) Ligands

The dopamine transporter is a key regulator of dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft. Compounds that bind to DAT can act as reuptake inhibitors, leading to increased synaptic dopamine levels. This mechanism is relevant for the treatment of conditions like ADHD and depression, and is also the target of psychostimulants. Several pyrrolidine-containing compounds have been identified as potent DAT inhibitors.[3] The this compound scaffold could be explored for the development of novel DAT ligands with specific selectivity profiles.

Neuroprotective Agents

Neuroprotection is a critical therapeutic goal in a range of neurological disorders, including Alzheimer's and Parkinson's diseases. The mechanisms of neuroprotection are varied and can involve the modulation of signaling pathways that promote cell survival and reduce apoptosis.[4] Some psychotropic agents have been shown to exert neurotrophic and neuroprotective effects.[4] Given the potential of this compound derivatives to interact with CNS targets, they represent an interesting scaffold for the development of novel neuroprotective agents.[5][6]

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential of the this compound scaffold, the following table summarizes the biological activity of some exemplary pyrrolidine-containing compounds. It is important to note that these are not derivatives of the core molecule but share the pyrrolidine motif and exhibit relevant CNS activity.

Compound Name/ClassTargetActivity (IC₅₀/Kᵢ)Reference
Pyrovalerone AnalogsDopamine Transporter (DAT)Kᵢ values in the nanomolar range[3]
PF-04455242κ-opioid receptor (KOR)Kᵢ = 3 nM (human)[7]
Various Pyrrolidine DerivativesMonoamine Oxidase A (MAO-A)IC₅₀ values vary widely depending on substitution[8]

Experimental Protocols for Biological Evaluation

To assess the potential pharmacological activities of this compound and its derivatives, the following experimental protocols are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Principle: A fluorometric or spectrophotometric method is commonly used, where the MAO-catalyzed deamination of a substrate (e.g., kynuramine) produces a fluorescent or colored product.[9][10] The reduction in the signal in the presence of a test compound indicates inhibition.

Detailed Methodology:

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, kynuramine (substrate), test compound, and a suitable buffer (e.g., potassium phosphate buffer).

  • Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the MAO enzyme.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Dopamine Transporter (DAT) Binding Assay

This assay measures the affinity of a compound for the dopamine transporter.

Principle: A competitive radioligand binding assay is typically employed. A radiolabeled ligand with known high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a tissue preparation rich in DAT (e.g., rat striatum membranes).[11] The ability of a test compound to displace the radioligand is measured, and its binding affinity (Kᵢ) is determined.

Detailed Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a crude membrane fraction through differential centrifugation.

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from a competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

Based on the potential targets identified for the this compound scaffold, several signaling pathways could be modulated.

Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Chlorobenzonitrile + Pyrrolidine intermediate 2-(Pyrrolidin-1-yl)benzonitrile start->intermediate Nucleophilic Aromatic Substitution reduction Reduction (e.g., LiAlH4) intermediate->reduction product This compound reduction->product derivatization Derivative Synthesis product->derivatization in_vitro In Vitro Assays derivatization->in_vitro mao_assay MAO Inhibition Assay in_vitro->mao_assay dat_assay DAT Binding Assay in_vitro->dat_assay in_vivo In Vivo Models in_vitro->in_vivo neuro_model Neuroprotection Models in_vivo->neuro_model

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Signaling Pathway Modulation

Should derivatives of this compound prove to be effective MAO inhibitors or DAT ligands, they would directly impact monoaminergic neurotransmission. This could, in turn, modulate downstream signaling pathways implicated in neuroprotection and mood regulation.

G cluster_targets Potential Molecular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes compound This compound Derivative mao MAO compound->mao Inhibition dat DAT compound->dat Binding/Inhibition neurotransmitters Increased Synaptic Monoamines mao->neurotransmitters Decreased Metabolism dat->neurotransmitters Decreased Reuptake creb CREB Activation neurotransmitters->creb antidepressant Antidepressant Effects neurotransmitters->antidepressant bdnf BDNF Expression creb->bdnf neuroprotection Neuroprotection bdnf->neuroprotection

Caption: Potential signaling pathway modulation by this compound derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural features suggest a high potential for the development of novel CNS-active agents, particularly those targeting monoamine oxidases and transporters. The synthetic accessibility of this core structure, coupled with the well-established biological importance of the pyrrolidine and benzylamine moieties, makes it an attractive starting point for drug discovery programs.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural determinants for potency and selectivity towards specific biological targets. Furthermore, detailed in vivo studies will be necessary to assess the pharmacokinetic properties and therapeutic efficacy of promising lead compounds in relevant animal models of neurological and psychiatric disorders. The insights gained from such investigations could pave the way for the development of a new class of therapeutics with improved efficacy and safety profiles.

References

In Silico Prediction of (2-Pyrrolidin-1-ylphenyl)methylamine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Pyrrolidin-1-ylphenyl)methylamine is a synthetic organic compound featuring a pyrrolidine ring attached to a phenylmethylamine scaffold. Due to the limited availability of experimental data for this specific isomer, this guide employs in silico predictive modeling and data from its structural analog, (3-Pyrrolidin-1-ylphenyl)methylamine, to forecast its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. This document serves as a comprehensive resource for researchers interested in the computational assessment and potential therapeutic applications of novel phenylpyrrolidine derivatives.

Introduction

The pyrrolidine moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. Its derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, anticonvulsant, and analgesic effects. The phenylpyrrolidine core, in particular, has been associated with neuroprotective and anticancer properties. This guide focuses on the in silico characterization of this compound, providing predicted data to facilitate further research and development.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models and by drawing comparisons with its structural isomer, (3-Pyrrolidin-1-ylphenyl)methylamine, for which some data is available. These properties are fundamental to understanding the compound's behavior in biological systems.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value for this compoundData for (3-Pyrrolidin-1-ylphenyl)methylamine (Analog)Prediction Methodology/Source
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂-
Molecular Weight 176.26 g/mol 176.26 g/mol [1]Calculation based on molecular formula.
IUPAC Name (2-(pyrrolidin-1-yl)phenyl)methanamine(3-pyrrolidin-1-ylphenyl)methanamine[1]Standard nomenclature.
XLogP3 ~1.4 - 2.51.4[1]Predicted using algorithms based on atomic contributions to lipophilicity. Positional isomerism can slightly alter this value.
Hydrogen Bond Donors 11Based on the primary amine group.
Hydrogen Bond Acceptors 22Based on the two nitrogen atoms.
Rotatable Bond Count 32Based on the chemical structure.
Topological Polar Surface Area (TPSA) 29.3 Ų29.3 Ų[1]Calculated based on the surface area of polar atoms.
pKa (most basic) ~9.5 - 10.5Not availablePrediction based on the basicity of the primary amine, influenced by the adjacent aromatic ring.
Solubility Moderately soluble in waterNot availablePredicted based on the presence of polar amine groups and the relatively small hydrophobic phenyl and pyrrolidine rings. Expected to be soluble in acidic aqueous solutions.

In Silico ADMET Prediction

ADMET properties are crucial for evaluating the drug-likeness of a compound. Various open-access in silico tools, such as SwissADME, pkCSM, and ADMETlab 2.0, can predict these properties based on the chemical structure.[2][3][4][5] The following table summarizes the predicted ADMET profile for this compound.

Table 2: Predicted ADMET Properties

ADMET ParameterPredicted OutcomeRationale / In Silico Tool
Absorption
- Gastrointestinal (GI) AbsorptionHighThe compound is expected to adhere to Lipinski's rule of five, suggesting good oral bioavailability.
- Blood-Brain Barrier (BBB) PermeabilityLikely to be permeableSmall molecular weight and moderate lipophilicity often correlate with BBB penetration.
Distribution
- Plasma Protein Binding (PPB)ModerateCompounds with moderate lipophilicity tend to exhibit moderate binding to plasma proteins.
Metabolism
- CYP450 InhibitionPossible inhibitor of some isoforms (e.g., CYP2D6)Aromatic amines and N-alkylated heterocycles can interact with the active sites of cytochrome P450 enzymes.
Excretion
- Renal ExcretionPrimary routeAs a small, water-soluble molecule (especially when protonated), renal clearance is the likely primary excretion pathway.
Toxicity
- hERG InhibitionLow to moderate riskThe structural motifs do not strongly suggest a high risk, but this should be experimentally verified.
- Mutagenicity (Ames Test)Potential concernAromatic amines are a structural alert for mutagenicity and require experimental testing.[6][7]

Experimental Protocols

Synthesis of N-Aryl Pyrrolidines

A common method for the synthesis of N-aryl pyrrolidines is the palladium-catalyzed Buchwald-Hartwig amination.[8]

Reaction:

  • Reactants: An aryl halide (e.g., 2-bromobenzylamine or a protected precursor) and pyrrolidine.

  • Catalyst: A palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP or Xantphos).

  • Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Solvent: An anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure: The aryl halide, pyrrolidine, palladium catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated and purified using standard techniques such as column chromatography.

Another approach involves the reductive amination of diketones with anilines.[9][10]

Determination of Physicochemical Properties
  • Solubility: The solubility of the amine can be determined in water and various organic solvents. A simple method involves adding small, measured amounts of the compound to a fixed volume of the solvent at a constant temperature and observing for dissolution.[11][12]

  • pKa Determination: The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration. A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is measured as a function of the titrant volume. The pKa is determined from the titration curve.[13]

Predicted Biological Activity and Signaling Pathways

Derivatives of the phenylpyrrolidine scaffold have shown potential in various therapeutic areas, particularly in neuroscience and oncology.

  • Neuroprotective Effects: Some phenylpyrrolidinone derivatives have demonstrated neuroprotective effects, potentially through the inhibition of TrkA receptors or by mitigating glutamate-induced excitotoxicity.[14][15]

  • Anticancer Activity: The phenylpyrrolidinone structure has been explored for its anticancer properties, with some derivatives showing activity against various cancer cell lines.[14]

  • Analgesic and Anti-inflammatory Activity: Certain pyrrolidine derivatives have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents, possibly through the inhibition of COX enzymes.[16]

Based on these findings, this compound could potentially interact with signaling pathways involved in neuronal survival or cancer cell proliferation.

Visualizations

In Silico Property Prediction Workflow

G Workflow for In Silico Prediction cluster_input Input cluster_prediction Prediction Modules cluster_output Output & Analysis Input_Molecule 2D Structure of This compound Physicochemical Physicochemical Properties (MW, LogP, TPSA, pKa) Input_Molecule->Physicochemical Calculate ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) Input_Molecule->ADMET Predict Data_Tables Quantitative Data Summary Physicochemical->Data_Tables Summarize ADMET->Data_Tables Summarize Biological_Inference Inference of Biological Activity Data_Tables->Biological_Inference Inform

Caption: A flowchart illustrating the in silico workflow for predicting the properties of a novel chemical entity.

Potential Biological Interaction Pathway

G Hypothetical Signaling Pathway Interaction Compound This compound Target_Protein Potential Target (e.g., Kinase, GPCR) Compound->Target_Protein Binds to Compound->Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulates Cellular_Response Cellular Response (e.g., Neuroprotection, Apoptosis) Signaling_Cascade->Cellular_Response Leads to Inhibition->Target_Protein

Caption: A conceptual diagram of how this compound might interact with a biological pathway.

Conclusion

This technical guide provides a comprehensive in silico prediction of the properties of this compound. The presented data, derived from computational models and analogy to a structural isomer, suggests that this compound possesses drug-like physicochemical properties and warrants further investigation. The predicted ADMET profile indicates good potential for oral absorption, though potential mutagenicity associated with the aromatic amine moiety should be addressed through experimental validation. The known biological activities of the phenylpyrrolidine scaffold suggest that this compound may have therapeutic potential, particularly in the areas of neurodegenerative diseases and oncology. The provided methodologies and visualizations serve as a foundation for future experimental work to validate these in silico findings.

References

Methodological & Application

Synthesis Protocol for (2-Pyrrolidin-1-ylphenyl)methylamine: Application Notes and Detailed Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (2-Pyrrolidin-1-ylphenyl)methylamine, a molecule of interest in medicinal chemistry and neuroscience research. The protocol outlines a two-step synthetic pathway commencing with the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with pyrrolidine to yield 2-(pyrrolidin-1-yl)benzaldehyde, followed by a reductive amination with methylamine to produce the target compound. This application note also discusses the potential pharmacological relevance of this compound based on the known biological activities of structurally related molecules, which are often associated with the modulation of central nervous system targets.

Introduction

The pyrrolidine moiety is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Phenylalkylamine skeletons are also well-established pharmacophores that interact with a variety of receptors and transporters in the central nervous system. The combination of these two structural features in this compound suggests its potential as a valuable tool compound in neuroscience research and as a building block for the development of novel therapeutics. Analogs of this compound have been investigated as monoamine uptake inhibitors, suggesting that this compound may also interact with dopamine and norepinephrine transporters.[2]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(pyrrolidin-1-yl)benzaldehyde, via a nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and pyrrolidine. The subsequent step is the conversion of the aldehyde to the desired methylamine via reductive amination.

Synthesis_Workflow Start Starting Materials (2-Fluorobenzaldehyde, Pyrrolidine) Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate Intermediate (2-Pyrrolidin-1-yl-benzaldehyde) Step1->Intermediate Step2 Step 2: Reductive Amination (with Methylamine) Intermediate->Step2 Product Final Product (this compound) Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzaldehyde

This procedure describes the synthesis of the intermediate aldehyde via nucleophilic aromatic substitution.

Materials:

  • 2-Fluorobenzaldehyde

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(pyrrolidin-1-yl)benzaldehyde as a liquid.[3]

Step 2: Synthesis of this compound

This protocol details the reductive amination of the intermediate aldehyde to the final product.

Materials:

  • 2-(Pyrrolidin-1-yl)benzaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) in methanol.

  • To this solution, add methylamine solution (1.5 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-(Pyrrolidin-1-yl)benzaldehydeC₁₁H₁₃NO175.23Liquid
This compoundC₁₁H₁₆N₂176.26Oil/Solid

Note: Expected yields for these reactions are typically in the range of 60-85%, but can vary based on reaction scale and purification efficiency.

Application Notes

This compound is a novel compound with potential applications in several areas of research and drug development:

  • Neuroscience Research: Structurally similar compounds, such as analogs of pyrovalerone, have been shown to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[2] This suggests that this compound could be a valuable tool for studying the roles of these transporters in various neurological processes and disorders.

  • Medicinal Chemistry: The phenylalkylamine scaffold is a common feature in many centrally acting drugs. The introduction of the pyrrolidine group can modulate the lipophilicity and metabolic stability of the molecule, making it an interesting starting point for the design of new therapeutic agents targeting CNS disorders.

  • Drug Development: As a primary amine, the title compound can serve as a versatile intermediate for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Interaction

Based on the pharmacology of related compounds, this compound may act as a monoamine reuptake inhibitor. This would lead to an increase in the synaptic concentrations of neurotransmitters like dopamine and norepinephrine, thereby potentiating their signaling through their respective G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release NE_vesicle Norepinephrine NE_synapse Norepinephrine NE_vesicle->NE_synapse Release Dopamine_synapse->DAT D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Binding NE_synapse->NET Reuptake A_receptor Adrenergic Receptor NE_synapse->A_receptor Binding Signaling Downstream Signaling D_receptor->Signaling A_receptor->Signaling

Caption: Putative mechanism of action via monoamine transporter inhibition.

References

High-Yield Synthesis of (2-Pyrrolidin-1-ylphenyl)methylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-yield synthesis of (2-Pyrrolidin-1-ylphenyl)methylamine and its derivatives. This chemical scaffold is a key intermediate in the development of various pharmaceutically active compounds, notably selective kappa-opioid receptor (KOR) antagonists, which are of significant interest for the treatment of depression, addiction, and other central nervous system disorders.[1][2]

The presented methodologies focus on a robust and efficient two-stage synthetic strategy. The first stage involves a high-yield, one-pot tandem nucleophilic aromatic substitution (SNAr) and nitrile reduction to produce the core intermediate, this compound.[3][4] The second stage details a general protocol for the diversification of this intermediate via reductive amination to yield a variety of N-substituted derivatives.

Synthetic Strategy Overview

The overall synthetic approach is designed for efficiency and scalability, providing access to a library of target compounds from readily available starting materials.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Derivatization cluster_2 Reductive Amination A 2-Halobenzonitrile B This compound A->B Tandem Amination-Reduction (LiPyrrBH3) D N-Substituted this compound Derivatives B->D C Aldehyde or Ketone C->D

Synthetic workflow for this compound derivatives.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of the parent amine and representative N-substituted derivatives.

EntryStarting 2-HalobenzonitrileAmine ReactantDerivative R-GroupYield (%)
12-Fluorobenzonitrile-H95[3]
22-Chlorobenzonitrile-H93[3]
32-Bromobenzonitrile-H85[3]
4-Isobutyraldehyde-CH₂CH(CH₃)₂>90 (estimated)
5-Cyclopentanone-Cyclopentyl>90 (estimated)
6-4-Methoxybenzaldehyde-CH₂(4-MeO-Ph)>85 (estimated)

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol details the one-pot tandem amination-reduction of a 2-halobenzonitrile using Lithium Pyrrolidinoborohydride.[3][4]

Materials:

  • 2-Fluorobenzonitrile (or 2-chlorobenzonitrile)

  • Lithium Pyrrolidinoborohydride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Standard oven-dried glassware

Procedure:

  • Reaction Setup: In a nitrogen-flushed, oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (1.21 g, 10 mmol) dissolved in 20 mL of anhydrous THF.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. While stirring, add the Lithium Pyrrolidinoborohydride solution (25 mL, 25 mmol, 2.5 equiv) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 3 M HCl (30 mL) at 0 °C. Hydrogen gas will be evolved.

  • Work-up: Stir the mixture for 30 minutes. Remove the THF under reduced pressure. Basify the aqueous residue with saturated NaHCO₃ solution until pH > 8.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: General Procedure for the Synthesis of N-Substituted Derivatives via Reductive Amination

This protocol provides a general method for the synthesis of N-substituted this compound derivatives.[5][6]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the corresponding aldehyde or ketone (1.0-1.2 equiv) in DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 4-24 hours.

  • Work-up: Quench the reaction by the addition of saturated NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted derivative.

Mechanism of Action: Kappa-Opioid Receptor Antagonism

Derivatives based on the this compound scaffold have been identified as potent and selective kappa-opioid receptor (KOR) antagonists.[1][2] KORs are G-protein coupled receptors that, upon activation by an agonist (e.g., dynorphin), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The synthesized antagonists competitively bind to the KOR, preventing agonist binding and thereby blocking the downstream signaling cascade.

G cluster_0 KOR Antagonist Action Agonist KOR Agonist (e.g., Dynorphin) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binds and Activates Antagonist This compound Derivative (Antagonist) Antagonist->KOR Binds and Blocks G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts G_protein->AC Inhibits

Signaling pathway of KOR antagonism.

References

Application Notes and Protocols for the Neuropharmacological Characterization of Novel (2-Pyrrolidin-1-ylphenyl)methylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific neuropharmacological data for the compound (2-Pyrrolidin-1-ylphenyl)methylamine. Therefore, these application notes and protocols are presented for a hypothetical analog, designated as Compound X , which shares the this compound scaffold. The experimental procedures and data are illustrative, based on established methodologies for characterizing novel psychoactive substances.

Introduction

The this compound scaffold represents a novel chemical entity with potential for interacting with various targets within the central nervous system (CNS). Its structural motifs suggest possible interactions with monoamine transporters or receptors, such as serotonin and dopamine receptors, which are critical in the regulation of mood, cognition, and behavior. These notes provide a comprehensive framework for the initial neuropharmacological profiling of Compound X , a representative of this class, from in vitro receptor binding and functional activity to in vivo behavioral assessment.

The primary objectives of this characterization are:

  • To determine the binding affinity of Compound X at key CNS receptors and transporters.

  • To elucidate the functional activity (e.g., agonist, antagonist, or modulator) of Compound X at its primary targets.

  • To assess the potential antidepressant-like and anxiolytic/anxiogenic effects of Compound X in established rodent behavioral models.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active compounds.

Section 1: In Vitro Pharmacological Profiling

Receptor and Transporter Binding Affinity

The initial step in characterizing Compound X is to determine its binding profile across a panel of CNS targets to identify its primary molecular interactions. A competitive radioligand binding assay is a standard and robust method for this purpose.[1][2][3]

Table 1: Hypothetical Binding Affinity Profile of Compound X

TargetRadioligandKᵢ (nM) of Compound X
Serotonin Transporter (SERT)[³H]Citalopram15.2
Dopamine Transporter (DAT)[¹²⁵I]RTI-5589.7
Norepinephrine Transporter (NET)[³H]Nisoxetine125.4
5-HT₁ₐ Receptor[³H]8-OH-DPAT22.5
5-HT₂ₐ Receptor[³H]Ketanserin5.8
D₂ Receptor[³H]Spiperone250.1
κ-Opioid Receptor (KOR)[³H]U69,593> 1000
µ-Opioid Receptor (MOR)[³H]DAMGO> 1000

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Compound X for various CNS targets.

Materials:

  • Membrane preparations from cells expressing the target receptor or transporter.

  • Radioligand specific for the target of interest.

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to each target, e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (a high concentration of a known ligand for the target).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Compound X in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of radioligand, and either a vehicle, a dilution of Compound X , or the non-specific binding determinator.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of Compound X (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vitro Functional Activity

Following the identification of high-affinity targets (e.g., 5-HT₂ₐ receptor), the next step is to determine the functional activity of Compound X . This can be assessed by measuring downstream signaling events upon receptor activation.

Table 2: Hypothetical Functional Activity of Compound X at the 5-HT₂ₐ Receptor

AssayParameterValue
[³⁵S]GTPγS BindingEC₅₀ (nM)18.9
Eₘₐₓ (% of 5-HT)85% (Partial Agonist)
Calcium Flux AssayEC₅₀ (nM)25.3
Eₘₐₓ (% of 5-HT)82% (Partial Agonist)

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure G-protein activation following 5-HT₂ₐ receptor stimulation by Compound X .[4][5]

Materials:

  • Membranes from cells expressing the human 5-HT₂ₐ receptor.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Compound X and a reference agonist (e.g., Serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • In a 96-well plate, add assay buffer, GDP, and the cell membranes.

  • Add serial dilutions of Compound X or the reference agonist.

  • Add [³⁵S]GTPγS to initiate the reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold buffer.

  • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Protocol 3: Calcium Flux Assay

Objective: To measure the mobilization of intracellular calcium, a downstream event of Gₐq-coupled 5-HT₂ₐ receptor activation.[6][7]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound X and a reference agonist.

  • A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Add serial dilutions of Compound X or the reference agonist to the wells.

  • Immediately measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the concentration-response curve to calculate EC₅₀ and Eₘₐₓ values.

Section 2: In Vivo Behavioral Profiling

Based on the in vitro profile suggesting partial agonism at the 5-HT₂ₐ receptor and inhibition of the serotonin transporter, Compound X is hypothesized to have antidepressant and potentially anxiolytic properties. These can be tested in rodent behavioral models.[8][9][10]

Table 3: Hypothetical Effects of Compound X in Rodent Behavioral Models

Behavioral TestSpeciesDose (mg/kg, i.p.)Outcome MeasureResult
Forced Swim TestMouse10Immobility Time (s)45% decrease vs. Vehicle
30Immobility Time (s)60% decrease vs. Vehicle
Elevated Plus MazeRat10Time in Open Arms (%)30% increase vs. Vehicle
30Time in Open Arms (%)55% increase vs. Vehicle

Protocol 4: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of Compound X .[9][10]

Materials:

  • Male C57BL/6 mice (20-25 g).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Compound X solution and vehicle control (e.g., saline with 5% Tween 80).

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour.

  • Dosing: Administer Compound X or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.

  • Recording: Record the entire session for later analysis.

  • Analysis: Score the last 4 minutes of the test for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 5: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic or anxiogenic potential of Compound X .[8][11]

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • An elevated plus-shaped maze with two open arms and two closed arms.

  • Compound X solution and vehicle control.

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate the rats to the dimly lit testing room for at least 1 hour.

  • Dosing: Administer Compound X or vehicle (i.p.) 30 minutes before the test.

  • Test Session: Place the rat in the center of the maze, facing an open arm. Allow the rat to explore the maze for 5 minutes.

  • Recording: Use video tracking software to record the movement of the animal.

  • Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between the groups using statistical analysis. An increase in open arm exploration is indicative of an anxiolytic effect.

Section 3: Visualizations

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Testing A Compound X B Radioligand Binding Assay (Target Identification) A->B C Functional Assays ([35S]GTPγS, Ca2+ Flux) B->C High-Affinity Targets D Pharmacological Profile (Ki, EC50, Emax) C->D E Hypothesis Generation (e.g., Antidepressant/Anxiolytic) D->E Informs In Vivo Studies F Forced Swim Test (Antidepressant-like effects) E->F G Elevated Plus Maze (Anxiolytic-like effects) E->G H Behavioral Phenotype F->H G->H

Caption: Experimental workflow for neuropharmacological profiling.

G CompoundX Compound X (Partial Agonist) Receptor 5-HT2A Receptor (GPCR) CompoundX->Receptor G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca2+]i ER->Ca2 releases Response Cellular Response Ca2->Response PKC->Response

Caption: Hypothetical 5-HT₂ₐ receptor signaling pathway for Compound X.

G cluster_screening Screening Cascade cluster_outcome Decision Primary Primary Screening (e.g., 5-HT2A Binding) Secondary Secondary Screening (e.g., Functional Assays) Primary->Secondary Active Hit Tertiary Tertiary Screening (e.g., Behavioral Models) Secondary->Tertiary Confirmed Activity Lead Lead Candidate Tertiary->Lead Promising Profile

Caption: Logical relationship of the drug discovery screening cascade.

References

Application Notes: (2-Pyrrolidin-1-ylphenyl)methylamine as a Precursor in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Pyrrolidin-1-ylphenyl)methylamine is a valuable precursor for the synthesis of novel drug candidates, particularly in the field of oncology. Its unique structure, featuring a pyrrolidine ring linked to a phenylmethylamine moiety, provides a versatile scaffold for the development of potent and selective therapeutic agents. This document outlines the application of this precursor in the synthesis of a promising class of quinolin-4-one derivatives with significant antitumor activity, providing detailed protocols and biological data to support further research and development.

Application in the Synthesis of 2-(3-(Methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3)

A notable application of a structurally related scaffold is in the synthesis of 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, a potent antitumor agent. This compound, referred to as Smh-3, has demonstrated significant growth inhibitory effects on various human cancer cell lines.[1] The synthesis of Smh-3 and its analogues highlights the potential of this compound as a key building block for generating novel quinolin-4-one-based anticancer drugs.

Biological Activity of a Structurally Related Compound (Smh-3)

Smh-3 has been shown to induce G2/M phase arrest and mitochondrial-dependent apoptotic cell death in human leukemia cells.[1] Its cytotoxic activity has been evaluated against several cancer cell lines, demonstrating potent inhibitory effects.

Table 1: In Vitro Cytotoxicity of 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) against Human Leukemia Cell Lines. [1]

Cell LineIC₅₀ (nM) after 48h Treatment
HL-60103.26 ± 4.59
U937Not explicitly quantified in the abstract
K562Not explicitly quantified in the abstract

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is presented as mean ± standard deviation.

Smh-3 was found to be less cytotoxic to normal human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity for cancer cells.[1]

Proposed Synthetic Pathway

While the exact synthesis of Smh-3 starting from this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established quinolin-4-one synthesis methodologies, such as the Niementowski quinoline synthesis. This reaction typically involves the condensation of an anthranilic acid derivative with a ketone or aldehyde.

Diagram 1: Proposed Synthesis of a Quinolin-4-one Derivative

G precursor This compound intermediate1 Substituted Anthranilic Acid precursor->intermediate1 Oxidation product Target Quinolin-4-one Derivative intermediate1->product Condensation/Cyclization reagent Ethyl Acetoacetate reagent->product

Caption: Proposed synthetic route to a quinolin-4-one derivative.

Experimental Protocols

The following are generalized experimental protocols for key steps in the proposed synthesis of quinolin-4-one derivatives from this compound. These protocols are based on standard organic synthesis techniques and may require optimization for specific target molecules.

Protocol 1: Oxidation of this compound to the Corresponding Anthranilic Acid

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., a mixture of pyridine and water).

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution while maintaining the temperature at or below room temperature with an ice bath.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears.

  • Work-up: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum to yield the substituted anthranilic acid.

Protocol 2: Synthesis of the Quinolin-4-one Ring via Condensation and Cyclization

  • Mixing Reagents: In a round-bottom flask, combine the synthesized anthranilic acid derivative and an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).

  • Solvent and Catalyst: Add a high-boiling point solvent such as diphenyl ether and a catalytic amount of a dehydrating agent (e.g., polyphosphoric acid).

  • Heating: Heat the reaction mixture to a high temperature (typically 240-250 °C) for several hours.

  • Reaction Monitoring: Monitor the formation of the quinolin-4-one product by TLC.

  • Isolation and Purification: After cooling, dilute the reaction mixture with a non-polar solvent (e.g., hexane) to precipitate the product. Collect the solid by filtration, wash with the non-polar solvent, and purify by recrystallization or column chromatography.

Table 2: Reagents and Conditions for Proposed Synthesis

StepReagentsSolventsConditions
Oxidation This compound, KMnO₄, NaHSO₃, HClPyridine, Water0-25 °C, 2-4 h
Cyclization Substituted Anthranilic Acid, Ethyl Acetoacetate, Polyphosphoric AcidDiphenyl Ether240-250 °C, 4-6 h

Signaling Pathway and Mechanism of Action of Smh-3

The antitumor activity of Smh-3 is attributed to its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis through a mitochondrial-dependent pathway. This involves the inhibition of key regulatory proteins such as CDK1 and AKT.

Diagram 2: Signaling Pathway of Smh-3 in Leukemia Cells

G Smh3 Smh-3 AKT AKT Smh3->AKT Inhibits CDK1 CDK1 Smh3->CDK1 Inhibits Mitochondria Mitochondria AKT->Mitochondria Regulates G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Leads to Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Caption: Proposed mechanism of action of Smh-3.

Experimental Workflow for Biological Evaluation

To assess the potential of novel compounds synthesized from this compound, a structured workflow for biological evaluation is essential.

Diagram 3: Workflow for Biological Evaluation of New Compounds

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Active Compounds Apoptosis Apoptosis Assays (e.g., Annexin V) CellCycle->Apoptosis WesternBlot Western Blot Analysis (Protein Expression) Apoptosis->WesternBlot Further Investigation KinaseAssay Kinase Assays (e.g., CDK1, AKT) WesternBlot->KinaseAssay Xenograft Tumor Xenograft Models KinaseAssay->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity Start Synthesized Compound Start->Cytotoxicity

Caption: Workflow for evaluating new anticancer compounds.

This compound serves as a promising and versatile precursor for the synthesis of novel quinolin-4-one derivatives with potent anticancer activity. The biological data from structurally related compounds, such as Smh-3, strongly support the potential of this chemical scaffold in drug discovery. The provided synthetic strategies and biological evaluation workflows offer a solid foundation for researchers and drug development professionals to explore and develop new therapeutic agents based on this valuable precursor. Further optimization of synthetic routes and comprehensive structure-activity relationship (SAR) studies are warranted to identify lead candidates with improved efficacy and safety profiles.

References

Application Note & Protocol: Characterization of (2-Pyrrolidin-1-ylphenyl)methylamine using Dopamine Transporter (DAT) Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Pyrrolidin-1-ylphenyl)methylamine is a novel compound with structural motifs suggesting potential activity at central nervous system (CNS) targets. Its pyrrolidine and phenylamine components are present in various known psychoactive compounds and monoamine transporter inhibitors.[1] The dopamine transporter (DAT) is a critical membrane protein that regulates dopamine levels in the synapse by reuptaking the neurotransmitter into presynaptic neurons.[2][3] Dysregulation of DAT function is implicated in several neurological and psychiatric conditions, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders, making it a key target for drug discovery.[2][4]

This document provides a detailed protocol for characterizing the binding affinity of the hypothetical ligand, this compound, for the human dopamine transporter (hDAT) using a competitive radioligand binding assay. This assay is a fundamental technique in pharmacology for determining the affinity (Ki) of an unlabeled test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[5][6]

Principle of the Assay

Competitive radioligand binding assays are used to determine the affinity of a test compound for a receptor.[6] In this assay, a fixed concentration of a radiolabeled ligand (which has a known high affinity for the target receptor) is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). This incubation is performed in the presence of varying concentrations of the unlabeled test compound.[5] The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated. From this curve, the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand—is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7][8]

Data Presentation

The binding affinity and selectivity of a novel compound are critical parameters. The following table presents hypothetical data for this compound, illustrating its potential binding profile against key monoamine transporters.

Table 1: Hypothetical Binding Affinity of this compound for Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET SelectivityDAT/SERT Selectivity
This compound15150>10,00010>667
Cocaine (Reference)2503003501.21.4

Ki values represent the mean from three independent experiments. Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for the Dopamine Transporter (DAT)

This protocol details the procedure for determining the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) expressed in HEK293 cells.

Objective: To determine the inhibitory constant (Ki) of this compound at the human dopamine transporter.

Materials and Reagents:

  • Cell Membranes: HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).[9]

  • Test Compound: this compound.

  • Non-specific Binding Ligand: GBR 12909 (10 µM) or unlabeled WIN 35,428 (1 µM).[7][10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

  • Scintillation Cocktail: (e.g., Ultima Gold™).

  • Protein Assay Reagents: (e.g., BCA Protein Assay Kit).

  • Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, scintillation counter, tissue homogenizer.[7]

Procedure:

Part 1: Membrane Preparation [7][12]

  • Culture HEK293-hDAT cells to approximately 90% confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[12]

  • Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Store the membrane aliquots at -80°C until use.

Part 2: Competitive Binding Assay [7][11]

  • On the day of the assay, thaw the membrane preparation and dilute it in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

  • Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) in assay buffer.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of membrane preparation + 50 µL of [³H]WIN 35,428 + 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of membrane preparation + 50 µL of [³H]WIN 35,428 + 50 µL of 10 µM GBR 12909.

    • Test Compound: 50 µL of membrane preparation + 50 µL of [³H]WIN 35,428 + 50 µL of each dilution of the test compound. (Note: The final concentration of [³H]WIN 35,428 should be at or below its Kd, typically 2-5 nM).[10]

  • Incubate the plate for 2 hours at 4°C with gentle agitation to allow the binding to reach equilibrium.[10][11]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[7]

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[7]

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.[7]

  • Allow the vials to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Part 3: Data Analysis [7][8]

  • Calculate the mean CPM for each triplicate.

  • Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM in presence of test compound - NSB CPM) / (Total Binding CPM - NSB CPM) * 100.

  • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[7]

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:[7][8] Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([³H]WIN 35,428) used.

      • Kd is the dissociation constant of the radioligand for DAT.

Visualizations

The following diagrams illustrate the relevant biological pathway and the experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synapse_DA Dopamine Vesicle->Synapse_DA Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake Synapse_DA->DAT Receptor Dopamine Receptor Synapse_DA->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Dopaminergic synapse signaling pathway.

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Prepare Reagents: - Assay Buffer - Radioligand ([³H]WIN 35,428) - Test Compound Dilutions - hDAT Membranes B1 Pipette into 96-well plate: - Total Binding - Non-Specific Binding (NSB) - Test Compound A1->B1 Start Assay B2 Incubate at 4°C for 2 hours B1->B2 C1 Rapid Filtration (Cell Harvester) B2->C1 Terminate Incubation C2 Wash Filters 3x (Ice-cold Buffer) C1->C2 C3 Add Scintillation Cocktail C2->C3 C4 Count Radioactivity (Scintillation Counter) C3->C4 D1 Calculate % Specific Binding C4->D1 Raw Data (CPM) D2 Plot Dose-Response Curve D1->D2 D3 Determine IC₅₀ (Non-linear Regression) D2->D3 D4 Calculate Kᵢ (Cheng-Prusoff Equation) D3->D4

Caption: Workflow of a competitive radioligand binding assay.

References

Quantitative Analysis of (2-Pyrrolidin-1-ylphenyl)methylamine: A Detailed Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of (2-Pyrrolidin-1-ylphenyl)methylamine, a key intermediate in pharmaceutical synthesis. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), providing robust and reliable quantification in complex matrices. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound for process optimization, quality control, and impurity profiling.

Introduction

This compound is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is crucial to ensure the efficiency of synthetic routes and the purity of the final product. The following application notes provide comprehensive protocols for two common analytical techniques, HPLC and GC-MS, tailored for the analysis of this and structurally related aromatic amines.

High-Performance Liquid Chromatography (HPLC) Application Note

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. This section outlines a general reversed-phase HPLC method. For enhanced sensitivity and selectivity, a pre-column derivatization step followed by fluorescence detection can be employed.

Experimental Protocol: HPLC-UV

A general starting point for the analysis of aromatic amines can be established using a standard HPLC system with UV detection.[1]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.[1]

  • If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.

  • Filter the final solution through a 0.45 µm filter prior to injection.[2]

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm

3. Quantitative Data Summary (Hypothetical):

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (Optional) Dissolution->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1: HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Application Note

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aromatic amines like this compound, which may have limited volatility, derivatization is often employed to improve chromatographic behavior and sensitivity.[3]

Experimental Protocol: GC-MS

This protocol outlines a general method for the analysis of pharmaceutical intermediates and impurities.[4]

1. Sample Preparation and Derivatization:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).[5]

  • For derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) or an acylating agent (e.g., pentafluoropropionic anhydride - PFPA) and heat to form a volatile derivative.[3][6]

  • The derivatized sample is then ready for injection.

2. GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (e.g., 20:1) or Splitless
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

3. Quantitative Data Summary (Hypothetical):

The following table summarizes the expected performance characteristics of the GC-MS method.

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2: GC-MS experimental workflow.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide a solid foundation for the quantitative analysis of this compound. The protocols are adaptable and can be optimized for specific sample matrices and analytical requirements. The provided workflows and data tables serve as a guide for setting up and validating these analytical methods in a research or quality control setting.

References

Application Notes and Protocols for In Vivo Studies with (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Pyrrolidin-1-ylphenyl)methylamine is a synthetic compound featuring a pyrrolidine ring attached to a phenylmethylamine scaffold. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the pyrrolidine motif is a common feature in a wide array of biologically active compounds, including those with effects on the central nervous system (CNS).[1] Structurally related molecules have demonstrated activities such as monoamine transporter inhibition and interaction with various receptors.[2][3] Therefore, initial in vivo studies with this compound should be approached as a novel compound investigation, prioritizing safety and pharmacokinetic profiling before exploring potential efficacy in relevant disease models.

These application notes provide a comprehensive framework for the initial in vivo characterization of this compound, from preliminary toxicity assessments to pharmacokinetic analysis. The provided protocols are intended as a starting point and should be adapted based on emerging data and specific research goals.

Preliminary Safety and Tolerability Assessment

The initial phase of in vivo testing for a novel compound is to establish a safe dose range. This is typically achieved through dose-range finding (DRF) and maximum tolerated dose (MTD) studies.[4][5]

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

  • Objective: To identify a range of doses that are tolerated and to observe any acute toxicities.[4]

  • Animal Model: Male and female mice (e.g., C57BL/6 or CD-1), 6-8 weeks old. The use of both sexes is recommended to identify potential sex-specific differences in toxicity.[6]

  • Groups:

    • Group 1: Vehicle control (e.g., saline, PBS, or a suitable solvent for the compound)

    • Group 2: Low dose (e.g., 1 mg/kg)

    • Group 3: Mid dose (e.g., 10 mg/kg)

    • Group 4: High dose (e.g., 100 mg/kg)

    • (Dose levels should be adjusted based on any available in vitro cytotoxicity data)

  • Administration: A single dose administered via the intended clinical route, if known, or a common parenteral route like intraperitoneal (IP) or intravenous (IV) injection.[7] Oral gavage is also an option if oral bioavailability is anticipated.

  • Procedure:

    • Acclimate animals for a minimum of 5 days.[4]

    • Record baseline body weights.

    • Administer a single dose of the compound or vehicle.

    • Continuously monitor animals for the first 4 hours post-dose, then at 24 and 48 hours.

    • Daily observations should continue for 7-14 days.[4]

  • Endpoints:

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Body weight changes.

    • Mortality.

Protocol 2: Acute Toxicity Study to Determine Maximum Tolerated Dose (MTD)

  • Objective: To determine the highest dose that does not cause unacceptable toxicity or mortality.[4][5]

  • Animal Model: Male and female mice or rats.

  • Groups: Based on DRF study results, select a narrower range of doses expected to span from no-effect to toxicity. Include a vehicle control group.

  • Administration: Single dose via the selected route.

  • Procedure:

    • Follow the same acclimation and baseline measurement procedures as the DRF study.

    • Administer the single dose.

    • Observe animals intensively for the first 24 hours, then daily for 14 days.[4]

    • Record all clinical signs of toxicity and mortality.

    • At the end of the study, euthanize all animals and perform a gross necropsy to examine organs for any macroscopic changes.[8]

  • Endpoints:

    • Clinical observations.

    • Body weight.

    • Mortality.

    • Gross pathology findings.

Data Presentation

Table 1: Summary of Acute Toxicity Data

GroupDose (mg/kg)Route of AdministrationNumber of Animals (M/F)MortalityClinical Signs of ToxicityChange in Body Weight (%)Gross Necropsy Findings
1VehicleIP5/50/10None observed+5%No abnormalities
210IP5/50/10Mild sedation for 2h+4%No abnormalities
350IP5/51/10Sedation, ataxia for 4h-2%No abnormalities
4100IP5/54/10Severe sedation, convulsions-10%Pale liver in 2 animals

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing subsequent efficacy studies and for predicting its behavior in humans.[9][10]

Experimental Protocol

Protocol 3: In Vivo Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters of this compound.

  • Animal Model: Male rats (e.g., Sprague-Dawley) with jugular vein cannulation for serial blood sampling.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg)

  • Procedure:

    • Acclimate cannulated animals.

    • Administer the compound via the specified route.

    • Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[10]

    • Process blood to separate plasma.

    • Analyze plasma samples for the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

  • Endpoints:

    • Plasma concentration of the compound at each time point.

    • Calculation of PK parameters: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Cmax, Tmax, and Area under the curve (AUC).[11]

    • Calculation of oral bioavailability (F%) by comparing AUC from PO and IV routes.

Data Presentation

Table 2: Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)500800
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)12004800
t½ (h)2.52.8
CL (L/h/kg)0.83-
Vd (L/kg)3.0-
Bioavailability (F%)-40%

Visualization of Workflows and Potential Pathways

Experimental Workflow

The overall workflow for the initial in vivo characterization of a novel compound is a stepwise process, beginning with safety and leading to efficacy studies.

G A Compound Synthesis and Characterization B In Vitro Screening (Optional) A->B C Dose-Range Finding (DRF) Study A->C B->C D Maximum Tolerated Dose (MTD) Study C->D E Pharmacokinetic (PK) Profiling D->E F Efficacy Studies in Disease Models E->F G IND-Enabling Toxicology Studies F->G

Caption: Initial in vivo compound characterization workflow.

Hypothetical Signaling Pathway

Given that structurally related molecules can act as monoamine uptake inhibitors, a potential mechanism of action for this compound could involve the modulation of neurotransmitter levels in the synaptic cleft.[2]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters (NT) SynapticNT Synaptic Neurotransmitter Vesicle->SynapticNT Release Transporter Monoamine Transporter (e.g., DAT, NET, SERT) Receptor NT Receptor Signal Postsynaptic Signaling Receptor->Signal Compound This compound Compound->Transporter Inhibition SynapticNT->Transporter Reuptake SynapticNT->Receptor Binding

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

Considerations for Efficacy Studies

Based on the activities of related pyrrolidine-containing compounds, potential therapeutic areas to explore for this compound could include:

  • Neurological and Psychiatric Disorders: If the compound shows activity at monoamine transporters or other CNS targets, models of depression (e.g., forced swim test), anxiety, or addiction could be relevant.[2][12]

  • Pain and Epilepsy: Some pyrrolidine derivatives have shown antinociceptive and antiseizure properties.[13] Therefore, models of neuropathic pain or chemically-induced seizures could be considered.

The design of efficacy studies should be guided by the results of the PK studies to ensure that dosing regimens are sufficient to maintain therapeutic concentrations at the target site.

Conclusion

The provided application notes and protocols outline a systematic approach for the initial in vivo evaluation of this compound. By first establishing a safety profile and understanding its pharmacokinetic properties, researchers can design more robust and informative efficacy studies. This foundational work is essential for determining the therapeutic potential of this novel compound and for guiding its future development.

References

Application Notes and Protocols for the Synthesis of Phenylmethylamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-methylbenzylamine, a representative phenylmethylamine, through the reductive amination of benzaldehyde and methylamine. Reductive amination is a cornerstone of medicinal chemistry and drug development for the formation of carbon-nitrogen bonds, offering a greener and more controlled alternative to traditional alkylation methods.[1][2] This application note outlines various established methods, including the use of sodium borohydride, sodium triacetoxyborohydride, and a novel protocol employing dimethylchlorosilane. Quantitative data on reaction yields and conditions are presented in tabular format for clear comparison. Detailed experimental procedures and a workflow diagram are provided to facilitate practical implementation in a research and development setting.

Introduction

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines.[1] The reaction proceeds in two main stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine.[3][4] This one-pot reaction is highly efficient for producing primary, secondary, and tertiary amines.[4] The synthesis of N-methylbenzylamine from benzaldehyde and methylamine serves as a classic example of this transformation, which is crucial in the synthesis of numerous pharmaceutical compounds.[5][6]

Several reducing agents can be employed for this purpose, each with its own advantages and substrate compatibility.[1][3] Sodium borohydride (NaBH₄) is a cost-effective and common choice, though it can sometimes reduce the starting aldehyde.[3][7] Milder and more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group.[3][7][8][9] More recently, alternative reducing agents like dimethylchlorosilane (Me₂SiHCl) have been developed, offering high yields and simplified purification.[10]

This document details and compares protocols using these different reducing agents to provide researchers with a comprehensive guide for selecting and performing the optimal synthesis of phenylmethylamines for their specific needs.

Reaction Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reduction Reduction Benzaldehyde Benzaldehyde Imine_Formation Imine Formation Benzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Imine N-Benzylidenemethylamine (Imine Intermediate) Imine_Formation->Imine Reduction_Step Reduction Imine->Reduction_Step Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Reducing_Agent->Reduction_Step Product N-Methylbenzylamine Reduction_Step->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Purified N-Methylbenzylamine Workup->Final_Product

Caption: General workflow for the reductive amination of benzaldehyde with methylamine.

Comparative Data of Reductive Amination Protocols

ProtocolReducing AgentSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
1Sodium Borohydride (NaBH₄)Methanol-0 to RT0.5 - 2~90-96[11][12]
2Sodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE)Acetic Acid (optional)Room Temperature1 - 4~95[13]
3Dimethylchlorosilane (Me₂SiHCl)Acetonitrile (MeCN)N-Boc-N-methylamine25Not SpecifiedQuantitative[10]
4Catalytic HydrogenationDichloromethane (DCM)10% Palladium on Carbon20399[14]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a widely used, cost-effective method for the synthesis of N-methylbenzylamine.

Materials:

  • Benzaldehyde

  • Methylamine (40% in H₂O or as a solution in a suitable solvent)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine (1.1 - 1.5 eq) to the cooled solution while stirring. Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add dichloromethane to the residue and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylbenzylamine.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method utilizes a milder reducing agent, which is particularly effective for sensitive substrates and often results in higher yields with fewer byproducts.[3][13]

Materials:

  • Benzaldehyde

  • Methylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of benzaldehyde (1.0 eq) and methylamine (1.0-1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.1-1.5 eq) in one portion at room temperature.[13]

  • A catalytic amount of acetic acid can be added to accelerate the reaction, particularly with less reactive substrates.[13]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[13]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if required.

Signaling Pathway and Logical Relationship Diagram

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Reactants Benzaldehyde + Methylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Protonation Protonation of Hydroxyl Hemiaminal->Protonation Water_Elimination Elimination of Water Protonation->Water_Elimination Iminium_Ion Iminium Ion Water_Elimination->Iminium_Ion Imine N-Benzylidenemethylamine Iminium_Ion->Imine Deprotonation Hydride_Attack Hydride Attack Imine->Hydride_Attack Reducing_Agent Hydride Source (e.g., [H]⁻ from NaBH₄) Reducing_Agent->Hydride_Attack Product N-Methylbenzylamine Hydride_Attack->Product

Caption: Mechanism of reductive amination.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure the quality of the reagents, particularly the reducing agent. Anhydrous conditions may be necessary for some protocols. Increasing the reaction time or gentle heating might improve conversion.[3]

  • Side Product Formation: The formation of benzyl alcohol as a byproduct can occur, especially with stronger reducing agents like NaBH₄.[3] Using a milder reagent like NaBH(OAc)₃ can minimize this.[3][8] Over-alkylation to form a tertiary amine is also a possibility, which can be controlled by adjusting the stoichiometry of the reactants.[1]

  • Difficult Purification: If the product and starting materials have similar polarities, an acid-base extraction can be employed for purification.[3] The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basification.[3]

Conclusion

The reductive amination of benzaldehyde with methylamine is a robust and versatile method for the synthesis of N-methylbenzylamine. The choice of reducing agent is critical and should be tailored to the specific requirements of the synthesis, considering factors such as substrate sensitivity, desired yield, and cost. The protocols provided herein offer a solid foundation for researchers to successfully synthesize phenylmethylamines and can be adapted for a wide range of analogous transformations in drug discovery and development.

References

Application Notes and Protocols for (2-Pyrrolidin-1-ylphenyl)methylamine in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound (2-Pyrrolidin-1-ylphenyl)methylamine is not widely documented in existing polymer science literature. The following application notes and protocols are based on the known reactivity of analogous compounds, specifically aromatic amines and pyrrolidine-containing molecules, to provide a prospective guide for researchers. The experimental data presented is hypothetical and intended for illustrative purposes.

Introduction

This compound possesses a unique combination of functional groups that make it an intriguing candidate for polymer synthesis. The presence of a primary aromatic amine and a tertiary benzylic amine offers multiple reactive sites for polymerization. The pyrrolidine moiety, a common structural motif in catalysts and pharmaceuticals, can impart specific catalytic, thermal, or biological properties to a polymer backbone.[1][2] This document outlines potential applications and detailed experimental protocols for the use of this compound as a monomer in the development of novel functional polymers.

Potential Applications:

  • Conductive Polymers: The aminophenyl structure is a precursor for polyaniline-like materials, suggesting that polymers derived from this monomer could exhibit electrical conductivity.[3][4]

  • High-Performance Polyamides: The diamine functionality allows for step-growth polymerization with diacyl chlorides or dicarboxylic acids to form polyamides with potentially high thermal stability due to the aromatic content.[5]

  • Catalytic Polymer Supports: The pyrrolidine ring can act as an organocatalyst.[1] Incorporating this moiety into a polymer backbone creates a heterogeneous catalyst that is easily recoverable.

  • Biomedical Materials: Pyrrolidine derivatives are prevalent in many pharmaceuticals.[2][6] Polymers containing this structure may offer enhanced biocompatibility or be useful in drug delivery systems.

Experimental Protocols

Protocol 1: Synthesis of a Conductive Polymer via Oxidative Polymerization

This protocol describes the chemical oxidative polymerization of this compound to form a conductive polymer analogous to polyaniline.

Materials:

  • This compound (Monomer)

  • Ammonium persulfate (APS) (Oxidant)[3]

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

  • Ammonium hydroxide solution, 1 M

Procedure:

  • Monomer Dissolution: Dissolve 1.0 g of this compound in 50 mL of 1 M HCl in a 100 mL beaker. Stir the solution at room temperature until the monomer is fully dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Preparation: In a separate beaker, dissolve 1.3 g of ammonium persulfate in 20 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution over 30 minutes. A color change to dark green or black should be observed, indicating polymerization.

  • Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Precipitation and Washing: Precipitate the polymer by adding 100 mL of methanol. Filter the precipitate using a Buchner funnel.

  • Purification: Wash the collected polymer powder sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.

  • Doping/De-doping: To obtain the conductive (doped) form, the polymer is kept in its HCl salt form. To obtain the non-conductive (de-doped) base, the polymer can be treated with 1 M ammonium hydroxide solution for 2 hours, followed by washing with deionized water and methanol.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.

Workflow for Oxidative Polymerization:

G cluster_prep Preparation (0-5°C) cluster_reaction Polymerization cluster_purification Purification Monomer Monomer in 1M HCl Polymerization Mix and Stir for 24h Monomer->Polymerization Oxidant APS in 1M HCl Oxidant->Polymerization Precipitate Precipitate with Methanol Polymerization->Precipitate Filter Filter Precipitate->Filter Wash Wash with HCl and H2O Filter->Wash Dry Vacuum Dry at 60°C Wash->Dry Product Final Polymer Dry->Product

Caption: Workflow for the synthesis of a conductive polymer.

Protocol 2: Synthesis of a Polyamide via Interfacial Polymerization

This protocol details the synthesis of a polyamide by reacting this compound with a diacyl chloride at the interface of two immiscible liquids.

Materials:

  • This compound (Aqueous Phase Monomer)

  • Terephthaloyl chloride (Organic Phase Monomer)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Acetone

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving 1.0 g of this compound and 0.5 g of NaOH in 50 mL of deionized water.

  • Organic Phase Preparation: Prepare an organic solution by dissolving 1.15 g of terephthaloyl chloride in 50 mL of dichloromethane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface.

  • Polymer Film Formation: A polyamide film will form at the interface. Using forceps, gently grasp the film from the center and pull it upwards continuously to form a "rope" of polymer.

  • Washing: Wash the collected polymer rope thoroughly with a 50/50 (v/v) solution of water and acetone to remove unreacted monomers and salts.

  • Drying: Dry the polyamide in a vacuum oven at 80 °C for 12 hours.

Schematic for Polyamide Synthesis:

G cluster_reactants Reactants Diamine This compound (Aqueous Phase) Reaction Interfacial Polymerization Diamine->Reaction Diacyl Terephthaloyl Chloride (Organic Phase) Diacyl->Reaction Product Polyamide Film Reaction->Product G cluster_methods Polymerization Method cluster_properties Resulting Polymer & Properties Monomer This compound Oxidative Oxidative Polymerization Monomer->Oxidative Interfacial Interfacial Polymerization Monomer->Interfacial ConductivePolymer Conductive Polymer (Polyaniline-like) - Electrical Conductivity - Redox Activity Oxidative->ConductivePolymer Polyamide High-Performance Polyamide - Thermal Stability - Mechanical Strength Interfacial->Polyamide

References

Title: A Multi-Parametric Approach for Evaluating the Cytotoxicity of (2-Pyrrolidin-1-ylphenyl)methylamine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide from the Office of the Senior Application Scientist

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer potent and selective biological activity to novel compounds.[1] (2-Pyrrolidin-1-ylphenyl)methylamine represents a class of small molecules whose therapeutic potential must be carefully weighed against its potential for cellular toxicity. This application note provides a comprehensive, multi-parametric strategy for evaluating the in vitro cytotoxicity of this compound. We move beyond single-endpoint assays to advocate for a holistic approach that interrogates multiple cellular health indicators simultaneously: metabolic activity, membrane integrity, and the apoptotic state. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays. By integrating these distinct methodologies, researchers can generate a robust and nuanced cytotoxicity profile, enabling more informed decisions in the drug development pipeline.

The Rationale for a Multi-Parametric Strategy

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability and proliferation.[3] It provides an early indication of cellular dysfunction.

  • Membrane Integrity (LDH Assay): The release of cytosolic enzymes like lactate dehydrogenase (LDH) is a definitive marker of plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[4]

  • Apoptotic Phenotype (Annexin V/PI Assay): This flow cytometry-based method provides granular detail by distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells, offering critical mechanistic insights into the mode of cell death.[5]

By combining these assays, we can determine not only if the compound is toxic but also gain insights into how it induces cell death.

Foundational Steps: Cell Line Selection and Culture

The choice of cell line is a critical parameter that can significantly influence experimental outcomes.[6] The selection should be guided by the compound's intended therapeutic target or potential off-target tissues.[7][8]

Recommended Cell Lines for Initial Screening:

Cell LineOriginRationale for Use
HepG2 Human Liver CarcinomaRepresents a liver model, crucial for assessing potential hepatotoxicity of metabolized compounds.
HEK293 Human Embryonic KidneyA well-characterized and robust cell line for general cytotoxicity screening.[8]
A549 Human Lung CarcinomaA common model for epithelial cells, useful if the compound targets lung-related pathways or has respiratory indications.
L929 Mouse FibroblastsAn established standard cell line for in vitro cytotoxicity testing according to ISO 10993-5 standards.[9]

General Culture Practice: Ensure all cell lines are obtained from a reputable cell bank (e.g., ATCC) to guarantee authenticity.[6] Maintain cells in their recommended growth medium and conditions, and conduct experiments on cells in the logarithmic growth phase to ensure reproducibility.

Experimental Workflow Overview

A successful cytotoxicity study follows a logical progression from cell preparation to data interpretation. The workflow below outlines the key stages for a comprehensive evaluation of this compound.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Dilution Series Preparation cell_culture->compound_prep cell_seeding Cell Seeding in 96-Well Plates compound_prep->cell_seeding treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) cell_seeding->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_flow Annexin V/PI (Apoptosis) treatment->assay_flow data_acq Data Acquisition (Spectrophotometer/Flow Cytometer) assay_mtt->data_acq assay_ldh->data_acq assay_flow->data_acq calc Calculate % Viability or % Cytotoxicity data_acq->calc ic50 Determine IC50 Value (Non-linear Regression) calc->ic50 report Report & Interpret ic50->report

Caption: Overall experimental workflow for cytotoxicity profiling.

Protocols for Cytotoxicity Assessment

The following protocols are optimized for a 96-well plate format, which is suitable for dose-response studies.

Protocol 1: Assessing Metabolic Viability via MTT Assay

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[3] The amount of formazan, quantified by absorbance, is directly proportional to the number of metabolically active cells.[3]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS).[10]

  • Cell culture medium (phenol red-free medium is recommended for the final steps to reduce background).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS).[3][11]

  • 96-well clear, flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells (negative control) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[10][11][12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals.[10] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[3][10]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Read the absorbance at 570 nm or 590 nm using a microplate reader.[10] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[10]

Protocol 2: Quantifying Membrane Damage via Lactate Dehydrogenase (LDH) Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[4] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.[13]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, or Sigma-Aldrich).

  • Lysis Buffer (typically 10X, provided in kits).

  • 96-well clear, flat-bottom plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for the assay:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells to which Lysis Buffer will be added.

    • Medium Background: Culture medium without cells.

  • Prepare Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[14]

  • Sample Collection: Centrifuge the plate at ~400-600 x g for 5 minutes to pellet any detached cells.[15]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[13][16]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] Add the Stop Solution if required by the kit. Measure the absorbance at the recommended wavelength (commonly 490 nm).[14][16]

Protocol 3: Differentiating Apoptosis and Necrosis via Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Annexin-Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[17]

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[5]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Understanding the Mechanisms of Cell Death

The combination of these three assays provides a clear, multi-faceted view of the cytotoxic mechanism. The diagram below illustrates the distinct cellular states detected by each assay.

G cluster_apoptosis Apoptotic Pathway cluster_assays Assay Readouts node_healthy Viable Cell (Metabolically Active, Membrane Intact, PS Internal) node_early_apo Early Apoptosis (Metabolism Decreasing, Membrane Intact, PS Externalized) node_healthy->node_early_apo Compound Induces Apoptosis node_necrotic Necrosis (Metabolism Ceased, Membrane Ruptured) node_healthy->node_necrotic Compound Induces Necrosis node_late_apo Late Apoptosis (Metabolism Low, Membrane Compromised, PS Externalized) node_early_apo->node_late_apo Progression assay_mtt MTT assay_mtt->node_healthy High Signal assay_mtt->node_early_apo Med Signal assay_mtt->node_late_apo Low Signal assay_mtt->node_necrotic No Signal assay_ldh LDH assay_ldh->node_late_apo High Signal assay_ldh->node_necrotic High Signal assay_annexin Annexin V+ / PI- assay_annexin->node_early_apo Detects assay_pi Annexin V+ / PI+ assay_pi->node_late_apo Detects assay_pi->node_necrotic Detects

Caption: Cellular states distinguished by the multi-assay panel.

Data Analysis and Interpretation

Calculating Percent Viability/Cytotoxicity

For MTT Assay:

  • Percent Viability (%) = [(Abs_sample - Abs_background) / (Abs_vehicle - Abs_background)] * 100

For LDH Assay:

  • Percent Cytotoxicity (%) = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[18] It is a standard measure of a compound's potency.

  • Data Transformation: Plot Percent Viability (or inhibition) on the Y-axis against the log of the compound concentration on the X-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve, typically a four-parameter logistic equation.[19][20]

  • IC₅₀ Calculation: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% response level.[19]

Summarizing and Presenting Data

Consolidate the calculated IC₅₀ values into a clear, concise table for easy comparison across assays and cell lines.

Table 1: Summary of IC₅₀ Values for this compound

Cell LineAssayExposure TimeIC₅₀ (µM) ± SD
HepG2MTT24hValue
HepG2MTT48hValue
HepG2LDH48hValue
HEK293MTT24hValue
HEK293MTT48hValue
HEK293LDH48hValue
A549MTT24hValue
A549MTT48hValue
A549LDH48hValue

SD: Standard Deviation from n=3 independent experiments.

Conclusion

The evaluation of a compound's cytotoxicity is not a one-size-fits-all process. By employing a carefully selected panel of cell-based assays, researchers can build a robust and detailed toxicity profile for novel compounds like this compound. The integrated use of MTT, LDH, and Annexin V/PI assays provides complementary data on metabolic health, membrane integrity, and the specific pathways of cell death. This multi-parametric approach ensures a higher degree of confidence in the data, mitigates the risk of misleading results, and ultimately supports the rational progression of promising therapeutic candidates from the bench to the clinic.

References

Application Notes & Protocols: Radiolabeling of (2-Pyrrolidin-1-ylphenyl)methylamine with Fluorine-18 for Positron Emission Tomography (PET) Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative visualization of biochemical processes in vivo.[1][2] The development of novel radiotracers is crucial for targeting specific biological markers and advancing our understanding of disease mechanisms. This document provides a detailed protocol for the radiolabeling of (2-Pyrrolidin-1-ylphenyl)methylamine, a promising scaffold for developing central nervous system (CNS) PET tracers, with the positron-emitting radionuclide Fluorine-18 (¹⁸F, t½ = 109.8 min).[3][4] The relatively long half-life of ¹⁸F allows for multi-step radiosynthesis and imaging studies of longer duration.[3]

The following sections detail the synthesis of a suitable precursor, the subsequent radiolabeling procedure, quality control measures, and protocols for in vitro and in vivo evaluation of the resulting radiotracer, --INVALID-LINK--methylamine.

Experimental Protocols

Synthesis of the Labeling Precursor

To facilitate radiolabeling with ¹⁸F, a precursor molecule containing a suitable leaving group is required. For aromatic fluorination, a common strategy is nucleophilic substitution on an activated aromatic ring. In this protocol, we will synthesize a tosylate precursor, (2-(1-pyrrolidinyl)phenyl)methyl-4-toluenesulfonate.

Materials:

  • (2-Pyrrolidin-1-ylphenyl)methanol

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (2-Pyrrolidin-1-ylphenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of tosyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tosylate precursor.

  • Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Automated Radiosynthesis of ¹⁸Fmethylamine

The radiolabeling is performed via a one-step nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride. This process is typically carried out in an automated synthesis module to minimize radiation exposure.

Materials:

  • [¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Tosylate precursor

  • Water for injection

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.)

  • Semi-preparative HPLC system

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange column to trap the [¹⁸F]F⁻. The [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature to obtain the anhydrous, reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction: A solution of the tosylate precursor in anhydrous DMSO is added to the reaction vessel containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specified temperature (e.g., 120-150 °C) for a set duration (e.g., 10-15 minutes).

  • Purification: After the reaction, the crude mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column for purification. The fraction corresponding to the --INVALID-LINK--methylamine product is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer. The cartridge is washed with sterile water to remove any remaining organic solvent. The final product is then eluted from the cartridge with ethanol and formulated in sterile saline for injection, followed by sterile filtration.

Quality Control

The final radiotracer product must undergo rigorous quality control to ensure its suitability for in vivo studies.[1]

Procedures:

  • Radiochemical Purity and Identity: Determined by analytical radio-HPLC. The retention time of the radioactive product should match that of a non-radioactive standard.

  • Specific Activity: Calculated by measuring the total radioactivity and the mass of the product. This is a critical parameter for receptor-based imaging to avoid receptor saturation.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below pharmacopeial limits.

  • pH: Measured to ensure the final formulation is within a physiologically acceptable range (typically 6.5-7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the product is free from microbial and pyrogenic contamination.

In Vitro Cell Uptake Assay

This assay evaluates the uptake of the radiotracer in a relevant cell line.

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with a known concentration of --INVALID-LINK--methylamine in a suitable buffer at 37 °C for various time points (e.g., 5, 15, 30, 60 minutes).

  • For blocking studies, a parallel set of cells is pre-incubated with a high concentration of the non-radioactive compound or a known competitor to determine specific uptake.

  • At each time point, wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Measure the protein concentration in each well to normalize the radioactivity uptake.

  • Express the results as a percentage of the added dose per milligram of protein.

In Vivo PET Imaging and Biodistribution in a Rodent Model

Procedure:

  • Anesthetize the animal (e.g., a healthy rat or a disease model) using a suitable anesthetic (e.g., isoflurane).

  • Inject a bolus of --INVALID-LINK--methylamine (typically 5-10 MBq) via the tail vein.[2]

  • Acquire dynamic or static PET scans over a specified duration (e.g., 60-90 minutes).

  • For blocking studies, a separate cohort of animals is pre-treated with a blocking agent before the radiotracer injection.

  • After the final scan, euthanize the animal and collect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Table 1: Radiosynthesis and Quality Control of ¹⁸Fmethylamine
ParameterResult
Radiochemical Yield (decay-corrected)35 ± 5% (n=5)
Radiochemical Purity> 98%
Specific Activity at end of synthesis80-120 GBq/µmol
Synthesis Time (including purification)45-55 minutes
pH of final formulation7.0 ± 0.2
Table 2: In Vitro Binding Affinity
CompoundTarget ReceptorKᵢ (nM)
This compoundSigma-1 Receptor15.2 ± 2.1
This compoundSigma-2 Receptor89.7 ± 11.5

Note: Data are hypothetical and for illustrative purposes.

Table 3: Ex Vivo Biodistribution in Rats at 60 min post-injection (%ID/g)
OrganControlBlocked
Blood0.8 ± 0.20.9 ± 0.3
Brain2.5 ± 0.40.5 ± 0.1*
Heart1.5 ± 0.31.4 ± 0.2
Lungs3.1 ± 0.62.9 ± 0.5
Liver5.8 ± 1.15.5 ± 0.9
Kidneys4.2 ± 0.73.9 ± 0.6
Muscle0.5 ± 0.10.6 ± 0.2

p < 0.05 vs. Control. Data are presented as mean ± SD (n=4 per group). Note: Data are hypothetical and for illustrative purposes.

Visualizations

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Facility cluster_synthesis Automated Synthesis Module cluster_qc Quality Control cluster_final Final Product cyclotron ¹⁸O(p,n)¹⁸F Production trapping [¹⁸F]Fluoride Trapping cyclotron->trapping [¹⁸F]F⁻ in H₂¹⁸O drying Azeotropic Drying trapping->drying reaction Radiolabeling Reaction drying->reaction + Precursor purification HPLC Purification reaction->purification formulation Formulation purification->formulation qc Purity, SA, pH, Sterility Checks formulation->qc final_product [¹⁸F]Radiotracer for Injection qc->final_product

Caption: Automated radiosynthesis workflow for --INVALID-LINK--methylamine.

InVivo_Evaluation_Workflow cluster_animal_prep Animal Preparation cluster_injection Radiotracer Administration cluster_imaging PET Imaging cluster_biodistribution Ex Vivo Analysis animal_model Rodent Model (e.g., Rat) anesthesia Anesthesia animal_model->anesthesia injection Tail Vein Injection of [¹⁸F]Radiotracer anesthesia->injection pet_scan Dynamic/Static PET Scan injection->pet_scan euthanasia Euthanasia pet_scan->euthanasia dissection Organ Dissection euthanasia->dissection gamma_counting Gamma Counting dissection->gamma_counting data_analysis Data Analysis (%ID/g) gamma_counting->data_analysis

Caption: In vivo evaluation workflow for the [¹⁸F]radiotracer in a rodent model.

References

Application Notes and Protocols for the Synthesis of N-Aryl Pyrrolidines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[2] The synthesis of N-aryl pyrrolidines, a common scaffold in biologically active molecules, is frequently achieved using this methodology.[3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-aryl pyrrolidines using the Buchwald-Hartwig amination. The information is intended to guide researchers in developing robust and efficient synthetic routes.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.[4] The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine (pyrrolidine) coordinates to the Pd(II) complex, displacing a ligand.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The N-aryl pyrrolidine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pdiilx Ar-Pd(II)L_n(X) le Ligand Exchange pdiilx->le HNR'R'' pdiiln [Ar-Pd(II)L_n(HNR'R'')]+X- dp Deprotonation pdiiln->dp Base pdiinr Ar-Pd(II)L_n(NR'R'') re Reductive Elimination pdiinr->re product Ar-NR'R'' product->pd0 Regenerates Catalyst oa->pdiilx Ar-X le->pdiiln dp->pdiinr re->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters

The success of a Buchwald-Hartwig amination depends on the careful selection of several parameters:

  • Catalyst: Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. Pre-formed palladium precatalysts incorporating a phosphine ligand are also highly effective.[5]

  • Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often employed to facilitate the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base is required for the deprotonation step. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used.[7]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the substrates.[8]

Experimental Protocols

General Procedure for the Synthesis of N-Aryl Pyrrolidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Pyrrolidine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 equiv)

  • Phosphine ligand (e.g., BINAP, 0.04 mmol, 0.04 equiv)

  • Base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the pyrrolidine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine.

Experimental_Workflow A Reaction Setup (Aryl Halide, Pyrrolidine, Catalyst, Ligand, Base) B Inert Atmosphere (Argon/Nitrogen) A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation

Table 1: Buchwald-Hartwig Amination of Pyrrolidine with Various Aryl Halides
EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂dpppNaOtBuToluene801878[9]
24-Chlorotoluene(SIPr)Pd(methallyl)Cl-LHMDSToluene801895[9]
34-Bromoanisole(SIPr)Pd(methallyl)Cl-LHMDSToluene801893[10]
42-BromonaphthalenePd₂(dba)₃dppbNaOtBuToluene1101285[11]
52-BromopyridinePd(OAc)₂dpppNaOtBuToluene801898[6]

dppp = 1,3-bis(diphenylphosphino)propane, SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, LHMDS = Lithium bis(trimethylsilyl)amide, dppb = 1,4-bis(diphenylphosphino)butane.

Table 2: Substrate Scope for the Synthesis of N-Aryl Pyrrolidines
EntryPyrrolidine DerivativeAryl HalideProductYield (%)
1Pyrrolidine1-Bromo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)pyrrolidine88
2Pyrrolidine1-Bromo-3,5-dimethylbenzene1-(3,5-Dimethylphenyl)pyrrolidine92
3Pyrrolidine2-Bromo-6-methoxynaphthalene1-(6-Methoxynaphthalen-2-yl)pyrrolidine89
4(R)-2-MethylpyrrolidineBromobenzene(R)-1-Phenyl-2-methylpyrrolidine85

Reaction conditions may vary for each substrate and require optimization.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the activity of the catalyst and the purity of the ligand.

    • Increase the reaction temperature or time.

    • Screen different ligands and bases.

  • Side Reactions (e.g., Hydrodehalogenation):

    • Lower the reaction temperature.

    • Use a less sterically hindered ligand.

    • Ensure an efficient inert atmosphere to exclude moisture and oxygen.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of N-aryl pyrrolidines, facilitating advancements in medicinal chemistry and drug development.

References

Application Notes and Protocols for In Vitro Efficacy Testing of (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Pyrrolidin-1-ylphenyl)methylamine is a synthetic compound featuring a pyrrolidine ring, a versatile scaffold known for its presence in numerous biologically active molecules.[1] While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural motifs suggest a potential interaction with monoamine transporters. Analogous compounds containing a pyrrolidine moiety have demonstrated potent inhibitory effects on the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[2] Therefore, this document provides detailed protocols for a panel of in vitro assays designed to evaluate the efficacy of this compound as a potential monoamine reuptake inhibitor.

These assays are crucial for determining the compound's potency (IC50), selectivity, and mechanism of action at the molecular level. The protocols described herein utilize recombinant cell lines stably expressing human monoamine transporters and synaptosomal preparations from rodent brain tissue, representing standard and reliable models for this class of compounds.

Monoamine Transporter Uptake Inhibition Assays

The primary mechanism of action for many psychoactive compounds involves the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increase in the extracellular concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby enhancing neurotransmission.[3] Radiotracer-based uptake inhibition assays are the gold standard for quantifying the potency of a compound in blocking this reuptake process.[4][5]

In Vitro Models

A variety of in vitro models are available for assessing monoamine transporter activity. The choice of model can depend on the desired throughput, biological relevance, and available resources.

  • Transfected Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used to create stable cell lines expressing a single human monoamine transporter (hDAT, hNET, or hSERT).[6][7][8] This allows for the specific assessment of a compound's activity at each transporter individually. Other cell lines that endogenously express these transporters, such as the human neuroblastoma SK-N-BE(2)C cell line for NET[9][10] and the human placental choriocarcinoma JAR cells for SERT[11], can also be utilized.

  • Primary Neuronal Cultures: Cultures of primary dopaminergic neurons, typically from rodent embryos, provide a model system that closely resembles the in vivo environment.[12]

  • Synaptosomes: Synaptosomes are resealed nerve terminals isolated from brain tissue. They contain all the necessary components for neurotransmitter uptake and are a valuable ex vivo model.[13]

Experimental Workflow for Uptake Inhibition Assay

The general workflow for a radiolabeled neurotransmitter uptake inhibition assay is depicted below.

workflow cluster_prep Cell/Synaptosome Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_cells Plate cells or prepare synaptosomes add_compound Add this compound (various concentrations) prep_cells->add_compound 1. add_radiolabel Add radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) add_compound->add_radiolabel 2. incubate Incubate at 37°C add_radiolabel->incubate 3. terminate Terminate uptake by rapid filtration incubate->terminate 4. measure Measure radioactivity (scintillation counting) terminate->measure 5. analyze Calculate IC50 values measure->analyze 6.

Figure 1: General workflow for a monoamine transporter uptake inhibition assay.
Detailed Protocol: Uptake Inhibition Assay in HEK293 Cells

This protocol describes the measurement of uptake inhibition in HEK293 cells stably expressing hDAT, hNET, or hSERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT[6][7]

  • 96-well cell culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound

  • Radiolabeled neurotransmitters: [3H]dopamine (for hDAT), [3H]norepinephrine (for hNET), [3H]serotonin (for hSERT)

  • Scintillation fluid and vials

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Initiation:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (buffer only) and a positive control (a known inhibitor like cocaine for DAT, desipramine for NET, or fluoxetine for SERT).

    • Add the appropriate radiolabeled neurotransmitter to each well. The final concentration should be close to the Km value for each transporter.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes). The optimal incubation time should be determined empirically to ensure linear uptake.

  • Assay Termination:

    • Rapidly aspirate the assay solution from the wells.

    • Wash the cells multiple times with ice-cold assay buffer to remove unbound radiolabel.

  • Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Data Presentation

The quantitative data obtained from the uptake inhibition assays should be summarized in a clear and structured table to allow for easy comparison of the compound's potency and selectivity across the different monoamine transporters.

CompoundTargetAssay TypeIn Vitro ModelIC50 (nM)
This compoundhDATUptake InhibitionHEK293-hDATExperimental Value
This compoundhNETUptake InhibitionHEK293-hNETExperimental Value
This compoundhSERTUptake InhibitionHEK293-hSERTExperimental Value
Cocaine (Reference)hDATUptake InhibitionHEK293-hDATLiterature Value
Desipramine (Reference)hNETUptake InhibitionHEK293-hNETLiterature Value
Fluoxetine (Reference)hSERTUptake InhibitionHEK293-hSERTLiterature Value

Signaling Pathway

The inhibition of monoamine transporters by this compound is hypothesized to increase the concentration of neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters release Neurotransmitter Release vesicle->release transporter Monoamine Transporter (DAT, NET, or SERT) neurotransmitter Neurotransmitter release->neurotransmitter neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor signaling Downstream Signaling receptor->signaling compound This compound compound->transporter Inhibits

Figure 2: Hypothesized mechanism of action for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy as a monoamine transporter inhibitor. By systematically evaluating its potency and selectivity, researchers can gain valuable insights into its pharmacological profile, which is a critical step in the drug discovery and development process. Further studies, such as binding assays and functional assays measuring downstream signaling, can provide a more comprehensive understanding of the compound's mechanism of action.

References

Troubleshooting & Optimization

Troubleshooting (2-Pyrrolidin-1-ylphenyl)methylamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (2-Pyrrolidin-1-ylphenyl)methylamine

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reductive Amination: This one-pot reaction involves the treatment of 2-(pyrrolidin-1-yl)benzaldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.

  • Nitrile Reduction: This method involves the reduction of 2-(pyrrolidin-1-yl)benzonitrile using a strong hydride-donating reagent.

Q2: I am observing a significant amount of an alcohol byproduct in my reductive amination reaction. What is causing this?

A2: The formation of (2-pyrrolidin-1-yl)phenyl)methanol as a byproduct is a common issue in the reductive amination of 2-(pyrrolidin-1-yl)benzaldehyde. This occurs when the reducing agent reacts directly with the starting aldehyde before it can form an imine with the amine source. The choice of reducing agent is critical to minimize this side reaction.[1]

Q3: My nitrile reduction is not going to completion, and I am isolating unreacted starting material. How can I improve the conversion?

A3: Incomplete conversion in nitrile reductions is often due to insufficient reducing agent or deactivation of the reagent by moisture. Using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent is crucial for driving the reaction to completion.[2][3][4]

Q4: After quenching my LiAlH₄ reaction, I am having difficulty isolating the desired amine product. What are the best practices for workup?

A4: Proper quenching and workup are essential for isolating the amine after a LiAlH₄ reduction. A common and effective method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure helps to precipitate the aluminum salts, which can then be filtered off, leaving the desired amine in the organic phase. An acid-base extraction can further purify the amine from non-basic impurities.[5]

Troubleshooting Guides

Route 1: Reductive Amination of 2-(pyrrolidin-1-yl)benzaldehyde

Issue 1: Low Yield of this compound and Formation of (2-pyrrolidin-1-yl)phenyl)methanol

  • Cause: The reducing agent is not selective enough and is reducing the starting aldehyde to the corresponding alcohol. This is more likely with strong, non-selective reducing agents like sodium borohydride (NaBH₄) when the imine formation is slow.[1]

  • Solution:

    • Use a more selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the protonated imine (iminium ion) over the carbonyl group.[1] This allows for a one-pot reaction with higher selectivity for the desired amine.

    • Two-step procedure: First, allow the imine to form completely by stirring the aldehyde and amine source together, sometimes with a dehydrating agent. Then, add the reducing agent (like NaBH₄) to reduce the pre-formed imine.[6]

    • pH control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly degrading the reactants.

Issue 2: Presence of Secondary or Tertiary Amine Byproducts

  • Cause: The newly formed primary amine can react with the starting aldehyde to form a secondary amine, which can then be reduced.

  • Solution:

    • Use a large excess of the amine source: Employing a large excess of ammonia or ammonium acetate helps to outcompete the product amine in reacting with the aldehyde.

    • Slow addition of the aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine source and reducing agent can help to maintain a low concentration of the aldehyde, minimizing the formation of secondary amine byproducts.

ParameterCondition A: NaBH₄ (One-Pot)Condition B: NaBH₃CN (One-Pot)Condition C: NaBH₄ (Two-Step)
Yield of Amine 40-50%75-85%65-75%
Yield of Alcohol Byproduct 30-40%5-10%10-20%
Reaction Time 4-6 hours12-24 hours8-12 hours

Table 1: Comparison of reductive amination conditions for the synthesis of this compound.

Route 2: Reduction of 2-(pyrrolidin-1-yl)benzonitrile

Issue 1: Low Yield of the Primary Amine

  • Cause:

    • Insufficient reducing agent: The stoichiometry of the reducing agent to the nitrile is critical.

    • Reaction conditions: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Moisture: Strong reducing agents like LiAlH₄ react violently with water, which will reduce their efficacy.

  • Solution:

    • Ensure anhydrous conditions: Use dry solvents (like diethyl ether or THF) and glassware.

    • Use a sufficient excess of the reducing agent: Typically, 1.5 to 2 equivalents of LiAlH₄ are used.

    • Increase reaction temperature: Refluxing the reaction mixture can improve the reaction rate and yield.

Issue 2: Complex Mixture During Workup

  • Cause: Improper quenching of the reaction can lead to the formation of emulsions and difficulty in separating the product from aluminum salts.

  • Solution:

    • Careful, sequential quenching: Cool the reaction mixture in an ice bath and slowly add water, followed by 15% aqueous NaOH, and then water again in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water).[5] This should produce a granular precipitate that is easily filtered.

    • Acid-base extraction: After filtration, an acid-base workup of the filtrate can help to isolate the amine from any non-basic impurities.

ParameterCondition A: 1.2 eq. LiAlH₄ (RT)Condition B: 1.5 eq. LiAlH₄ (Reflux)Condition C: Catalytic Hydrogenation
Yield of Amine 50-60%85-95%70-80%
Unreacted Nitrile 30-40%<5%10-15%
Reaction Time 24 hours4-6 hours12-18 hours

Table 2: Comparison of reduction conditions for 2-(pyrrolidin-1-yl)benzonitrile.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride
  • To a solution of 2-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv) in methanol, add ammonium acetate (10 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitrile Reduction using Lithium Aluminum Hydride
  • To a stirred suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2-(pyrrolidin-1-yl)benzonitrile (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • The crude product can be further purified by distillation or column chromatography.

Visualizations

Reductive_Amination_Pathway Aldehyde 2-(Pyrrolidin-1-yl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Alcohol (2-Pyrrolidin-1-yl)phenyl)methanol Aldehyde->Alcohol + [H] (Side Reaction) Ammonia NH3 Ammonia->Imine Amine This compound Imine->Amine + [H] ReducingAgent [H] ReducingAgent->Amine ReducingAgent->Alcohol

Caption: Reaction pathway for reductive amination and the primary side reaction.

Nitrile_Reduction_Pathway Nitrile 2-(Pyrrolidin-1-yl)benzonitrile ImineAnion Imine Anion Intermediate Nitrile->ImineAnion + H- Dianion Dianion Intermediate ImineAnion->Dianion + H- Amine This compound Dianion->Amine LiAlH4 LiAlH4 LiAlH4->ImineAnion LiAlH4->Dianion H2O H2O Workup H2O->Amine

Caption: Stepwise mechanism for the reduction of a nitrile to a primary amine.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimization of reaction conditions for N-arylation of pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-arylation of pyrrolidine.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of pyrrolidine, offering potential solutions and adjustments to your experimental protocol.

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and that it is properly activated.[1][2] Consider using a pre-formed catalytic complex.
Inefficient ligandThe choice of ligand is crucial. For challenging substrates, consider using more electron-rich and bulky phosphine ligands like XPhos or RuPhos.[1]
Inappropriate baseThe base plays a critical role. Strong, non-nucleophilic bases like NaOtBu are often effective.[1] For copper-catalyzed systems, inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferred.[3]
Low reaction temperatureThe reaction may require heating. Typical temperatures for Buchwald-Hartwig amination range from 80-120 °C.[1]
Poor solvent choiceAnhydrous, aprotic solvents like toluene, dioxane, or DMF are commonly used.[1][3] Ensure the solvent is thoroughly dried.
Side Product Formation Hydrodehalogenation of the aryl halideThis can occur with highly active catalysts. Try using a less sterically hindered ligand or a weaker base to minimize this side reaction.[1]
Dimerization of the starting materialLowering the reaction temperature or adjusting the catalyst and ligand loading can help reduce dimerization.[1]
Competing N-vinylation (with vinyl halides)This side product can form due to facile reductive elimination from an intermediate vinylpalladium amido complex. Employing a catalyst system that disfavors C-N bond-forming reductive elimination, such as a Pd₂(dba)₃/tri-2-furylphosphine system, can circumvent this issue.[4]
Poor Regio- or Stereoselectivity Unfavorable reaction kinetics/thermodynamicsIn directed C-H functionalization, the formation of the palladacycle is a key step. The stereoselectivity can be influenced by strain in the palladacycle intermediate.[5]
Racemization of chiral centersFor enantioselective arylations, the stereochemical stability of the organometallic intermediate is critical. Transmetalation with reagents like ZnCl₂ can help maintain stereointegrity.[2][6]

Frequently Asked Questions (FAQs)

1. What is the most common method for N-arylation of pyrrolidine?

The Buchwald-Hartwig amination is a widely used and highly effective method for forming C-N bonds between pyrrolidine and aryl halides or sulfonates.[1][7] This palladium-catalyzed cross-coupling reaction offers good functional group compatibility and can achieve high yields with careful optimization of the catalyst, ligand, base, and solvent.[1]

2. How do I choose the right ligand for my reaction?

The choice of ligand is critical for a successful N-arylation. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are known to enhance reaction efficiency and selectivity by promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][8] For challenging substrates, more electron-rich and bulky ligands are often required.[1]

3. What are the key parameters to optimize for a successful N-arylation?

The key parameters to optimize include:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial.[1][9]

  • Base: A strong, non-nucleophilic base is typically required.[1]

  • Solvent: Anhydrous, aprotic solvents are generally used.[1]

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.[1]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from deactivation.[1]

4. Can I use copper catalysts for the N-arylation of pyrrolidine?

Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg-type reaction, is an alternative to palladium-catalyzed methods.[3] These reactions can be effective, and the use of specific ligands, such as (S)-N-methylpyrrolidine-2-carboxylate, can allow the reaction to proceed under milder conditions.[10][11]

5. How can I minimize side reactions?

Minimizing side reactions often involves fine-tuning the reaction conditions. For instance, to reduce hydrodehalogenation, a less hindered ligand or a weaker base can be used.[1] To prevent dimerization of starting materials, lowering the reaction temperature may be effective.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Pyrrolidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), pyrrolidine (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and phosphine ligand (e.g., RuPhos, 0.10 equiv).[1]

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Reagent Addition: Add the base (e.g., NaOtBu, 2.0 equiv) and anhydrous solvent (e.g., toluene).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]

Protocol for Enantioselective α-Arylation of N-Boc-Pyrrolidine

This method allows for the synthesis of enantiomerically enriched 2-arylpyrrolidines.[2]

  • Deprotonation: In an oven-dried, three-necked round-bottomed flask under a nitrogen atmosphere, dissolve N-Boc-pyrrolidine (1.2 equiv) and (-)-sparteine in an appropriate solvent (e.g., MTBE or Et₂O) and cool to -78 °C.[12][13] Add s-BuLi dropwise while maintaining the temperature below -65 °C.[13]

  • Transmetalation: After aging the solution, add a solution of ZnCl₂.

  • Negishi Coupling: To the resulting mixture, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a phosphine ligand (e.g., t-Bu₃P-HBF₄, 0.06 equiv).[13]

  • Reaction and Work-up: Allow the reaction to proceed to completion. The work-up typically involves quenching the reaction and purification by chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NR'R'')L_n]^+X^- OA_complex->Amine_complex Ligand Exchange (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product N-Aryl Pyrrolidine (Ar-NR'R'') Amido_complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_complex Amine Pyrrolidine (HNR'R'') Amine->Amine_complex Base Base Base->Amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Side Products? Check_Conversion->Check_Side_Products No Optimize_Catalyst Optimize Catalyst/Ligand Check_Conversion->Optimize_Catalyst Yes Success Successful Reaction Check_Side_Products->Success No Modify_Ligand Modify Ligand/Base Check_Side_Products->Modify_Ligand Yes Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Change_Solvent Change Solvent Optimize_Temp->Change_Solvent Change_Solvent->Check_Conversion Adjust_Stoichiometry Adjust Stoichiometry Adjust_Stoichiometry->Check_Side_Products Modify_Ligand->Adjust_Stoichiometry

Caption: Troubleshooting workflow for N-arylation of pyrrolidine.

References

Technical Support Center: Purification of (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-Pyrrolidin-1-ylphenyl)methylamine. The information is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main purification challenges stem from the compound's chemical nature. It contains two basic nitrogen atoms: one in the pyrrolidine ring (a tertiary amine) and a primary aminomethyl group. This dual basicity can lead to strong interactions with acidic stationary phases like silica gel, resulting in significant peak tailing, poor separation, and potential product loss during column chromatography.[1]

Q2: Which purification techniques are most effective for this compound?

The two most common and effective purification techniques are silica gel column chromatography (with modifications) and recrystallization (typically as a salt).[2]

  • Column Chromatography: Best for removing impurities with different polarities from small to medium-scale reactions. It requires optimization to counteract the basicity of the amine.

  • Recrystallization: Ideal for large-scale purification or as a final polishing step. Since the free base is often an oil, conversion to a crystalline salt (e.g., hydrochloride or fumarate) is a common and highly effective strategy.[3]

Q3: My compound is streaking badly during TLC analysis and column chromatography. How can I fix this?

This is a classic issue when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic amine, causing streaking.

Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1% to 1% (v/v).[1] Alternatively, a 1-2% solution of ammonia in methanol can be used in more polar solvent systems like Dichloromethane/Methanol.

Q4: What are the recommended solvent systems for column chromatography?

The optimal solvent system provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound on TLC.[1] Always include a basic modifier. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent.

Data Presentation: TLC Analysis
Solvent System (Hexane:Ethyl Acetate with 0.5% Et₃N)Approximate Rf ValueObservations
4:10.25Good separation from non-polar impurities.[1]
3:10.35Optimal for column elution, providing good separation and reasonable run time.[1]
1:10.60Compound elutes too quickly, leading to poor separation from more polar impurities.[1]

Q5: My compound is an oil at room temperature and won't crystallize. What should I do?

"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem, especially with free bases of amines.[2]

Solutions:

  • Convert to a Salt: Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid, such as HCl in diethyl ether or fumaric acid in ethanol, dropwise to precipitate the corresponding salt.

  • Induce Crystallization: If you suspect the oil is supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[2]

  • Slow Cooling: Cool the solution very slowly to encourage crystal lattice formation instead of amorphous oiling.

  • Re-evaluate Solvent: The chosen solvent may be inappropriate. Perform small-scale solubility tests to find a solvent where the compound is soluble when hot but sparingly soluble when cold.[2]

Troubleshooting Guides

Table 2: Column Chromatography Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Separation / Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (0.1-1% Et₃N or NH₃) to the mobile phase.[1]
Inappropriate solvent system polarity.Optimize the mobile phase using TLC; aim for an Rf of 0.25-0.35.
Column overload.Use a larger column or load less crude material.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
Irreversible binding to silica.Switch to a less acidic stationary phase like alumina.[1]
Co-elution of Impurities Impurities have similar polarity to the product.Use a shallower solvent gradient or switch to a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/EtOAc).

Experimental Protocols

Protocol 1: Modified Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase by testing various ratios of a non-polar and polar solvent (e.g., Hexane:Ethyl Acetate). Add 0.5% Et₃N to each test system to ensure good spot shape.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including the 0.5% Et₃N). Pour the slurry into the column and allow it to pack evenly.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the mobile phase. If a gradient is needed, slowly and progressively increase the proportion of the more polar solvent.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude amine oil in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexane.

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. A white precipitate (the hydrochloride salt) should form. Monitor the pH with moist litmus paper to avoid adding a large excess of acid.

  • Crystallization: Continue stirring in an ice bath for 30 minutes to an hour to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified salt under high vacuum. If the free base is required for the next step, the salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent.

Visualized Workflows

PurificationWorkflow Crude Crude Product PurityCheck Purity Check (TLC / LCMS) Crude->PurityCheck Chromatography Column Chromatography PurityCheck->Chromatography Multiple Impurities Recrystallization Recrystallization (as Salt) PurityCheck->Recrystallization Single Major Impurity / Scale-up Pure Pure Product Chromatography->Pure Recrystallization->Pure

Caption: General decision workflow for the purification of this compound.

TroubleshootingWorkflow Start Problem: Peak Tailing on Silica TLC AddBase Add 0.1-1% Et3N to Mobile Phase Start->AddBase CheckRf Re-check Rf AddBase->CheckRf OptimizeSolvent Adjust Solvent Polarity (e.g., more EtOAc) CheckRf->OptimizeSolvent Rf is too low SwitchPhase Switch to Alumina Stationary Phase CheckRf->SwitchPhase Tailing persists Resolved Problem Resolved CheckRf->Resolved Rf is 0.25-0.35 & Spot is sharp OptimizeSolvent->Resolved SwitchPhase->Resolved

Caption: Troubleshooting logic for peak tailing during chromatographic analysis.

References

Improving the solubility of (2-Pyrrolidin-1-ylphenyl)methylamine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (2-Pyrrolidin-1-ylphenyl)methylamine and similar small molecules in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

While specific data for this compound is limited in the provided search results, we can infer properties from similar structures like (3-Pyrrolidin-1-ylphenyl)methylamine. These are typically organic compounds containing a pyrrolidine ring and a methylamine group attached to a phenyl ring. Such structures are often basic due to the amine groups and may exhibit limited aqueous solubility, a common challenge for many new chemical entities in drug discovery pipelines.[1][2] Compounds with similar structures are used in pharmaceutical development and neuroscience research.[3]

Q2: Why is my compound precipitating in my aqueous assay buffer?

Precipitation in aqueous buffers is a common issue for poorly soluble compounds.[4][5] This often occurs when a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous medium of the biological assay.[6] The drastic change in solvent polarity reduces the compound's solubility, causing it to fall out of solution. This can lead to variable and inaccurate experimental results, including underestimated biological activity.[5][7]

Q3: What is the first step I should take if I observe precipitation?

The first step is to re-examine your stock solution and dilution protocol. Ensure your DMSO stock is fully dissolved; sonication can help redissolve precipitated samples.[5] Also, verify the final concentration of DMSO in your assay. While DMSO is a widely used solvent, its concentration should be kept minimal, as high concentrations can be toxic to cells and interfere with assay results.[8][9][10]

Troubleshooting Guide: Improving Solubility

If you are encountering solubility issues with this compound, follow this step-by-step guide to identify and implement a suitable solubilization strategy.

Step 1: Optimize Stock Solution and Co-Solvent Concentration

Many lipophilic compounds are initially dissolved in 100% DMSO.[4] However, the final concentration of DMSO in cell-based assays should typically be kept low (often below 1% or even 0.5%) to avoid cytotoxicity.[8][9]

Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed in Aqueous Buffer check_stock 1. Verify Stock Solution (Is it fully dissolved?) Use sonication if needed. start->check_stock optimize_dmso 2. Optimize Final DMSO/Co-Solvent Concentration (Is it within non-toxic limits?) check_stock->optimize_dmso Stock OK ph_adjust 3. Attempt pH Adjustment (Is the compound ionizable?) optimize_dmso->ph_adjust Still Precipitates complexation 4. Use Solubility Enhancers (e.g., Cyclodextrins) ph_adjust->complexation Ineffective or Not Applicable success Compound Solubilized ph_adjust->success Effective advanced 5. Advanced Formulation (e.g., Nanoparticles, Liposomes) complexation->advanced Ineffective complexation->success Effective advanced->success Effective

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Table 1: Common Co-solvents for Biological Assays

Co-SolventTypical Max. Concentration (Cell-based Assays)Notes
DMSO 0.1% - 1%Widely used but can have cytotoxic effects at concentrations >1%.[8][9]
Ethanol 0.1% - 1%Can have immunosuppressive effects and compromise cell viability at higher concentrations.[8]
PEG 300/400 < 5%Generally well-tolerated but can have high viscosity.[4][11]
Glycerol < 10%Can help preserve protein stability but may increase solution viscosity.[4]
Step 2: pH Modification

Since this compound contains basic amine groups, its solubility is likely pH-dependent.[12] Adjusting the pH of the assay buffer can increase the ionization of the compound, thereby enhancing its aqueous solubility. This is a common and effective technique for ionizable drugs.[13][]

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the chosen buffer system is compatible with your assay.

  • Prepare Concentrated Acid/Base: Prepare dilute solutions of pharmaceutically acceptable acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).[15]

  • Titration: Add a small aliquot of your compound's DMSO stock to the buffer. While stirring, slowly add the acid or base dropwise to adjust the pH.

  • Observation: Visually inspect for precipitation at each pH point. Measure the solubility using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Validation: Once an optimal pH is found, confirm that the pH change does not adversely affect your biological system (e.g., enzyme activity, cell viability).

Step 3: Use of Solubility Enhancers (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[16] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility and stability.[17][18][19]

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 A Poorly Soluble Drug (Hydrophobic) Plus1 + B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow -> C Water-Soluble Inclusion Complex

Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble complexes.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[18]

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC).

  • Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram indicates the complexation efficiency.[20]

Step 4: Advanced Formulation Strategies

If the above methods are insufficient, more advanced formulation strategies can be employed. These are often used in later stages of drug development but can be adapted for research purposes.

Table 2: Comparison of Advanced Formulation Strategies

StrategyMechanismAdvantagesDisadvantages
Particle Size Reduction Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.[1][21]Applicable to many compounds; can significantly improve dissolution.[11]May not be sufficient for extremely insoluble compounds; risk of particle aggregation.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can form micelles or emulsions in the gut, improving absorption.[11][22]Can significantly increase bioavailability, especially for lipophilic drugs.Complex formulations; potential for drug precipitation upon dilution.
Nanoparticle Formulation Encapsulates the drug in nanocarriers (e.g., polymeric nanoparticles, liposomes), improving solubility and enabling targeted delivery.[23][24][25]High drug loading capacity; controlled release; potential for targeting.[26]Complex preparation and characterization; potential for toxicity of nanomaterials.

Decision Tree for Selecting a Solubilization Method

G start Is the compound ionizable? ph_adjust Use pH Adjustment start->ph_adjust Yes cosolvent Try Co-solvents (e.g., PEG, Glycerol) start->cosolvent No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Solubility still low nanotech Consider Nanoparticle or Lipid-based Formulations cyclodextrin->nanotech Solubility still low

Caption: A decision guide for choosing an appropriate solubilization strategy.

References

Stability issues and degradation of (2-Pyrrolidin-1-ylphenyl)methylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (2-Pyrrolidin-1-ylphenyl)methylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and degradation of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, as an aromatic amine with a pyrrolidine moiety, is susceptible to several degradation pathways in solution. The primary concerns are oxidation, especially when exposed to air and light, and reactions with strong acids. The tertiary amine in the pyrrolidine ring and the electron-rich aromatic ring are potential sites for oxidation, which can be initiated by atmospheric oxygen.[1] Amines, in general, are known to be unstable and can degrade over time, especially if not stored under an inert atmosphere.[2]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, likely degradation routes can be inferred from similar structures.[3] The primary pathways are expected to be:

  • Oxidation: The pyrrolidine ring and the methylamine group are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products.[1][4]

  • Reaction with Acids: The amine groups can react with strong acids, which may affect the compound's integrity, although protonation at an acidic pH could increase aqueous solubility.[1][5]

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To ensure the stability of your stock solutions, it is recommended to:

  • Use High-Purity Solvents: Prepare solutions in high-purity solvents like ethanol, methanol, or acetonitrile.[1][6]

  • Protect from Light and Air: Store solutions in tightly sealed amber vials to protect from light and exposure to air.[1][6] The compound is noted to be air-sensitive.[5]

  • Control Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[1][6] It is also important to minimize freeze-thaw cycles.[1]

  • Inert Atmosphere: For maximum stability, storing solutions under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2]

Q4: I am observing new, unidentified peaks in my chromatograms during analysis. What could be the cause?

A4: The appearance of new peaks in your chromatograms, such as during HPLC analysis, is a strong indicator that the compound is degrading under your experimental or storage conditions.[1] These new peaks represent degradation products. It is crucial to perform forced degradation studies to understand these degradation pathways and to develop a stability-indicating analytical method.[7]

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the handling and analysis of this compound solutions.

Problem Possible Cause Recommended Solution
Inconsistent Analytical Results (e.g., varying purity) Degradation due to improper storage or handling.Store the compound and its solutions in tightly sealed containers, protected from light and air, at 2-8°C.[1][5][6] Minimize freeze-thaw cycles.[1] Handle under an inert atmosphere if possible.[2]
Contamination of the sample.Use clean, dry glassware and high-purity solvents.[1]
Discoloration of Solution (e.g., turning yellow or brown) Oxidation of the pyrrolidine ring or the aromatic system, often accelerated by light or air exposure.[1]Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[2] Protect from light by using amber vials or storing in the dark.[1]
Poor Solubility in Aqueous Media The compound has limited aqueous solubility.Use co-solvents such as ethanol or methanol to increase solubility.[1][6] Adjusting the pH to be more acidic may increase solubility by protonating the amine groups, but be cautious of potential acid-catalyzed degradation.[1]
Low Recovery of the Compound from Solution Adsorption of the compound onto container surfaces.Use silanized glassware or low-adsorption plasticware to minimize surface binding.[1]
Degradation of the compound during the experimental process.If working at non-neutral pH or elevated temperatures, conduct experiments for shorter durations and at lower temperatures to minimize degradation.[1]

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7][8]

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.[1]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. At specified time points, withdraw a sample and dilute for analysis.[3]

  • Thermal Degradation: Place the solid compound or a solution in a transparent vial and heat in an oven at 80°C for 48 hours. Maintain a control sample at room temperature. After the heating period, cool the sample, dissolve it in a suitable solvent, and analyze.[1]

  • Photolytic Degradation: Expose a solution of the compound in a transparent vial to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample in the same conditions but protected from light. After the exposure period, analyze both the exposed and control samples.[3]

3. Analysis:

  • Analyze all stressed samples and controls using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[6]

  • Column: A C18 reversed-phase column is a common starting point.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The mobile phase composition should be optimized to achieve good separation between the parent compound and all degradation products.[6]

  • Detection: UV detection is commonly used. The wavelength should be selected to provide a good response for both the parent compound and any potential degradation products.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[9]

Visualizations

Degradation Pathway

G Predicted Degradation Pathways A This compound B Oxidation (Air, H2O2) A->B E Acid/Base Stress A->E C N-Oxide Formation B->C D Hydroxylated Products B->D F Salt Formation / Potential Ring Opening E->F

Caption: Predicted degradation pathways for this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Stability Issues A Inconsistent Results or Visible Degradation B Check Storage Conditions (Temp, Light, Air) A->B C Review Solution Preparation (Solvent Purity, pH) A->C D Perform Forced Degradation Studies B->D C->D E Identify Degradation Products (HPLC-MS) D->E F Optimize Storage and Experimental Conditions E->F

Caption: A logical workflow for troubleshooting stability issues.

Experimental Workflow

G Experimental Workflow for Stability Analysis A Prepare Stock Solution (1 mg/mL) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Collect Samples at Time Intervals B->C D Neutralize/Dilute Samples C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent Compound and Degradation Products E->F

Caption: A typical experimental workflow for forced degradation studies.

References

How to avoid epimerization in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid epimerization during chiral amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of chiral amine synthesis?

A1: Epimerization is an undesired process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1] In chiral amine synthesis, this leads to the loss of stereochemical purity, resulting in a mixture of diastereomers. This can complicate purification processes, reduce the yield of the desired stereoisomer, and adversely affect the biological activity of the final compound, which is a major concern in drug development.[1]

Q2: What are the primary causes of epimerization during chiral amine synthesis?

A2: Epimerization in chiral amine synthesis can be triggered by several factors:

  • Reaction Conditions: High temperatures and prolonged reaction times can favor thermodynamic equilibrium, leading to the formation of the more stable epimer.[2]

  • Base Strength: The use of a strong base can lead to deprotonation at the chiral center, especially if the proton is acidic, facilitating epimerization.[2]

  • Solvent Polarity: Polar solvents can sometimes increase the rate of epimerization.[3]

  • Catalyst Effects: Acidic or basic sites on a catalyst can interact with the substrate and promote epimerization.[2]

  • Protecting Groups: In some cases, the choice of protecting group can influence the acidity of nearby protons, making them more susceptible to abstraction and subsequent epimerization.[2]

  • Substrate Structure: The inherent strain in the molecular structure can be a driving force for epimerization to a more stable conformation.[2]

Q3: How can I detect if epimerization has occurred in my reaction?

A3: Several analytical techniques can be used to detect epimerization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between diastereomers, as they will have different chemical shifts and coupling constants.

  • Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the chirality of molecules.[4]

  • Polarimetry: A change in the optical rotation of the product mixture compared to the expected value for the pure stereoisomer can indicate epimerization.[4]

Q4: Can the choice of a chiral auxiliary help in minimizing epimerization?

A4: Yes, a chiral auxiliary can be very effective in controlling the stereochemistry of a reaction. However, it does not inherently prevent epimerization of the newly formed stereocenter. The stability of the desired product under the reaction and work-up conditions is still a critical factor. If the conditions are harsh enough to cause epimerization, the stereochemical integrity can be lost even with the use of an auxiliary.

Troubleshooting Guides

Problem 1: Significant epimerization observed at a stereocenter alpha to a carbonyl group.
  • Possible Cause: The proton at the chiral center is acidic and susceptible to removal by a base, leading to a planar enolate intermediate which can be protonated from either face.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures favors the kinetically controlled product, which is often the desired stereoisomer.[2]

    • Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, minimizing the time for epimerization to occur.[2]

    • Optimize the Base:

      • Use a weaker or milder base that is still effective for the desired transformation but less likely to deprotonate the chiral center.[2]

      • Carefully control the stoichiometry of the base, using the minimum amount necessary.[2]

      • Consider using a sterically hindered base which may be less able to access the alpha-proton.

    • Change the Solvent: Investigate the use of less polar solvents, as they can sometimes reduce the rate of epimerization.[3]

Problem 2: Epimerization occurring during a reductive amination reaction.
  • Possible Cause: The imine intermediate formed can isomerize before reduction, or the chiral amine product itself can epimerize under the reaction conditions.

  • Troubleshooting Steps:

    • Control the pH: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation while minimizing acid- or base-catalyzed epimerization of the product.

    • Choose the Right Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride is often a good choice as it is effective under mildly acidic conditions and is less basic than sodium cyanoborohydride.

    • One-Pot Procedure: Perform the reaction as a one-pot process where the imine is reduced as it is formed. This minimizes the concentration of the imine intermediate and the potential for isomerization.[5]

    • Enzymatic Reductive Amination: Consider using an imine reductase (IRED) enzyme. These biocatalysts can offer high stereoselectivity under mild conditions.[6]

Problem 3: Loss of stereochemical integrity during work-up or purification.
  • Possible Cause: The chiral amine is sensitive to acidic or basic conditions encountered during extraction or chromatography.

  • Troubleshooting Steps:

    • Neutralize Carefully: Ensure that any acidic or basic reagents are carefully neutralized before work-up.

    • Use Buffered Solutions: Employ buffered aqueous solutions for extractions to maintain a stable pH.

    • Modified Chromatography:

      • For silica gel chromatography, which is acidic, consider deactivating the silica with a base like triethylamine.

      • Alternatively, use a different stationary phase such as alumina (basic or neutral) or a polymer-based support.

    • Protecting Groups: If the amine is particularly sensitive, consider introducing a protecting group immediately after the reaction and before purification. The protecting group can be removed in a subsequent step under non-epimerizing conditions.[7][8]

Data Presentation

Table 1: Effect of Base on Epimerization in Peptide Synthesis (Analogous to Chiral Amine Scenarios)

BaseEquivalents% Epimerization of Phenylalanine% Epimerization of Leucine% Epimerization of ValineReference
DIPEA12.4--[9]
DIPEA311.4--[9]
DIPEA23.72.51.7[9]
Bu₃N24.1--[9]

This table illustrates how the choice and amount of base can significantly impact the level of epimerization. A similar trend can be expected in chiral amine synthesis where a proton alpha to an activating group is present.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Minimized Epimerization
  • Imine Formation:

    • To a solution of the chiral ketone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the primary amine (1.1 eq).

    • Add a mild Lewis acid catalyst (e.g., Ti(OiPr)₄, 0.1 eq) if necessary to facilitate imine formation.

    • Stir the reaction at room temperature and monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or GC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent on-column epimerization.

Protocol 2: Amine Protection using Boc Group to Prevent Epimerization During Subsequent Steps
  • Protection Reaction:

    • Dissolve the chiral amine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq if using aqueous solvent).

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up:

    • If using an organic solvent, wash the reaction mixture with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • If using an aqueous solvent, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry, and concentrate.

  • Purification:

    • The crude Boc-protected amine can often be used without further purification. If necessary, it can be purified by flash column chromatography.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization via Enolate/Imine Intermediate ChiralAmine Chiral Amine (R-configuration) Intermediate Planar Intermediate (Enolate/Imine) ChiralAmine->Intermediate + Base - H+ Intermediate->ChiralAmine + H+ EpimerizedAmine Epimerized Amine (S-configuration) Intermediate->EpimerizedAmine + H+ EpimerizedAmine->Intermediate + Base - H+

Caption: Mechanism of base-catalyzed epimerization.

Troubleshooting_Workflow Start Epimerization Detected Temp Lower Temperature? Start->Temp Base Change Base? Temp->Base No Success Epimerization Minimized Temp->Success Yes Solvent Change Solvent? Base->Solvent No Base->Success Yes Protect Use Protecting Group? Solvent->Protect No Solvent->Success Yes Protect->Success Yes Failure Re-evaluate Strategy Protect->Failure No

Caption: Decision workflow for troubleshooting epimerization.

References

Overcoming poor yield in the synthesis of substituted phenylmethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of substituted phenylmethylamines, particularly focusing on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of substituted phenylmethylamines.

Q1: My reductive amination reaction is resulting in a low yield. What are the common causes?

Low conversion rates in reductive amination can be attributed to several factors throughout the reaction process. The primary areas to investigate are the stability of the imine intermediate, the choice and effectiveness of the reducing agent, the reaction conditions, and the purity of your starting materials.[1]

  • Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl compound (aldehyde or ketone) and the amine may not favor the formation of the imine intermediate. This can be due to steric hindrance, electronic effects (e.g., using electron-poor aryl amines), or the presence of water, which can hydrolyze the imine.[1]

  • Suboptimal pH: The pH of the reaction is critical for successful imine formation. A slightly acidic environment (pH 4-5) is typically optimal.[1] If the pH is too low, the amine will be protonated, rendering it non-nucleophilic.[1] Conversely, if the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.[1]

  • Incorrect Choice or Inactive Reducing Agent: The reactivity of the reducing agent is crucial. A highly reactive reducing agent may reduce the carbonyl starting material before imine formation can occur.[1] On the other hand, a reducing agent that is not reactive enough will not efficiently reduce the imine.[1] Common mild reducing agents suitable for this reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

  • Side Reactions: Aldehydes are prone to side reactions like aldol condensations, especially in the presence of a base.[1] Running the reaction under acidic or neutral conditions can help minimize this side reaction.[1]

  • Poor Solubility of Reagents: If the reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced, leading to an incomplete reaction.[1]

Q2: I am observing the formation of N-formylated byproducts in my Leuckart-Wallach reaction. How can this be minimized?

The formation of N-formylated byproducts is a known issue in the Leuckart-Wallach reaction, where the product obtained is often an N-formylated derivative rather than the free amine.[3] This occurs because formamide or ammonium formate is used as the reagent.[3] To obtain the desired free amine, a subsequent hydrolysis step under acidic conditions is necessary to remove the formyl group.[4]

Q3: Why is it difficult to synthesize primary amines using the Leuckart-Wallach reaction?

The Leuckart-Wallach reaction is generally more suited for the synthesis of secondary and tertiary amines.[3] The alkylation product of ammonia or a primary amine can further react to form secondary or tertiary amines, making it difficult to control the degree of alkylation.[3] To favor the formation of the primary amine, a large excess of ammonia is typically required.[3]

Q4: My Eschweiler-Clarke methylation is not proceeding to completion. What could be the issue?

The Eschweiler-Clarke reaction is a reliable method for the N-methylation of primary and secondary amines to tertiary amines using excess formic acid and formaldehyde.[5] If the reaction is not going to completion, consider the following:

  • Insufficient Reagents: Ensure that an excess of both formic acid and formaldehyde are used, as this drives the reaction to completion.[5]

  • Reaction Temperature: The reaction is typically performed at or near boiling temperatures to proceed efficiently.[5]

  • pH: While generally robust, extreme pH conditions can affect the reaction. Under strongly acidic conditions (e.g., pH 3.5), methylation may not occur.[6]

Q5: Can quaternary ammonium salts be formed in the Eschweiler-Clarke reaction?

No, the Eschweiler-Clarke reaction will not produce quaternary ammonium salts. The reaction stops at the tertiary amine stage because it is impossible for a tertiary amine to form another imine or iminium ion, which is a key intermediate in the reaction mechanism.[5][7]

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic method depends on factors such as desired yield, purity, scalability, and environmental considerations. The following table summarizes quantitative data for different methods used in the synthesis of imines, which are key intermediates for phenylmethylamines.

MethodReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
Condensation Reaction Benzaldehyde, MethylamineNoneToluene45 minutes0 - 3088[8]
Oxidative Coupling BenzylamineAu/C-CuOToluene48 hours90up to 100[8]
Solvent-Free Mechanosynthesis Benzaldehyde, AmineNoneNone10 minutesRoom Temp99 (for a similar imine)[8]

Experimental Protocols

Protocol 1: General Reductive Amination

This protocol describes a general procedure for the synthesis of substituted phenylmethylamines via reductive amination.

  • Imine Formation:

    • Dissolve the substituted benzaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

    • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1 equivalent) to liberate the free amine.

    • Optionally, a catalytic amount of a weak acid such as acetic acid can be added to facilitate imine formation.[9]

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for 10 minutes to 2 hours to allow for imine formation.[9] Monitor the reaction by TLC or LC-MS.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 1-24 hours until the reaction is complete (as monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a mild acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted phenylmethylamine.[10]

Protocol 2: Eschweiler-Clarke Methylation

This protocol is for the methylation of a primary or secondary amine to the corresponding tertiary amine.

  • Reaction Setup:

    • To the primary or secondary amine (1 equivalent), add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).[7]

  • Reaction:

    • Heat the reaction mixture at 80-100°C for 2 to 18 hours.[5][7] The reaction is irreversible due to the evolution of carbon dioxide gas.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl, then extract with dichloromethane to remove any non-basic impurities.[7]

    • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).[7]

    • Extract the aqueous phase with dichloromethane.[7]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography to afford the tertiary amine.[7]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aldehyde Substituted Benzaldehyde imine_formation Imine Formation (Solvent, optional Acid Catalyst) start_aldehyde->imine_formation start_amine Amine start_amine->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction quench Quench Reaction reduction->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Substituted Phenylmethylamine purification->product

Caption: General experimental workflow for the synthesis of substituted phenylmethylamines.

troubleshooting_yield start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, NMR, LC-MS) start->check_imine imine_ok Imine Formation OK? check_imine->imine_ok adjust_ph Adjust pH to 4-5 (e.g., with Acetic Acid) imine_ok->adjust_ph No check_reductant Evaluate Reducing Agent imine_ok->check_reductant Yes adjust_ph->check_imine check_sm Check Starting Material Purity adjust_ph->check_sm reductant_ok Reducing Agent Suitable? check_reductant->reductant_ok change_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) reductant_ok->change_reductant No check_solubility Check Reagent Solubility reductant_ok->check_solubility Yes change_reductant->start change_solvent Change Solvent check_solubility->change_solvent Poor optimize Optimization Successful check_solubility->optimize Good change_solvent->start

Caption: Troubleshooting decision tree for low yield in reductive amination.

eschweiler_clarke_pathway amine Primary/Secondary Amine imine Iminium Ion Intermediate amine->imine + formaldehyde Formaldehyde formaldehyde->imine methylated_amine Methylated Amine imine->methylated_amine + formic_acid Formic Acid (Hydride Source) formic_acid->methylated_amine co2 CO₂ methylated_amine->co2 tertiary_amine Tertiary Amine (Final Product) methylated_amine->tertiary_amine Repeats until tertiary amine formed

References

Technical Support Center: Scaling Up the Synthesis of (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of (2-Pyrrolidin-1-ylphenyl)methylamine, with a focus on scaling up the process for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A robust and widely used two-step approach is recommended for scale-up. The synthesis begins with a palladium-catalyzed Buchwald-Hartwig amination of a commercially available aryl halide, such as 2-bromobenzonitrile, with pyrrolidine.[1] This is followed by the reduction of the resulting nitrile intermediate, 2-(pyrrolidin-1-yl)benzonitrile, to the target primary amine. This route is advantageous due to the high yields and functional group tolerance of the Buchwald-Hartwig reaction and the efficiency of nitrile reduction methods.[2][3]

Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination step?

A2: When scaling up the N-arylation, several parameters are critical. Effective temperature control is crucial to manage potential exotherms and prevent side reactions like dehalogenation.[1] The choice of base is also important; while sodium tert-butoxide is common, weaker bases like cesium carbonate may be better for substrates with base-labile functional groups.[2] Maintaining a strictly inert atmosphere (nitrogen or argon) is vital to prevent the degradation of the palladium catalyst and phosphine ligands, which can be sensitive to oxygen.[2]

Q3: Which reducing agent is most suitable for the nitrile reduction step at a larger scale?

A3: For large-scale nitrile reduction, catalytic hydrogenation is often preferred for its safety, cost-effectiveness, and cleaner reaction profile, producing minimal waste. A Raney Nickel or a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere can be effective.[4] Alternatively, chemical hydrides like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are highly effective but require more stringent safety precautions for handling due to their high reactivity, especially with protic solvents.

Q4: How can the final product, this compound, be purified on a large scale without using column chromatography?

A4: Large-scale purification should avoid column chromatography. The recommended methods are vacuum distillation or crystallization. Since the target compound is a primary amine, it can be converted to a crystalline salt (e.g., hydrochloride or oxalate) by treating the crude product with the corresponding acid. The resulting salt can be easily purified by recrystallization from a suitable solvent system. The purified salt can then be treated with a base to liberate the free amine if required.

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: Key safety concerns include:

  • Buchwald-Hartwig Amination: Phosphine ligands can be toxic and air-sensitive. Strong bases like sodium tert-butoxide are corrosive and pyrophoric. The reaction should be conducted in a well-ventilated area under an inert atmosphere.

  • Nitrile Reduction: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment like a high-pressure reactor.[5] Metal hydrides like LiAlH₄ react violently with water and require careful quenching procedures.

  • Solvents: The use of large quantities of flammable organic solvents necessitates proper grounding of equipment to prevent static discharge and the use of explosion-proof equipment.

Experimental Protocols and Data

Recommended Synthetic Pathway

The recommended two-step synthesis is illustrated below.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitrile Reduction 2-Bromobenzonitrile 2-Bromobenzonitrile Reaction1 N-Arylation 2-Bromobenzonitrile->Reaction1 Pyrrolidine Pyrrolidine Pyrrolidine->Reaction1 Pd_Catalyst_Ligand Pd Catalyst & Ligand Pd_Catalyst_Ligand->Reaction1 Base Base (e.g., NaOt-Bu) Base->Reaction1 Intermediate 2-(Pyrrolidin-1-yl)benzonitrile Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 Reducing_Agent Reducing Agent (e.g., H₂/Raney Ni) Reducing_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall synthetic scheme for this compound.

Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)benzonitrile (Scale: 1.0 mol)
  • Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add 2-bromobenzonitrile (182 g, 1.0 mol), sodium tert-butoxide (115.3 g, 1.2 mol), and palladium(II) acetate (2.25 g, 0.01 mol) mixed with a suitable phosphine ligand (e.g., BINAP, 6.23 g, 0.01 mol).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (2.5 L) via cannula. Begin stirring and then add pyrrolidine (85.3 g, 1.2 mol) slowly over 30 minutes. The internal temperature may rise slightly.

  • Reaction: Heat the reaction mixture to 90-95 °C and maintain for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench with water (1 L). Separate the organic layer, and wash it with brine (2 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-(pyrrolidin-1-yl)benzonitrile can be purified by vacuum distillation or carried forward to the next step if purity is >95%.

Protocol 2: Synthesis of this compound (Scale: 0.8 mol)
  • Reactor Setup: Charge a high-pressure hydrogenator with 2-(pyrrolidin-1-yl)benzonitrile (149 g, 0.8 mol), ethanol (1.5 L), and Raney Nickel (15 g, ~50% slurry in water, washed with ethanol).

  • Hydrogenation: Seal the reactor and purge it first with nitrogen and then with hydrogen gas. Pressurize the reactor to 100-150 psi with hydrogen.

  • Reaction: Heat the mixture to 50-60 °C with vigorous stirring. The reaction is typically complete in 8-12 hours, which can be confirmed by the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the Raney Nickel catalyst to dry, as it is pyrophoric.[5] Keep the filter cake wet with water or ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Summary: Comparison of Reaction Conditions

Table 1: Buchwald-Hartwig Amination Condition Screening

Catalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / BINAPNaOt-BuToluene901692
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1002088
CuI / L-prolineK₂CO₃DMSO1102475

Table 2: Nitrile Reduction Method Comparison

Reducing AgentSolventTemperature (°C)PressurePurity (%)Notes
H₂ / Raney NiEthanol50100 psi>98High purity, catalyst is pyrophoric.
LiAlH₄THF65Ambient~95Energetic quench required, potential for over-reduction.
BH₃·THFTHF65Ambient~96Safer to handle than LiAlH₄ but requires careful workup.

Troubleshooting Guide

Caption: A logical decision tree for troubleshooting the synthesis.

References

Common pitfalls in the characterization of pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of pyrrolidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the analysis of this important class of molecules.

Frequently Asked Questions (FAQs)

NMR Spectroscopy

  • Q1: My ¹H NMR spectrum of a substituted pyrrolidine shows broad or complex multiplets for the ring protons, making it difficult to interpret. What could be the cause and how can I resolve it?

    A1: This is a common issue arising from the conformational flexibility of the pyrrolidine ring, often referred to as "ring puckering." The five-membered ring is not planar and can exist in various "envelope" and "twist" conformations that are often in dynamic equilibrium. This can lead to averaged signals and complex coupling patterns in the NMR spectrum.

    Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the conformational exchange may slow down, leading to sharper signals for individual conformers. Conversely, at higher temperatures, the exchange may become rapid on the NMR timescale, resulting in a single, averaged, and often sharper set of signals.

    • Solvent Change: The choice of solvent can influence the conformational equilibrium. Trying a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can sometimes resolve overlapping signals and simplify the spectrum.[1]

    • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 500 MHz or greater) will increase the dispersion of the signals, which can help in resolving complex multiplets.[2]

  • Q2: How can I confidently assign the stereochemistry of a 2,5-disubstituted pyrrolidine using NMR?

    A2: Determining the relative stereochemistry (cis vs. trans) of substituents on a pyrrolidine ring is crucial and can be achieved using 2D NMR techniques, primarily Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å).[3][4]

    General Protocol:

    • Acquire a high-quality 2D NOESY or ROESY spectrum of your purified compound.

    • Identify the cross-peaks between the protons on the substituents and the protons on the pyrrolidine ring.

    • For a cis isomer: You would expect to see NOE cross-peaks between the protons of the substituents at C2 and C5 and the protons on the same face of the pyrrolidine ring.

    • For a trans isomer: You would expect to see NOE cross-peaks between the proton of the substituent at C2 and the proton on the opposite face of the ring from the substituent at C5.

    A workflow for this process is illustrated below.

  • Q3: What are the typical ¹H and ¹³C NMR chemical shift ranges for the pyrrolidine ring protons and carbons?

    A3: The chemical shifts can vary significantly depending on the nature and position of the substituents. However, some general ranges can be provided as a starting point for analysis. The table below summarizes typical chemical shifts for some common pyrrolidine derivatives.

Mass Spectrometry

  • Q4: What are the characteristic fragmentation patterns for pyrrolidine compounds in mass spectrometry?

    A4: Pyrrolidine-containing compounds often exhibit predictable fragmentation patterns in mass spectrometry, which can be diagnostic. A common fragmentation pathway involves the loss of the pyrrolidine ring as a neutral molecule (71 Da).[5] Another frequent fragmentation is the formation of an iminium ion containing the pyrrolidine ring. The table below lists some common fragment ions observed for pyrrolidine derivatives.

  • Q5: Can mass spectrometry be used to distinguish between diastereomers of a substituted pyrrolidine?

    A5: While mass spectrometry primarily provides information about molecular weight and fragmentation, it can sometimes be used to differentiate between diastereomers, although it is often challenging with standard electron ionization (EI) or electrospray ionization (ESI) techniques. The fragmentation patterns of diastereomers can differ in the relative abundances of certain fragment ions, especially in tandem mass spectrometry (MS/MS) experiments where collision-induced dissociation (CID) is used.[6] However, this is not always the case, and separation techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry are more reliable for distinguishing isomers.

Sample Purity and Byproducts

  • Q6: I see unexpected signals in the NMR spectrum of my synthesized pyrrolidine compound. What are some common impurities or byproducts I should consider?

    A6: Common impurities can include residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexanes).[7][8][9] Byproducts can arise from side reactions during the synthesis. For example, in reductive amination reactions to form N-substituted pyrrolidines, over-alkylation can lead to the formation of tertiary amines. It is helpful to consult NMR chemical shift databases for common solvents and reagents to identify these impurities.[7][8][9]

Troubleshooting Guides

Guide 1: Interpreting Complex ¹H NMR Spectra

This guide provides a systematic approach to interpreting a crowded or complex ¹H NMR spectrum of a pyrrolidine derivative.

Guide 2: Stereochemistry Determination using NOESY/ROESY

This guide outlines the workflow for setting up and interpreting a NOESY or ROESY experiment to determine the relative stereochemistry of a substituted pyrrolidine.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrrolidines (in CDCl₃)

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-Methylpyrrolidine[2]C2-H3.0 - 3.2 (m)55 - 57
C3-H₂1.4 - 2.0 (m)33 - 35
C4-H₂1.3 - 1.9 (m)23 - 25
C5-H₂2.6 - 3.1 (m)46 - 48
CH₃1.1 - 1.2 (d, J≈6.5 Hz)18 - 20
(R/S)-N-Boc-3-pyrrolidinol[10]H-23.23 - 3.40 (m)50 - 52
H-33.71 - 3.79 (m)68 - 70
H-41.85 - 1.97 (m)34 - 36
H-53.46 - 3.58 (m)43 - 45
Boc-C(CH₃)₃1.46 (s)28.5
Boc-C=O-154.7

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and other substituents.

Table 2: Common Fragment Ions in Mass Spectrometry of Pyrrolidine Derivatives

m/z ValueProposed FragmentCommon Precursor Structure
M - 71[M - C₄H₉N]⁺Loss of the neutral pyrrolidine ring
70[C₄H₈N]⁺Iminium ion from α-cleavage
98[C₆H₁₂N]⁺Iminium ion from α-pyrrolidinyl ketones
126[C₈H₁₆N]⁺Iminium ion from α-pyrrolidinyl ketones with longer alkyl chains
161[M - C₄H₉N]⁺Loss of the pyrrolidine ring from α-pyrrolidinophenones[5][6]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Sample Amount: Weigh 5-10 mg of the purified pyrrolidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a clean, dry vial.[10]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

Protocol 2: Determination of Relative Stereochemistry by 2D NOESY

  • Sample Preparation: Prepare a high-purity sample as described in Protocol 1. The concentration should be optimized to avoid aggregation, which can affect NOE measurements.

  • Acquisition:

    • Set up a standard 2D NOESY experiment on the NMR spectrometer.

    • A mixing time of 500-800 ms is a good starting point for small molecules like many pyrrolidine derivatives.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Interpretation:

    • Process the 2D data to obtain the NOESY spectrum.

    • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

    • Look for off-diagonal cross-peaks, which indicate spatial proximity between protons.

    • Correlate the cross-peaks with the assigned protons of the pyrrolidine ring and its substituents to deduce the relative stereochemistry. For example, a cross-peak between a proton on a C2 substituent and a proton on a C5 substituent on the same side of the ring would indicate a cis relationship.[3][11][12]

Visualizations

troubleshooting_workflow start Complex/Broad ¹H NMR Spectrum vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr solvent Change Deuterated Solvent start->solvent field Use Higher Field Spectrometer start->field sharper_signals Sharper, Resolved Signals vt_nmr->sharper_signals solvent->sharper_signals field->sharper_signals

Caption: Troubleshooting workflow for complex ¹H NMR spectra.

stereochemistry_determination start Determine Relative Stereochemistry run_noesy Acquire 2D NOESY/ROESY Spectrum start->run_noesy analyze_crosspeaks Analyze Cross-Peaks run_noesy->analyze_crosspeaks cis_isomer Cis Isomer analyze_crosspeaks->cis_isomer NOE between substituents on same face trans_isomer Trans Isomer analyze_crosspeaks->trans_isomer NOE between substituents on opposite faces

Caption: Workflow for stereochemistry determination using NOESY/ROESY.

References

Technical Support Center: Optimizing Catalyst and Ligand for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing catalyst and ligand selection for various cross-coupling reactions.

General Troubleshooting

Question: My cross-coupling reaction is not working (low or no yield). Where do I start troubleshooting?

Answer: A systematic approach is crucial when troubleshooting a failed cross-coupling reaction. Begin by considering the fundamental components of the reaction and potential issues with each. Key areas to investigate include the quality of reagents and solvents, the choice of catalyst and ligand, the base, and the reaction temperature. Inefficient catalyst generation, catalyst deactivation, and poor solubility of reagents are common culprits.[1][2][3] A well-designed screening of reaction parameters is often the most effective way to identify optimal conditions.[2]

Question: How do I know if my catalyst is deactivated?

Answer: Catalyst deactivation is often indicated by the formation of palladium black, a black precipitate of elemental palladium.[4][5] This can occur at high temperatures or when the ligand is not robust enough to stabilize the active Pd(0) species.[6][7] If you observe palladium black, consider switching to a more stable catalyst system, such as a pre-formed palladacycle or a more sterically hindered and electron-rich ligand.[6]

Question: What are some common side reactions in cross-coupling, and how can I minimize them?

Answer: Common side reactions include homocoupling of the starting materials, reduction of the aryl halide (hydrodehalogenation), and β-hydride elimination.[2][8] Homocoupling can often be suppressed by ensuring strictly anaerobic conditions.[2] Hydrodehalogenation and β-hydride elimination are influenced by the choice of ligand and base. Screening different ligands can help minimize these unproductive pathways.[9] For instance, in Negishi couplings, ligands like CPhos can minimize β-hydride reduction.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates.

Troubleshooting Guide & FAQs

Question: My Suzuki-Miyaura reaction is giving a low yield. What are the most common causes?

Answer: Low yields in Suzuki-Miyaura couplings can often be attributed to several factors:

  • Protodeboronation: The carbon-boron bond of the boronic acid can be cleaved, replacing the boronic acid group with a hydrogen atom. This is a significant side reaction, especially with electron-rich boronic acids.[8]

  • Homocoupling: Coupling of two molecules of the boronic acid can occur.[8]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step.

  • Catalyst/Ligand System: The catalyst and ligand may not be optimal for the specific substrates. For challenging substrates like aryl chlorides, more electron-rich and bulky ligands are often required.[10]

Question: Which base should I use for my Suzuki-Miyaura reaction?

Answer: The choice of base is crucial and depends on the substrates. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[6][11] For base-sensitive substrates, weaker bases may be necessary.[10] The base is often used in an aqueous solution, creating a biphasic reaction mixture.[11]

Quantitative Data

Table 1: Ligand Screening for a Suzuki-Miyaura Coupling Reaction

EntryLigandYield (%)
1BINAP21
2SPhos60

Reaction conditions: Palladium chloride catalyst, specified ligand, DMF as solvent, K₂CO₃ as base, heated at 120 °C in a microwave synthesizer.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid[6]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Troubleshooting Guide & FAQs

Question: My Buchwald-Hartwig amination is failing. What should I check first?

Answer: One of the most common reasons for failure is the poor solubility of the inorganic base in the reaction solvent.[3] Other frequent issues include catalyst inhibition, using an inappropriate base or ligand for the given substrate, and challenges with the reactivity of certain aryl halides.[3] For instance, aryl chlorides can be particularly challenging and often require more electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.[3]

Question: Which base and solvent combination is best for a Buchwald-Hartwig amination?

Answer: Strong bases like sodium tert-butoxide (NaOtBu) are very common and effective for a wide range of substrates.[3] However, for substrates with sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be better alternatives.[3] Toluene is a frequently used and effective solvent.[13] Ethereal solvents like dioxane and THF are also common, but it's crucial to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3][13]

Quantitative Data

Table 2: Solvent Optimization for a Buchwald-Hartwig Amination

SolventYield (%)
TolueneMaximum Yield
1,4-DioxaneModerate Yield
p-XyleneModerate Yield
WaterNo Reaction
HexaneNo Reaction

Reaction conditions were kept constant while varying the solvent.[14]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine[15]

Materials:

  • 5-Bromopyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., Xantphos, 0.08 mmol)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5-10 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, 5-bromopyrimidine, and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Stir the mixture at room temperature for a few minutes, then heat to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[15]

Troubleshooting Guide & FAQs

Question: My Heck reaction is giving a low yield with an aryl chloride. What can I do?

Answer: The carbon-chlorine bond is strong, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.[6] To overcome this, a highly active, electron-rich, and sterically bulky catalyst complex is required. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] Consider using bulky, electron-donating phosphine ligands like tri(tert-butyl)phosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs).[6]

Question: Should I increase the temperature if my Heck reaction is not proceeding?

Answer: Yes, but with caution. Many Heck reactions, especially with less reactive halides, require elevated temperatures (often 100-140 °C) to facilitate oxidative addition.[6] However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black).[4] There is an optimal temperature window that needs to be determined for each specific reaction.[6]

Quantitative Data

Table 3: Optimization of a Heck Reaction Using Design of Experiment (DoE)

ParameterInitial ConditionOptimized Condition
Palladium Loading3%0.5%
TemperatureLowerHigh
ConcentrationHigherLow (High Dilution)
Yield 57% 98% (89% isolated)

This study showed that temperature, concentration, and palladium amount were the most important variables.[4]

Experimental Protocol: General Heck Reaction

A general protocol is provided as specific conditions can vary significantly.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or a more specialized ligand, 2-10 mol%)

  • Base (e.g., triethylamine, potassium carbonate, 1.2-2.0 equiv)

  • Solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl/vinyl halide, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reagent Addition: Add the solvent and the alkene.

  • Reaction Execution: Heat the reaction to the desired temperature and monitor its progress.

  • Work-up and Purification: After completion, cool the reaction, perform an appropriate work-up (e.g., filtration, extraction), and purify the product, typically by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16]

Troubleshooting Guide & FAQs

Question: My Sonogashira reaction is not working, and the solution turns black. What is happening?

Answer: The formation of a black precipitate suggests palladium catalyst decomposition.[17] This can be promoted by certain solvents like THF.[17] Also, ensure that your reagents, particularly the copper(I) iodide (if used) and the palladium catalyst, are of good quality.[17]

Question: Is the copper co-catalyst always necessary in a Sonogashira coupling?

Answer: No, copper-free Sonogashira couplings have been developed. The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[18] Copper-free conditions often require a different choice of base and ligand to facilitate the deprotonation of the alkyne.[19]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling[21]

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • THF (solvent)

Procedure:

  • Reaction Setup: In a reaction flask at room temperature, dissolve the aryl halide in THF.

  • Reagent Addition: Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne.

  • Reaction Execution: Stir the reaction for approximately 3 hours. Monitor by TLC.

  • Work-up: Dilute the reaction with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling Reaction check_reagents Check Reagent and Solvent Quality start->check_reagents screen_conditions Systematic Screening of Reaction Conditions check_reagents->screen_conditions Reagents OK catalyst_ligand Evaluate Catalyst and Ligand Choice screen_conditions->catalyst_ligand base_solvent Optimize Base and Solvent System screen_conditions->base_solvent temperature Adjust Reaction Temperature screen_conditions->temperature side_reactions Analyze for Side Reactions catalyst_ligand->side_reactions base_solvent->side_reactions temperature->side_reactions success Successful Reaction side_reactions->success Optimization Successful

Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii R-Pd(II)-X(L_n) oxidative_addition->pd_ii R-X transmetalation Transmetalation (Base) pd_ii->transmetalation pd_ii_r R-Pd(II)-R'(L_n) transmetalation->pd_ii_r R'-B(OR)₂ reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactants R-X + R'-B(OR)₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii Ar-X amine_coordination Amine Coordination pd_ii->amine_coordination HNR¹R² pd_ii_amine [Ar-Pd(II)(L_n)(HNR¹R²)]⁺X⁻ amine_coordination->pd_ii_amine deprotonation Deprotonation (Base) pd_ii_amine->deprotonation pd_ii_amido Ar-Pd(II)-NR¹R²(L_n) deprotonation->pd_ii_amido reductive_elimination Reductive Elimination pd_ii_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product reactants Ar-X + HNR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[20][21][22]

References

Technical Support Center: Resolving Enantiomers of Chiral (2-Pyrrolidin-1-ylphenyl)methylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric resolution of chiral (2-Pyrrolidin-1-ylphenyl)methylamine analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty crystallizing the diastereomeric salt of my this compound analog. What are the common causes and solutions?

A1: Difficulty in crystallization is a frequent challenge in diastereomeric salt resolutions. The primary reasons often involve solvent choice, supersaturation level, and impurities.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical as the solubility difference between the two diastereomers is often solvent-dependent. It is recommended to perform a systematic screening of various solvents and solvent mixtures.[1] Start with common solvents like methanol, ethanol, isopropanol, and acetone. If the salt is too soluble, consider adding a less polar co-solvent (e.g., toluene, ethyl acetate) to reduce solubility. Conversely, if the salt is poorly soluble in most solvents, a more polar solvent system might be necessary.

  • Control Supersaturation: Crystallization requires a supersaturated solution. If no crystals form, the solution may be too dilute. You can achieve supersaturation by:

    • Slowly evaporating the solvent.

    • Gradually cooling the solution.

    • Adding an anti-solvent (a solvent in which the salt is poorly soluble) dropwise.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the supersaturated solution (seeding) can induce crystallization.

  • Purity of Starting Material: Ensure your racemic amine is of high purity. Impurities can inhibit crystal formation.

  • Oil Formation: If the salt "oils out" instead of crystallizing, it indicates that the supersaturation is too high or the temperature is too low. Try diluting the solution or increasing the crystallization temperature.

Q2: The enantiomeric excess (ee) of my resolved amine is consistently low after crystallization. How can I improve it?

A2: Low enantiomeric excess is a common issue and can often be addressed by optimizing the crystallization process and the stoichiometry of the resolving agent.

Troubleshooting Steps:

  • Recrystallization: A single crystallization may not be sufficient to achieve high ee. One or more recrystallizations of the diastereomeric salt are often necessary.[2]

  • Optimize Resolving Agent Stoichiometry: While a 1:1 molar ratio of the racemic amine to the chiral resolving agent is a common starting point, this is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher ee in the crystallized salt.[3]

  • Equilibration Time: Allow sufficient time for the system to reach equilibrium. A longer crystallization time at a controlled temperature can improve the selectivity of the crystallization.

  • Kinetic vs. Thermodynamic Control: Rapid crystallization may trap the undesired diastereomer, leading to lower ee. A slower, more controlled crystallization process (thermodynamic control) often yields higher purity crystals.[2] Consider a gradual cooling ramp or maintaining the solution at a constant temperature for an extended period.

Q3: I have successfully isolated the diastereomeric salt. What is the best way to liberate the free amine without causing racemization?

A3: The liberation of the free amine from the diastereomeric salt is a critical step that must be performed under conditions that prevent racemization.

Troubleshooting Steps:

  • Choice of Base: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used to neutralize the chiral acid and liberate the free amine.[4]

  • Temperature Control: Perform the basification and subsequent extraction at a low temperature (e.g., 0-10 °C) to minimize the risk of racemization, especially if the chiral center is labile.

  • Efficient Extraction: The liberated free amine should be immediately extracted into an organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) to separate it from the aqueous layer containing the salt of the resolving agent.[4] Perform multiple extractions to ensure complete recovery.

  • Drying and Solvent Removal: Thoroughly dry the combined organic extracts (e.g., with anhydrous sodium sulfate or magnesium sulfate) before removing the solvent under reduced pressure at a low temperature.

Q4: Which analytical method is best for determining the enantiomeric excess of my resolved this compound analog?

A4: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent are the two most common and reliable methods.

  • Chiral HPLC: This is often the preferred method for its accuracy and sensitivity. It requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Method development may be required to find the optimal column and mobile phase.

  • Chiral NMR: This method involves adding a chiral solvating agent to the NMR sample of the resolved amine. The chiral agent forms transient diastereomeric complexes, leading to separate signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these signals gives the enantiomeric excess. This method is often faster than HPLC as it requires minimal sample preparation.

Data Presentation

Table 1: Common Chiral Resolving Agents for Amines

Chiral Resolving AgentClassTypical Solvents for Crystallization
(+)-Tartaric AcidChiral AcidMethanol, Ethanol, Water[2][4]
(-)-Tartaric AcidChiral AcidMethanol, Ethanol, Water
(+)-Dibenzoyl-D-tartaric acidChiral AcidMethanol, Ethanol, Acetone[3]
(-)-Dibenzoyl-L-tartaric acidChiral AcidMethanol, Ethanol, Acetone
(+)-Di-p-toluoyl-D-tartaric acidChiral AcidMethanol, Ethanol, Ethyl Acetate[3]
(-)-Di-p-toluoyl-L-tartaric acidChiral AcidMethanol, Ethanol, Ethyl Acetate
(1R)-(-)-10-Camphorsulfonic acidChiral AcidEthanol, Isopropanol
(1S)-(+)-10-Camphorsulfonic acidChiral AcidEthanol, Isopropanol

Table 2: Example Data for a Representative Chiral Resolution

Note: This data is representative and may need to be optimized for specific analogs.

ParameterValue
Racemic AmineThis compound
Chiral Resolving Agent(+)-Dibenzoyl-D-tartaric acid
Molar Ratio (Amine:Acid)1:1
SolventMethanol
Crystallization Temperature4 °C
Yield of Diastereomeric Salt (after 1st crop)35-45%
Enantiomeric Excess (after 1st crop)85-95%
Yield of Diastereomeric Salt (after recrystallization)25-35%
Enantiomeric Excess (after recrystallization)>99%
Method for ee determinationChiral HPLC

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a this compound Analog

This protocol provides a general procedure for the resolution of a racemic this compound analog using a chiral acid.

Materials:

  • Racemic this compound analog

  • Chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 eq.) in a minimal amount of warm methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve the chiral resolving agent (1.0 eq.) in a minimal amount of warm methanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals under vacuum. This is the first crop of the diastereomeric salt.

    • (Optional) For higher enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot methanol.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in a mixture of water and dichloromethane in a separatory funnel.

    • Slowly add 2M sodium hydroxide solution with shaking until the aqueous layer is basic (pH > 12) and all the solid has dissolved.[4]

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of a resolved amine using chiral HPLC.

Materials and Equipment:

  • Enantiomerically enriched amine sample

  • Racemic amine standard

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine)

  • Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic amine standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a solution of the enantiomerically enriched amine sample at a similar concentration in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase (e.g., Hexane:Isopropanol with 0.1% diethylamine) at a constant flow rate (e.g., 1 mL/min).

    • Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate separation.

    • Inject the enantiomerically enriched sample.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizations

G racemic_amine Racemic Amine Analog (R/S) diastereomeric_salts Mixture of Diastereomeric Salts (R)-(+)-Acid & (S)-(+)-Acid racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt (e.g., (S)-(+)-Acid) crystallization->less_soluble_salt Solid Phase mother_liquor Mother Liquor (Enriched in (R)-(+)-Acid) crystallization->mother_liquor Liquid Phase liberation Liberation with Base (e.g., NaOH) less_soluble_salt->liberation resolved_amine Enantiomerically Pure Amine (S)-Amine liberation->resolved_amine analysis ee Determination (Chiral HPLC/NMR) resolved_amine->analysis final_product Final Product analysis->final_product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

G start Low Enantiomeric Excess (ee) q1 Is the salt purity low? start->q1 a1 Perform Recrystallization q1->a1 Yes q2 Is crystallization too fast? q1->q2 No a1->q2 a2 Slow down cooling rate Maintain constant temperature q2->a2 Yes q3 Is stoichiometry optimized? q2->q3 No a2->q3 a3 Try sub-stoichiometric amount of resolving agent q3->a3 No end Improved Enantiomeric Excess q3->end Yes a3->end

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: Purification of Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of amine compounds. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why do my amine compounds show significant tailing or streaking during silica gel chromatography?

A1: Tailing or streaking of amines on silica gel is a frequent issue arising from the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] This interaction can lead to poor separation, broad peaks, and even irreversible adsorption of the compound onto the column.[1]

Q2: My amine is sensitive to acidic conditions. How can I purify it using silica gel chromatography?

A2: For acid-sensitive amines, you can either "deactivate" the silica gel or use an alternative stationary phase.[2][3] To deactivate silica, you can pre-treat the column with a solvent system containing a small percentage (1-3%) of a volatile base like triethylamine (TEA).[2][3] This neutralizes the acidic sites on the silica. Alternatively, using a more inert stationary phase like basic alumina or amine-functionalized silica can prevent decomposition.[1]

Q3: What is "oiling out" during the crystallization of my amine, and how can I prevent it?

A3: "Oiling out" is the separation of a compound as a liquid rather than a solid during crystallization. This often occurs when the melting point of the solid is lower than the temperature of the solution. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system entirely. For amines, conversion to a salt (e.g., hydrochloride) often increases the melting point and leads to better crystal formation.

Q4: How can I improve the yield and purity of my amine purification?

A4: Improving yield and purity can be achieved through several strategies. Optimizing the purification technique is key. For chromatography, this may involve using a gradient elution or switching to a more suitable stationary phase.[1] For crystallization, careful selection of the solvent and controlled cooling rates are crucial. Acid-base extraction can be a highly effective initial purification step to remove non-basic impurities.[4] Additionally, protecting the amine group with a suitable protecting group, such as a Boc group, can prevent side reactions and improve recovery.[5][6]

Q5: When should I consider using a protecting group for my amine?

A5: Protecting groups are essential in multi-step syntheses where the amine functionality might interfere with subsequent reactions.[7] They are also beneficial during purification to enhance stability and prevent degradation, especially on acidic stationary phases.[5] The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many conditions but can be easily removed with mild acid.[5][6]

Troubleshooting Guides

Silica Gel Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing/Streaking Strong interaction between basic amine and acidic silica.Add 0.1-1% triethylamine (TEA) to the mobile phase.[8] Use amine-functionalized silica or basic alumina.[1] Pre-treat the silica column with a TEA solution.[9]
Compound Decomposition Acid-sensitivity of the amine on the silica surface.Deactivate the silica with TEA.[2][3] Switch to a less acidic stationary phase like alumina or a bonded phase.[1]
Irreversible Adsorption Very strong binding of the amine to the silica.Increase the polarity of the eluent significantly (e.g., add methanol). Consider using a protecting group to reduce basicity.[5]
Poor Separation Co-elution of impurities with the amine.Optimize the solvent system using TLC. Employ a gradient elution, starting with a low polarity solvent.[2]
Crystallization
Problem Possible Cause(s) Recommended Solution(s)
Oiling Out Melting point of the amine is below the solution temperature.Use a larger volume of solvent. Decrease the rate of cooling. Convert the amine to its salt form (e.g., hydrochloride) to increase the melting point.[10]
No Crystals Form Solution is not supersaturated; compound is too soluble.Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod at the liquid-air interface.
Low Yield Compound is too soluble in the mother liquor.Cool the solution to a lower temperature. Minimize the amount of solvent used for dissolving and washing.
Acid-Base Extraction
Problem Possible Cause(s) Recommended Solution(s)
Emulsion Formation Amines can act as surfactants, stabilizing the interface between organic and aqueous layers.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[11] Filter the mixture through a pad of Celite. Allow the mixture to stand for an extended period.
Poor Recovery of Amine Amine salt is partially soluble in the organic layer.Perform multiple extractions with the acidic solution. Ensure the pH of the aqueous layer is sufficiently low (typically < 2) to fully protonate the amine.
Product is Water-Soluble Highly polar amine that is difficult to extract into an organic solvent.Saturate the aqueous layer with a salt like NaCl or K2CO3 to decrease the amine's solubility in the aqueous phase ("salting out").[11] Use a continuous liquid-liquid extractor.

Quantitative Data Presentation

The following table provides a comparative overview of the yield and purity achievable with different purification methods for primary amines.

Purification Method Starting Purity Final Purity Isolated Yield Reference
Selective Ammonium Carbamate Crystallization (SACC)35%>99%up to 94%[12]
SACC for secondary from tertiary amines-91%86%[12]
SACC for fractional crystallization of primary, secondary, and tertiary amines-90% to >99%83% to 94%[12]
SACC in alcohol amination->99%up to 84%[12]

Experimental Protocols

Protocol 1: Flash Chromatography of a Primary Amine using Triethylamine-Treated Silica Gel

This protocol is adapted for the purification of a moderately polar primary amine from non-basic impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Add 1-2% (v/v) of triethylamine to the slurry.[8]

  • Column Packing: Pack a flash chromatography column with the prepared silica gel slurry.

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of the mobile phase (containing 0.1-1% triethylamine) through the silica until the baseline is stable.[8]

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. If necessary, a gradient of increasing polarity can be used.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Primary Amine as its Hydrochloride Salt

This protocol is suitable for obtaining a highly pure, solid form of an amine.

  • Dissolution: Dissolve the purified free amine in a minimal amount of a suitable dry solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, isopropanol).[13][14]

  • Salt Formation: While stirring, slowly add a solution of HCl in a dry solvent (e.g., 2 M HCl in diethyl ether or dioxane) dropwise to the amine solution at 0-4°C.[13] The hydrochloride salt will precipitate.

  • Crystallization: Allow the mixture to stand, preferably at a low temperature, to ensure complete crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold, dry solvent to remove any residual impurities.

  • Drying: Dry the purified amine hydrochloride salt under vacuum.

Protocol 3: Purification of a Primary Amine using a Boc Protecting Group

This protocol outlines the protection of a primary amine with a Boc group, purification of the Boc-protected amine, and subsequent deprotection.

  • Protection:

    • Dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.[15]

    • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv).[15]

    • Stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.[15]

    • Work up the reaction by removing the THF, extracting with dichloromethane, washing with water and brine, and drying the organic layer.[15]

  • Purification of Boc-Protected Amine: The resulting N-Boc protected amine is often pure enough for the next step. If not, it can be easily purified by standard silica gel chromatography without the need for basic additives, as the basicity of the amine is masked.

  • Deprotection:

    • Dissolve the purified N-Boc protected amine in dichloromethane.[15]

    • Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v).[15]

    • Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).[16]

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The amine is obtained as its trifluoroacetate salt.

    • To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract the free amine with an organic solvent.

Visualizations

experimental_workflow cluster_purification Amine Purification Workflow crude Crude Amine extraction Acid-Base Extraction crude->extraction Remove non-basic impurities chromatography Column Chromatography extraction->chromatography Separate closely related compounds recrystallization Recrystallization chromatography->recrystallization Final polishing pure_amine Pure Amine recrystallization->pure_amine troubleshooting_chromatography start Poor Separation in Amine Chromatography q1 Is there peak tailing? start->q1 a1_yes Add Triethylamine to Mobile Phase q1->a1_yes Yes q2 Is the compound degrading? q1->q2 No a1_yes->q2 a2_yes Use Amine-Functionalized Silica or Alumina q2->a2_yes Yes a2_no Optimize Solvent System/Gradient q2->a2_no No end Improved Separation a2_yes->end a2_no->end boc_protection_workflow cluster_boc Boc Protection-Deprotection Cycle start Primary Amine protect Boc Protection (Boc)₂O, Base start->protect boc_amine N-Boc Amine protect->boc_amine purify Purification (e.g., Chromatography) boc_amine->purify pure_boc_amine Pure N-Boc Amine purify->pure_boc_amine deprotect Deprotection (TFA) pure_boc_amine->deprotect final_amine Pure Primary Amine deprotect->final_amine

References

Validation & Comparative

Comparative Analysis of Monoamine Transporter Ligands: Pyrovalerone Analogues vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrovalerone and its derivatives are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker effects on the serotonin transporter (SERT).[1] Their mechanism of action, involving the blockage of neurotransmitter reuptake, makes them a significant area of study in neuroscience and pharmacology. This analysis will compare their binding affinity and functional potency with benchmark inhibitors like cocaine and methylphenidate.

Data Presentation: Quantitative Comparison of Ligand Activity

The following tables summarize the binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of selected pyrovalerone analogues and other common monoamine transporter inhibitors. Lower values indicate higher affinity or potency.

Table 1: Comparative Binding Affinity (Kᵢ, nM) at Monoamine Transporters

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)DAT/SERT RatioSource(s)
Pyrovalerone Analogues
Pyrovalerone7-18.160-6402900-11000>72[1][2][3]
α-PVP14.326.1>10000>699
MDPV2.4-4.63.5-2612900-3354>729[2][3]
Standard Inhibitors
Cocaine230-370264-480740~3.2[4][5]
Methylphenidate110120>10000>90
Desipramine>100000.6-7.36163<0.001[6][7]
Nisoxetine3780.46158~2.4[6]

Note: Kᵢ values can vary based on experimental conditions. The DAT/SERT ratio is a common indicator of a compound's relative selectivity for the dopamine transporter over the serotonin transporter.

Table 2: Comparative Functional Potency (IC₅₀, nM) for Monoamine Uptake Inhibition

CompoundDA Uptake (IC₅₀, nM)NE Uptake (IC₅₀, nM)5-HT Uptake (IC₅₀, nM)Source(s)
Pyrovalerone Analogues
Pyrovalerone20-5630-129>10000[2][8]
α-PVP2838>10000[8]
MDPV4.339.4>10000[8]
Standard Inhibitors
Cocaine290250310
Methylphenidate4.135>10000
Desipramine180001.1110
Nisoxetine6902.53900

Experimental Protocols

The data presented above are typically generated using two key in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring how effectively it competes with a radiolabeled ligand known to bind to that target.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., HEK293) engineered to express a high density of the target human monoamine transporter (DAT, NET, or SERT), or from brain tissue rich in these transporters (e.g., rat striatum for DAT).[9][10] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[10]

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) and varying concentrations of the unlabeled test compound.[4]

  • Defining Controls:

    • Total Binding: Membranes and radioligand only.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET) to saturate the target sites.[4]

  • Termination and Filtration: The incubation is stopped by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. The filters are then washed with ice-cold buffer.[9][11]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Monoamine Uptake Inhibition Assay

This functional assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Methodology:

  • Cell/Synaptosome Preparation: The assay uses either transporter-transfected cell lines (e.g., HEK293) or synaptosomes (resealed nerve terminals) prepared from specific brain regions.[12]

  • Pre-incubation: Cells or synaptosomes are pre-incubated for a short period with varying concentrations of the test compound or a vehicle control.[12]

  • Uptake Initiation: Uptake is initiated by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine).[1]

  • Termination: After a brief incubation period (typically 1-5 minutes), the uptake process is rapidly terminated by washing with ice-cold buffer and filtering, or by lysing the cells.[12][13]

  • Quantification: The amount of radioactivity taken up by the cells is measured with a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor.[14] The data are analyzed to determine the concentration of the test compound that causes 50% inhibition of the specific monoamine uptake (IC₅₀).

Mandatory Visualizations

Signaling and Experimental Diagrams

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) release Release vesicle->release dat Dopamine Transporter (DAT) da Dopamine release->da Exocytosis reuptake Reuptake da->reuptake 1. receptor Dopamine Receptor da->receptor Binding ligand Inhibitor (e.g., Pyrovalerone) ligand->dat 2. Blockade signal Signal Transduction receptor->signal

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

G prep 1. Membrane Preparation (Transfected Cells / Tissue) plate 2. Assay Plate Setup (96-well plate) prep->plate incubate 3. Incubation (Membranes + Radioligand + Test Compound) plate->incubate filter 4. Rapid Filtration (Separates bound from free radioligand) incubate->filter wash 5. Washing (Removes non-specifically bound ligand) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate Ki) count->analyze

Caption: General workflow for a competitive radioligand binding assay.

References

Validating the Binding Affinity of Pyrrolidinyl-Phenyl Analogs to Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of (2-Pyrrolidin-1-ylphenyl)methylamine analogs, represented by the well-studied compound Pyrovalerone and its derivatives, to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data presented herein is supported by experimental findings from competitive radioligand binding assays. For comparative purposes, data for structurally distinct monoamine transporter inhibitors, Cocaine and GBR 12909, are also included.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki in nM) of various compounds for the human monoamine transporters. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity RatioReference
Pyrovalerone Analogs
Pyrovalerone7602900414[1][2]
α-PVP----[3]
(S)-α-PVP12.339.53300268[3]
(R)-α-PVP23.411410000427[3]
MDPV4.312.76>10000>2320[2][3]
Alternative Monoamine Transporter Inhibitors
Cocaine300-5003600300-500~1[4][5]
GBR 129091-1.4-1611-16[6][7]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values.

Experimental Protocols

The binding affinities presented in this guide were determined using competitive radioligand binding assays. Below is a detailed protocol for such an assay targeting the dopamine transporter (DAT). Similar principles apply to assays for NET and SERT, with the appropriate selection of radioligand and cell/tissue source.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.

  • Test Compounds: Pyrovalerone analogs, Cocaine, GBR 12909, and the unlabeled form of the radioligand (for determining non-specific binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, a fixed concentration of [³H]WIN 35,428, and the cell membrane preparation.

      • Non-specific Binding: A high concentration of unlabeled WIN 35,428, a fixed concentration of [³H]WIN 35,428, and the cell membrane preparation.

      • Competitive Binding: A range of concentrations of the test compound, a fixed concentration of [³H]WIN 35,428, and the cell membrane preparation.

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis membranes Cell Membranes (HEK293-hDAT) incubation Incubation (96-well plate) membranes->incubation radioligand Radioligand ([³H]WIN 35,428) radioligand->incubation test_compound Test Compound (e.g., Pyrovalerone) test_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC₅₀, Ki) counting->data_analysis

Caption: Workflow of a competitive radioligand binding assay.

Dopamine Signaling Pathway

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (in vesicles) Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_receptor D1 Receptor Dopamine->D1_receptor Binds AC Adenylyl Cyclase D1_receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Signaling Downstream Signaling PKA->Signaling Pyrovalerone Pyrovalerone Analog Pyrovalerone->DAT Inhibits

Caption: Simplified dopamine signaling pathway at the synapse.

References

Comparative Analysis of the Pharmacological Profile of (2-Pyrrolidin-1-ylphenyl)methylamine Analogs: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological profiles of pyrrolidine-containing compounds structurally related to (2-Pyrrolidin-1-ylphenyl)methylamine. In the absence of direct cross-reactivity studies for this compound, this document summarizes the binding affinities and functional activities of analogous compounds at various molecular targets. This information is crucial for assessing potential off-target effects and understanding the selectivity of this chemical scaffold. The data presented herein is derived from preclinical pharmacological investigations.

Pharmacological Profile Comparison of Pyrrolidine Analogs

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of various pyrrolidine derivatives at several key central nervous system targets. A compound's activity at multiple targets can be indicative of potential cross-reactivity.

Compound/Analog ClassPrimary Target(s)Ki (nM)Other Targets InvestigatedKi (nM) / ActivityReference
Pyrovalerone Analogs Dopamine Transporter (DAT)VariesNorepinephrine Transporter (NET)Varies[1]
Serotonin Transporter (SERT)Generally low affinity[1]
5HT1A, 5HT1B, 5HT1C, D1, D2, D3 ReceptorsInactive[1]
PF-04455242 Kappa-Opioid Receptor (KOR)3 (human)Mu-Opioid Receptor (MOR)64 (human)[2]
Delta-Opioid Receptor (DOR)> 4000[2]
UKCP-110 Vesicular Monoamine Transporter-2 (VMAT2)2660[3H]dopamine uptakeKi = 28[3]
Nicotinic ReceptorsNo affinity[3]

Experimental Protocols

The determination of a compound's binding affinity and selectivity is a critical step in assessing its potential for cross-reactivity. A widely used method for this purpose is the competitive radioligand binding assay.

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a generalized procedure for determining the binding affinity of a test compound for a specific receptor, transporter, or enzyme.

1. Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its target.

2. Materials:

  • Test Compound: this compound or its analog.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target of interest (e.g., [3H]DAMGO for MOR, [125I]RTI 55 for DAT).

  • Target Preparation: Cell membranes or tissue homogenates expressing the target receptor/transporter.

  • Assay Buffer: Buffer solution appropriate for the target system.

  • Wash Buffer: Cold buffer to wash away unbound radioligand.

  • Scintillation Fluid: For detection of radioactivity.

  • 96-well Filter Plates: With glass fiber filters.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

3. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the target sites.

    • Test Compound Wells: Wells containing membranes, radioligand, and the serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate a typical workflow for assessing compound selectivity and a relevant signaling pathway potentially modulated by pyrrolidine analogs.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis A Test Compound Dilutions D Incubation in 96-well Plate (Total, Non-specific, and Competitive Binding) A->D B Radioligand Solution B->D C Target Membrane Preparation C->D E Rapid Filtration D->E F Washing E->F G Scintillation Counting F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow of a competitive radioligand binding assay.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_cyto Dopamine (Cytosol) DAT->DA_cyto Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA TH L_DOPA->DA_cyto DDC DA_cyto->DA_vesicle VMAT2 DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signaling Downstream Signaling DA_receptor->Signaling

Caption: Simplified dopamine transporter (DAT) signaling pathway.

References

In Vivo Validation of (2-Pyrrolidin-1-ylphenyl)methylamine: A Comparative Guide to Therapeutic Potential in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of (2-Pyrrolidin-1-ylphenyl)methylamine, a novel pyrrolidine derivative with therapeutic potential for neurological and psychiatric disorders. In the absence of direct published in vivo data for this specific molecule, this document establishes a scientifically rigorous validation pathway. We will draw comparisons from established experimental data on structurally related compounds, namely kappa-opioid receptor (KOR) antagonists and monoamine reuptake inhibitors, to contextualize potential outcomes and guide experimental design.

Introduction and Therapeutic Rationale

This compound belongs to the pyrrolidine class of compounds, a versatile scaffold known to yield molecules with significant biological activity.[1] While this specific amine derivative is not extensively characterized in publicly available literature, its core structure suggests potential interactions with key neurotransmitter systems implicated in mood, motivation, and cognition. Many pyrrolidine-containing compounds act as potent inhibitors of monoamine transporters (dopamine, norepinephrine, and serotonin) or as antagonists at opioid receptors.[2][3]

Notably, the activation of the kappa-opioid receptor (KOR) system by its endogenous ligand, dynorphin, is associated with stress, dysphoria, and depressive-like states.[4] Consequently, KOR antagonists are being actively investigated as novel therapeutics for depression, anxiety, and substance use disorders.[1][4][5][6] Similarly, monoamine reuptake inhibitors are a cornerstone of treatment for depression and other psychiatric conditions, working by increasing the synaptic availability of neurotransmitters like serotonin and dopamine.[7][8]

Based on these precedents, we hypothesize that this compound may exert its therapeutic effects through one or both of these mechanisms. This guide outlines a phased in vivo strategy to test this hypothesis, validate its efficacy in relevant animal models, and compare its potential performance against established therapeutic alternatives.

Hypothesized Signaling Pathways

The therapeutic potential of this compound is likely rooted in its ability to modulate neuronal signaling pathways associated with mood and reward. Below are the two primary hypothesized mechanisms of action.

Signaling_Pathways cluster_0 Hypothesis 1: KOR Antagonism cluster_1 Hypothesis 2: Monoamine Reuptake Inhibition Stress Stress/Dysphoria Dynorphin Dynorphin Release Stress->Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates Downstream Negative Affective States KOR->Downstream Compound_KOR This compound Compound_KOR->KOR Blocks Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Synapse->Presynaptic Reuptake Receptors Postsynaptic Receptors Synapse->Receptors Binds Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT/NET/SERT) Monoamines Dopamine, Norepinephrine, Serotonin Signal Improved Mood & Cognition Receptors->Signal Compound_Mono This compound Compound_Mono->Transporter Inhibits

Caption: Hypothesized mechanisms of action for this compound.

A Phased Approach to In Vivo Validation

A structured, multi-phase validation process is critical to ascertain the therapeutic potential of a novel compound. This process begins with fundamental characterization and progresses to more complex behavioral models.

Validation_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy in Primary Behavioral Models cluster_2 Phase 3: Comparative & Advanced Analysis PK Pharmacokinetics & Brain Penetration Target In Vivo Target Engagement (e.g., Receptor Occupancy) Depression Depression & Anxiety Models (Forced Swim, Social Defeat) PK->Depression Tox Acute Toxicity & Tolerability Tox->Depression Comparison Head-to-Head Comparison with Alternatives Depression->Comparison Addiction Addiction Models (Conditioned Place Preference) Addiction->Comparison Cognition Cognitive Models (Morris Water Maze) Cognition->Comparison Advanced Advanced Models (e.g., Drug Self-Administration) Safety Safety Pharmacology

Caption: Phased workflow for in vivo validation.

Phase 1: Foundational Assessment

Before assessing efficacy, it is imperative to understand the compound's pharmacokinetic profile and ensure it reaches its intended target in the central nervous system (CNS).

  • Pharmacokinetics (PK) and Brain Penetration: Administer the compound to rodents via relevant routes (e.g., oral, intraperitoneal) and measure its concentration in plasma and brain tissue over time. This determines its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life and ability to cross the blood-brain barrier.

  • In Vivo Target Engagement: To confirm the compound interacts with its hypothesized targets in a living system, techniques like ex vivo autoradiography or in vivo binding assays can be employed. For instance, after administering the compound, brain tissue can be assessed for the displacement of radiolabeled ligands specific to KOR or monoamine transporters.[5]

  • Acute Toxicity and Tolerability: A dose-escalation study should be performed to identify the maximum tolerated dose (MTD) and observe any overt adverse effects on motor function or general health.

Phase 2: Efficacy in Primary Behavioral Models

Once a safe and brain-penetrant dose range is established, the compound's efficacy can be tested in validated animal models of neurological disorders.[2][9][10][11]

  • Models of Depression and Anxiety:

    • Forced Swim Test (FST) & Tail Suspension Test (TST): These models are widely used to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.[9]

    • Social Defeat Stress: This is a more ethologically valid model where a mouse is repeatedly exposed to an aggressive mouse. Subsequent social avoidance is a key depressive-like phenotype. A therapeutically effective compound would reverse this social avoidance.[5]

  • Models of Addiction:

    • Conditioned Place Preference (CPP): This model assesses the rewarding or aversive properties of a drug. To test a KOR antagonist's potential for treating addiction, one could evaluate if it blocks the reinstatement of CPP induced by stress or a drug prime.[1]

  • Models of Cognition:

    • Morris Water Maze (MWM): This test evaluates spatial learning and memory. The time it takes for a mouse to find a hidden platform in a pool of opaque water is measured over several trials. An improvement in learning (reduced escape latency) would suggest cognitive-enhancing properties.[12][13]

Comparison with Alternatives

The ultimate goal is to determine if this compound offers any advantage over existing or developmental drugs. This requires a direct comparison of its performance in the aforementioned behavioral assays.

Comparative Performance in a Model of Depression (Forced Swim Test)

The table below presents a hypothetical but realistic comparison of our target compound with a known KOR antagonist and a selective serotonin reuptake inhibitor (SSRI).

CompoundClassDose Range (mg/kg, i.p.)Effect on Immobility TimeReference
This compound Test Compound 1 - 30 (Hypothetical) Dose-dependent decrease N/A
JDTicKOR Antagonist3 - 30Significant decrease[14]
FluoxetineSSRI10 - 20Significant decrease[8]

Interpretation: For our test compound to be considered promising, it should produce a statistically significant, dose-dependent reduction in immobility time, ideally with a potency and efficacy comparable to or exceeding that of the reference compounds.

Comparative Performance in a Model of Cognition (Morris Water Maze)

This table compares the potential cognitive-enhancing effects against a known nootropic agent.

CompoundClassDose Range (mg/kg, p.o.)Effect on Escape LatencyReference
This compound Test Compound 1 - 30 (Hypothetical) Significant decrease over trials N/A
ISRIBISR Inhibitor2.5Significant decrease in aged mice[15]
Scopolamine (as impairment model)Muscarinic Antagonist1 - 2Increases escape latency[16]

Interpretation: A successful outcome would be for our test compound to significantly shorten the escape latency in the MWM test, particularly if it can reverse a cognitive deficit induced by a compound like scopolamine.[16]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed protocols for key behavioral assays.

Protocol 1: Forced Swim Test (FST)
  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine) to mice 30-60 minutes prior to the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • The session is video-recorded for later analysis.

    • An observer, blind to the treatment groups, scores the last 4 minutes of the session.

  • Data Analysis: The total duration of immobility (defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water) is quantified. A one-way ANOVA followed by a post-hoc test is used to compare treatment groups.

Protocol 2: Morris Water Maze (MWM)
  • Apparatus: A circular pool (120 cm diameter, 60 cm high) filled with opaque water (22-24°C). A small escape platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days): Each mouse undergoes four trials per day. For each trial, the mouse is placed into the pool from one of four starting positions. The trial ends when the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform, it is guided to it.

    • Probe Trial (24h after last acquisition day): The platform is removed, and the mouse is allowed to swim for 60 seconds.

  • Data Analysis:

    • Acquisition: Escape latency (time to find the platform) and path length are recorded. A two-way repeated-measures ANOVA is used to analyze learning across days.

    • Probe Trial: The time spent in the target quadrant (where the platform was) is measured. A one-way ANOVA is used to compare groups.

Conclusion and Future Directions

This guide outlines a comprehensive and logical pathway for the in vivo validation of this compound. By hypothesizing its mechanism based on structural analogs and proposing a series of well-established behavioral tests, a robust dataset can be generated to evaluate its therapeutic potential.

Positive results in these initial models would warrant progression to more complex assays, such as drug self-administration models to more thoroughly investigate anti-addiction properties, or chronic stress models for a deeper understanding of antidepressant effects. Furthermore, safety pharmacology studies would be required to assess potential off-target effects on cardiovascular and respiratory systems before any consideration for clinical development. The systematic approach detailed herein provides the necessary framework to rigorously assess the promise of this novel compound for treating complex neurological disorders.

References

Pyrrolidine vs. Piperidine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a saturated heterocyclic scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's pharmacological and pharmacokinetic profile. Among the most prevalent are the five-membered pyrrolidine and six-membered piperidine rings. Both are considered "privileged scaffolds" due to their frequent appearance in approved drugs and biologically active molecules.[1][2] This guide offers an objective, data-driven comparison of their structure-activity relationships (SAR) to inform strategic decisions in drug design.

Core Physicochemical and Structural Differences

While differing by only a single methylene unit, pyrrolidine and piperidine exhibit distinct physicochemical properties that can be leveraged to fine-tune a compound's characteristics for a specific biological target and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Piperidine provides a more rigid and lipophilic framework, which can be beneficial for achieving high binding affinity through conformational restriction.[1][2] In contrast, pyrrolidine's greater flexibility and slightly lower lipophilicity may be advantageous when conformational adaptability is needed for target engagement or when a more hydrophilic profile is desired.[1][2]

Table 1: Comparison of Physicochemical Properties

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic, potentially due to greater conformational stabilization of its protonated form.[2]
logP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic than pyrrolidine.[2] This influences solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between them is a tool to modulate a compound's lipophilicity.
Conformational Flexibility Prefers a more rigid chair conformation.Adopts more flexible envelope and twist (pseudo-rotation) conformations.The rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially increasing potency and selectivity. Pyrrolidine's flexibility can allow for better adaptation to the binding site.[1][2]
Metabolic Stability Generally stable, but can be susceptible to oxidation at carbons adjacent to the nitrogen.Pyrrolidine nitroxides are generally more resistant to bioreduction than their piperidine counterparts.Substitution patterns are crucial for the metabolic stability of both scaffolds. Strategic placement of substituents can block metabolic "soft spots."[1]

Comparative Biological Activity: A Tale of Two Scaffolds

The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as "scaffold hopping"—can dramatically alter a compound's biological activity. This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents.

Anticonvulsant Activity

In a comparative study of benzamide analogs, the choice between a pyrrolidine and a piperidine moiety was critical for anticonvulsant activity. The pyrrolidine-containing compound was effective against electroshock-induced seizures, whereas the piperidine analog was inactive.[1] This difference in activity correlated with the compounds' ability to block voltage-gated sodium channels, where the pyrrolidine analog was significantly more potent and acted faster.[1]

Table 2: Comparative Anticonvulsant Activity and Sodium Channel Blockade

CompoundHeterocycleAnticonvulsant Activity (ED₅₀, mg/kg, i.p.)Na⁺ Channel Blockade (IC₅₀, µM)
U-49524E Pyrrolidine35118
U-49132E Piperidine> 100 (inactive)396
Data from a study on benzamide analogues against electroshock-induced seizures in mice and voltage-gated Na⁺ channels in N1E-115 cells.[1]
Dopamine and Serotonin Transporter Inhibition

Piperidine-based analogs of cocaine have been extensively studied as dopamine transporter (DAT) and serotonin transporter (5-HTT) inhibitors. The data below showcases the high affinity of a potent piperidine-based ligand. While a direct pyrrolidine counterpart was not evaluated in this specific study, it highlights the utility of the piperidine scaffold in achieving high potency at these monoamine transporters.

Table 3: Monoamine Transporter Affinity of a Piperidine-Based Inhibitor

CompoundHeterocycleDAT Kᵢ (nM)5-HTT Kᵢ (nM)
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate Piperidine217.6
Data from a study on 3,4-disubstituted piperidines.[3]
Opioid Receptor Modulation

The piperidine scaffold is a common feature in ligands targeting opioid receptors. The following data for 4-substituted piperidines demonstrates their potential for achieving high affinity at both mu-opioid (MOR) and delta-opioid (DOR) receptors.

Table 4: Opioid Receptor Binding Affinity of Piperidine Analogs

CompoundHeterocycleMOR Kᵢ (nM)DOR Kᵢ (nM)
Analog 4 Piperazine2.511
Analog 5 Piperazine1.16.6
Analog 6 Piperidine0.2910
Data from a study on 4-substituted piperidine and piperazine compounds.

Visualizing Key Concepts in Drug Design

To better illustrate the relationships and processes discussed, the following diagrams are provided.

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Iteration d1 Scaffold Selection (Pyrrolidine vs. Piperidine) d2 Analog Synthesis d1->d2 t1 Binding/Enzyme Assays (Determine IC₅₀/Kᵢ) d2->t1 Test Compounds t2 Metabolic Stability (Microsomal Assay) t1->t2 a1 SAR Analysis t2->a1 Generate Data a2 Lead Optimization a1->a2 a2->d1 Iterate Design

A workflow for the comparative evaluation of heterocyclic scaffolds.

G_protein_signaling cluster_membrane Cell Membrane receptor { Opioid/Muscarinic Receptor (GPCR)} g_protein Gβγ receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein:n->effector Inhibits response Cellular Response (e.g., ↓cAMP) effector->response Leads to ligand Agonist (Pyrrolidine/Piperidine Analog) ligand->receptor:port Binds

A simplified GPCR signaling pathway for M₂/M₄ or opioid receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of pyrrolidine and piperidine analogs.

Radioligand Binding Assay (for GPCRs)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

1. Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., opioid or muscarinic receptors).

  • Radioligand (a radioactive molecule with known high affinity for the receptor, e.g., [³H]-DAMGO for MOR).

  • Test compounds (pyrrolidine and piperidine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a non-radioactive ligand).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₔ), and either the assay buffer (for total binding), the test compound, or the non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vitro Microsomal Stability Assay

This assay measures the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

1. Materials and Reagents:

  • Liver microsomes (human or other species).

  • Test compounds.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold "stop solution" (e.g., acetonitrile or methanol) containing an internal standard.

  • 96-well plates or microcentrifuge tubes.

  • Incubator/shaking water bath set to 37°C.

  • Centrifuge.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and phosphate buffer. Prepare the test compounds at the desired starting concentration.

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system to the wells containing the microsome-compound mixture. A control reaction without the NADPH system is also run to check for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stop solution to the respective wells. The 0-minute time point serves as the initial concentration reference.

  • Protein Precipitation: Centrifuge the plate/tubes at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration used in the assay.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

1. Materials and Reagents:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • Test compounds.

  • Assay buffer that provides the optimal pH for the enzyme.

  • 96-well plates.

  • A microplate reader (spectrophotometer or fluorometer) to detect the product formation.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Pre-incubation: In a 96-well plate, add the enzyme and the test compound (or buffer for the control). Allow them to pre-incubate for a short period (e.g., 10-15 minutes) at a controlled temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Detection: Monitor the formation of the product over time using a microplate reader. The product can be colored, fluorescent, or can be detected through a coupled enzymatic reaction.

  • Data Collection: Record the reaction rate (velocity) for each concentration of the inhibitor.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The decision to use a pyrrolidine or piperidine scaffold is a nuanced one that must be driven by the specific objectives of a drug discovery program. While they are similar in basicity, their distinct differences in lipophilicity and conformational flexibility can be strategically manipulated to optimize a compound's potency, selectivity, and pharmacokinetic properties. Piperidine's rigidity can be a powerful tool for achieving high affinity, while pyrrolidine's flexibility can offer advantages in accommodating certain binding sites. A thorough understanding of these differences, supported by the quantitative data and robust experimental evaluation outlined in this guide, is essential for the rational design of new and effective therapeutic agents.

References

Head-to-head comparison of different synthetic routes to (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of two distinct synthetic pathways to produce (2-Pyrrolidin-1-ylphenyl)methylamine, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2-FluorobenzonitrileRoute 2: From 2-Chlorobenzonitrile
Starting Materials 2-Fluorobenzonitrile, Pyrrolidine2-Chlorobenzonitrile, Pyrrolidine
Key Intermediates 2-(Pyrrolidin-1-yl)benzonitrile2-(Pyrrolidin-1-yl)benzonitrile
Key Reactions Nucleophilic Aromatic Substitution, Nitrile ReductionNucleophilic Aromatic Substitution, Nitrile Reduction
Overall Yield (estimated) Good to HighModerate to Good
Reaction Conditions Moderate to High TemperaturesHigh Temperatures
Reagents of Note Lithium Aluminum Hydride (LiAlH₄)Lithium Aluminum Hydride (LiAlH₄)
Scalability Potentially scalablePotentially scalable
Purification Column chromatography, DistillationColumn chromatography, Distillation

Synthetic Route Diagrams

G cluster_0 Route 1: From 2-Fluorobenzonitrile cluster_1 Route 2: From 2-Chlorobenzonitrile A1 2-Fluorobenzonitrile C1 Nucleophilic Aromatic Substitution (DMSO, K₂CO₃, 120 °C) A1->C1 B1 Pyrrolidine B1->C1 D1 2-(Pyrrolidin-1-yl)benzonitrile C1->D1 E1 Reduction (LiAlH₄, THF) D1->E1 F1 This compound E1->F1 A2 2-Chlorobenzonitrile C2 Nucleophilic Aromatic Substitution (Pyridine, 130 °C) A2->C2 B2 Pyrrolidine B2->C2 D2 2-(Pyrrolidin-1-yl)benzonitrile C2->D2 E2 Reduction (LiAlH₄, Ether) D2->E2 F2 This compound E2->F2

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from 2-Fluorobenzonitrile

This two-step synthesis involves an initial nucleophilic aromatic substitution followed by the reduction of the nitrile intermediate.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzonitrile

  • Reaction: 2-Fluorobenzonitrile reacts with pyrrolidine in the presence of potassium carbonate to yield 2-(pyrrolidin-1-yl)benzonitrile.

  • Procedure:

    • To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)benzonitrile.

Step 2: Synthesis of this compound

  • Reaction: The nitrile group of 2-(pyrrolidin-1-yl)benzonitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or crystallization of a salt form.[1][2]

Route 2: Synthesis from 2-Chlorobenzonitrile

This route also proceeds in two steps, starting with the nucleophilic aromatic substitution of 2-chlorobenzonitrile.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzonitrile

  • Reaction: 2-Chlorobenzonitrile undergoes a nucleophilic aromatic substitution with pyrrolidine in pyridine.

  • Procedure:

    • A mixture of 2-chlorobenzonitrile (1.0 eq) and pyrrolidine (2.0 eq) in pyridine is heated at 130 °C in a sealed tube for 48 hours.

    • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

    • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography to give 2-(pyrrolidin-1-yl)benzonitrile.

Step 2: Synthesis of this compound

  • Reaction: The intermediate nitrile is reduced to the primary amine using lithium aluminum hydride.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, a solution of 2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C.

    • The reaction mixture is then stirred at room temperature for 12-18 hours.

    • The reaction is carefully quenched by the dropwise addition of water at 0 °C.

    • The resulting mixture is filtered, and the filtrate is dried over anhydrous potassium carbonate.

    • The solvent is removed under reduced pressure to provide this compound.[1][2]

Quantitative Data Summary

StepRouteReactantsReagents/ConditionsProductYieldReaction Time
112-Fluorobenzonitrile, PyrrolidineK₂CO₃, DMSO, 120 °C2-(Pyrrolidin-1-yl)benzonitrile~85% (estimated)12-24 h
212-(Pyrrolidin-1-yl)benzonitrileLiAlH₄, THF, RefluxThis compound~70-80% (estimated)4-8 h
122-Chlorobenzonitrile, PyrrolidinePyridine, 130 °C2-(Pyrrolidin-1-yl)benzonitrile~60% (reported)48 h
222-(Pyrrolidin-1-yl)benzonitrileLiAlH₄, Ether, RTThis compound~70-80% (estimated)12-18 h

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Discussion

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 , starting from 2-fluorobenzonitrile, is likely to be the more efficient of the two. Fluoroarenes are generally more reactive towards nucleophilic aromatic substitution than their chloro-analogues, which should lead to higher yields and potentially shorter reaction times for the first step. The use of DMSO as a solvent and potassium carbonate as a base are common and effective conditions for this type of transformation.

Route 2 , utilizing 2-chlorobenzonitrile, requires more forcing conditions for the initial substitution step, as reflected by the higher reaction temperature and longer reaction time. The reported yield for this step is also lower than what might be expected for the fluoro-analogue.

The second step in both routes, the reduction of the nitrile to the primary amine using LiAlH₄, is a standard and generally high-yielding transformation.[1][2] The choice of solvent (THF or diethyl ether) is unlikely to have a significant impact on the outcome of the reaction, although THF's higher boiling point allows for refluxing conditions which can sometimes drive the reaction to completion more quickly.

References

Validating the Bioactivity of (2-Pyrrolidin-1-ylphenyl)methylamine: A Comparative Guide to Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential biological activities of the novel compound, (2-Pyrrolidin-1-ylphenyl)methylamine. Due to the absence of established bioactivity data for this specific molecule, this document outlines a series of recommended in vitro and in vivo assays based on the known activities of structurally similar compounds. The provided experimental protocols and data tables serve as a template for researchers to design, execute, and compare their findings.

Hypothesized Biological Activities and Corresponding Assays

The chemical structure of this compound, featuring a pyrrolidine ring, a phenyl group, and a methylamine side chain, suggests potential interactions with several biological targets. Analogs with similar moieties have demonstrated activities as monoamine reuptake inhibitors, opioid receptor modulators, and cytotoxic agents. This guide will focus on validating these three potential activities.

Comparative Data Summary

The following tables present a hypothetical comparative analysis of this compound against well-characterized reference compounds. Researchers can populate these tables with their experimental data to contextualize the potency and selectivity of the test compound.

Table 1: In Vitro Monoamine Transporter and Opioid Receptor Binding Affinity

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)KOR Kᵢ (nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
GBR 12909 (DAT Inhibitor)5>1000>1000>1000
Desipramine (NET Inhibitor)>10004150>1000
Fluoxetine (SERT Inhibitor)2003001>1000
U-50,488 (KOR Agonist)>1000>1000>10001.5

Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
This compoundHepG2 (Liver Carcinoma)Experimental Value
A549 (Lung Carcinoma)Experimental Value
Doxorubicin (Positive Control)HepG2 (Liver Carcinoma)0.8
A549 (Lung Carcinoma)0.5

Table 3: In Vivo Behavioral Effects in Mice

TreatmentLocomotor Activity (Total Distance, cm)Conditioned Place Preference (Time in Drug-Paired Chamber, s)
VehicleExperimental ValueExperimental Value
This compound (10 mg/kg)Experimental ValueExperimental Value
Cocaine (20 mg/kg)Experimental ValueExperimental Value

Experimental Workflows and Signaling Pathways

To elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Primary Binding Assays Primary Binding Assays Compound Synthesis->Primary Binding Assays Test Compound Data Analysis (Ki) Data Analysis (Ki) Primary Binding Assays->Data Analysis (Ki) Binding Data Hit Identification Hit Identification Data Analysis (Ki)->Hit Identification Potency & Selectivity Cytotoxicity Assays Cytotoxicity Assays Hit Identification->Cytotoxicity Assays Active Compounds Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assays->Data Analysis (IC50) Viability Data Lead Compound Selection Lead Compound Selection Data Analysis (IC50)->Lead Compound Selection Behavioral Models Behavioral Models Lead Compound Selection->Behavioral Models Promising Candidates Data Analysis Data Analysis Behavioral Models->Data Analysis Behavioral Data Antitumor Models Antitumor Models Data Analysis->Antitumor Models If Cytotoxic Efficacy Assessment Efficacy Assessment Antitumor Models->Efficacy Assessment

Caption: General workflow for validating compound bioactivity.

G Dopamine Dopamine Synaptic Cleft Synaptic Cleft Dopamine->Synaptic Cleft Release DAT Dopamine Transporter Presynaptic Neuron Presynaptic Neuron DAT->Presynaptic Neuron Synaptic Cleft->DAT Reuptake Dopamine Receptors Dopamine Receptors Synaptic Cleft->Dopamine Receptors Binding Postsynaptic Neuron Postsynaptic Neuron Dopamine Receptors->Postsynaptic Neuron Signal Transduction Compound This compound Compound->DAT Inhibition

Caption: Hypothesized inhibition of the dopamine transporter (DAT).

G Prepare Membranes Prepare cell membranes expressing target transporter Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare Membranes->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Counting Quantify radioactivity on filters Wash->Scintillation Counting Data Analysis Calculate IC50 and Ki values Scintillation Counting->Data Analysis

Caption: Experimental workflow for a radioligand binding assay.

Detailed Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT) and Kappa Opioid Receptor (KOR)

This protocol is a general template and should be optimized for each specific target.

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the target receptors.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human transporter (DAT, NET, or SERT) or KOR.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]U69,593 (for KOR).[1][2][3][4]

    • Non-specific binding control: GBR 12909 (for DAT), Desipramine (for NET), Imipramine (for SERT), U-50,488 (for KOR).[2][5][6]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[2]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

    • 96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

  • Procedure:

    • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.[1][2]

    • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.[2]

      • Non-specific Binding: A high concentration of the respective non-labeled inhibitor, radioligand, and membrane preparation.[2]

      • Test Compound: Serial dilutions of the test compound, radioligand, and membrane preparation.[2]

    • Incubation: Incubate the plate at 4°C for 2-3 hours or at 25°C for 60 minutes, depending on the target, to reach binding equilibrium.[4][5]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1][6]

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[1]

2. MTT Assay for Cytotoxicity

  • Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HepG2, A549).

    • Complete culture medium (e.g., EMEM with 10% FBS).[7]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[9]

    • 96-well tissue culture plates, multichannel pipette, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin). Include untreated cells as a negative control. Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

In Vivo Assays

All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

1. Locomotor Activity Test

  • Objective: To assess the stimulant or depressant effects of the test compound on spontaneous movement in mice.

  • Apparatus: Locomotor activity chambers equipped with infrared photobeams to automatically record movement.[11]

  • Procedure:

    • Habituation: Habituate the mice to the testing room and the locomotor activity chambers for at least 60 minutes before the test.[11]

    • Drug Administration: Administer the test compound, a vehicle control, or a reference drug (e.g., cocaine) via intraperitoneal (i.p.) injection.[11][12]

    • Testing: Immediately place the mouse in the activity chamber and record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for 30-60 minutes.[11][13]

    • Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA).[14]

2. Conditioned Place Preference (CPP)

  • Objective: To evaluate the rewarding or aversive properties of the test compound.

  • Apparatus: A three-compartment CPP box with distinct visual and tactile cues in the two outer compartments.[15]

  • Procedure:

    • Pre-Conditioning (Baseline): On day 1, place the mice in the central compartment and allow them to freely explore all three compartments for 15-30 minutes to determine any initial preference.[16]

    • Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer the test compound and confine the mouse to one of the outer compartments for 30 minutes. On the other days, administer the vehicle and confine the mouse to the opposite compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.[15][17]

    • Post-Conditioning (Test): On the day after the last conditioning session, place the mice in the central compartment and allow them to freely explore all three compartments for 15-30 minutes, with no drug administration.[16][17]

    • Data Analysis: Record the time spent in each compartment during the test phase. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a rewarding effect (place preference).[15]

3. Antitumor Activity in a HepG2 Xenograft Model

  • Objective: To assess the in vivo efficacy of the test compound in reducing tumor growth.

  • Model: Immunocompromised mice (e.g., nude or SCID) subcutaneously implanted with HepG2 human hepatocellular carcinoma cells.[18][19]

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of HepG2 cells (e.g., 1 x 10⁷ cells in a mixture of medium and Matrigel) into the flank of each mouse.[18]

    • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[20]

    • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., sorafenib) according to a predetermined dosing schedule.[19]

    • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[18]

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

    • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy.[20]

References

Comparative Analysis of (2-Pyrrolidin-1-ylphenyl)methylamine Binding Mode at the Dopamine Transporter: A Computational Docking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative binding mode of (2-Pyrrolidin-1-ylphenyl)methylamine at the human dopamine transporter (DAT). Due to the absence of specific published docking studies for this compound, this analysis leverages data from closely related analogs, namely pyrovalerone and modafinil derivatives, which are well-characterized DAT inhibitors. This comparative approach allows for an informed hypothesis of the binding interactions of the title compound.

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents and drugs of abuse. Understanding the binding modes of novel ligands is crucial for the development of new therapeutics for conditions such as depression, ADHD, and substance use disorders.

Comparative Binding Data

The following tables summarize the computational docking scores and experimentally determined binding affinities for a selection of dopamine transporter inhibitors, including analogs of this compound.

Table 1: Computational Docking Data for Selected Dopamine Transporter Inhibitors

Compound/AnalogDocking Score (kcal/mol)Key Interacting Residues (Predicted)Reference
Dopamine-6.1Asp79, Phe320, Ser149[1]
(R)-Modafinil-8.91Tyr156, Phe320[2]
(S)-Modafinil-7.70Phe76, Asp79[3][2]
PyrovaleroneNot explicitly foundNot explicitly found
4'-Azido-3'-iodo pyrovaleroneNot explicitly foundTransmembrane 1 / Extracellular loop 1 region
JHW 007 (Benztropine analog)-7.39Not explicitly found[2]
Benztropine-6.76Not explicitly found[2]

Note: Docking scores can vary depending on the software, force field, and specific protocol used. The data presented here is for comparative purposes.

Table 2: Experimental Binding Affinities for Selected Dopamine Transporter Inhibitors

Compound/AnalogBinding Affinity (Kᵢ, nM)Dopamine Uptake Inhibition (IC₅₀, nM)Reference
Cocaine118 ± 18.7~500
(R)-Modafinil~3-fold higher than S-enantiomer-[3]
(S)-Modafinil--[3]
Pyrovalerone7-18020-8700
4'-Azido-3'-iodo pyrovalerone78264
JHW 007 (Benztropine analog)24.6 ± 2.0-
Benztropine118 ± 18.7-

Predicted Binding Mode of this compound

Based on the docking studies of its analogs, this compound is hypothesized to bind within the central binding pocket (S1) of the dopamine transporter. The protonated amine of the methylamine moiety is likely to form a crucial salt bridge with Asp79, a key interaction for many DAT ligands. The phenyl ring is expected to engage in hydrophobic interactions with surrounding residues such as Phe320 and Tyr156. The pyrrolidine ring may also contribute to binding through hydrophobic interactions within the pocket.

Computational Docking Workflow

The following diagram illustrates a typical workflow for computational docking studies used to predict the binding mode of a ligand to its target protein.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_validation Validation p_prep Protein Preparation (e.g., PDB: 4M48) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock pose Pose Clustering & Scoring (Binding Energy Estimation) dock->pose interact Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose->interact compare Comparison with Experimental Data (Binding Affinity, SAR) interact->compare

A generalized workflow for computational molecular docking studies.

Experimental Protocols

A typical computational docking protocol for the dopamine transporter involves the following steps:

  • Protein Preparation : The three-dimensional structure of the human dopamine transporter is obtained from a protein structure database (e.g., PDB ID: 4M48). The protein is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation : The 2D structure of the ligand, such as this compound, is converted to a 3D structure. The ligand's geometry is then optimized, and partial charges are assigned.

  • Grid Generation : A grid box is defined around the binding site of the transporter to specify the search space for the docking algorithm.

  • Docking Simulation : A docking program like AutoDock Vina is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses based on a scoring function that estimates the binding free energy.

  • Pose Analysis : The resulting docking poses are clustered and ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter.

  • Membrane Preparation : Membranes from cells expressing the human dopamine transporter (e.g., HEK293 cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup : The assay is performed in a 96-well plate. Each well contains the cell membranes, a radioligand with known affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound.

  • Incubation : The plate is incubated to allow the binding to reach equilibrium.

  • Filtration : The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

  • Scintillation Counting : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

References

Orthogonal Purity Assessment of (2-Pyrrolidin-1-ylphenyl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in ensuring drug safety and efficacy. This guide provides a comprehensive comparison of orthogonal analytical methods for confirming the purity of (2-Pyrrolidin-1-ylphenyl)methylamine, a key building block in the synthesis of various pharmaceutical compounds. The use of orthogonal methods, which employ different separation and detection principles, provides a more complete and reliable assessment of a compound's purity profile by reducing the risk of co-eluting impurities.[1][2]

This guide details the experimental protocols for several recommended orthogonal techniques, presents a comparative summary of their performance, and illustrates the logical workflow for a comprehensive purity analysis.

Comparison of Orthogonal Analytical Methods

A multi-faceted approach utilizing various analytical techniques is essential for a thorough purity assessment. The following table summarizes the key performance characteristics of recommended orthogonal methods for analyzing this compound.

Analytical MethodPrincipleAnalytes DetectedAdvantagesDisadvantagesLimit of Quantitation (LOQ)
Reversed-Phase HPLC (RP-HPLC) with UV Detection Partitioning between a non-polar stationary phase and a polar mobile phase.Non-polar to moderately polar impurities, degradation products.High resolution, robust, widely available, suitable for routine analysis.May not retain very polar impurities.0.01 - 0.1% (w/w)
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.Highly polar impurities and degradation products.Orthogonal to RP-HPLC, excellent for retaining polar compounds.[3]Can have longer equilibration times, sensitive to mobile phase composition.0.05 - 0.2% (w/w)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Volatile and semi-volatile impurities, residual solvents.High sensitivity and specificity, excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds.0.1 - 10 ng/L
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantioselective separation on a chiral stationary phase (CSP).Enantiomeric impurities.Direct separation of enantiomers, crucial for stereospecific drugs.[4]CSPs can be expensive, method development can be challenging.0.05 - 0.1%
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-to-charge ratio detection.Broad range of impurities, provides molecular weight information.High sensitivity and specificity, excellent for identifying trace impurities and confirming impurity structures.[5]Matrix effects can suppress ion signals, higher instrumentation cost.ppt to ppb levels

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation for developing a specific method for this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general-purpose RP-HPLC method for the separation of this compound from its potential non-polar and moderately polar impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This HILIC method is designed to be orthogonal to the RP-HPLC method, targeting the separation of highly polar impurities.

  • Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or ELSD detector.

  • Column: A HILIC column with an amide or silica-based stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-10 min: 100% to 50% A

    • 10-12 min: 50% A

    • 12.1-15 min: 100% A (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 70:30 Acetonitrile:Water to a concentration of 1 mg/mL.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low-polarity capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of 1 mg/mL. Derivatization with a suitable agent like heptafluorobutyric anhydride may be necessary to improve the volatility and chromatographic properties of the amine.[7]

Protocol 4: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is essential for determining the enantiomeric purity of this compound.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).[4][8]

  • Mobile Phase: A mixture of n-Hexane and a polar organic solvent like Isopropanol or Ethanol (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (0.1%) may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed analytical methods, forced degradation studies are crucial.[9][10] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[11][12][13]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples should be analyzed using the developed orthogonal methods to demonstrate that the methods can separate the parent compound from all significant degradation products.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the orthogonal methods.

G Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Evaluation Sample Sample Dissolution Dissolution Sample->Dissolution Forced Degradation Forced Degradation Dissolution->Forced Degradation Stress Conditions Direct Analysis Direct Analysis Dissolution->Direct Analysis Unstressed RP_HPLC_UV RP_HPLC_UV Forced Degradation->RP_HPLC_UV Degraded Samples Direct Analysis->RP_HPLC_UV Purity Assay HILIC HILIC RP_HPLC_UV->HILIC Polar Impurities GC_MS GC_MS RP_HPLC_UV->GC_MS Volatile Impurities Chiral_HPLC Chiral_HPLC RP_HPLC_UV->Chiral_HPLC Enantiomeric Purity LC_MS LC_MS RP_HPLC_UV->LC_MS Impurity ID Purity_Report Comprehensive Purity Report HILIC->Purity_Report GC_MS->Purity_Report Chiral_HPLC->Purity_Report LC_MS->Purity_Report

Caption: A typical experimental workflow for the purity analysis of a drug substance.

G Logical Relationship of Orthogonal Methods cluster_0 Chromatographic Separation Principles cluster_1 Detection Principles Compound This compound RP_HPLC Reversed-Phase (Hydrophobicity) Compound->RP_HPLC HILIC HILIC (Polarity) Compound->HILIC GC Gas Chromatography (Volatility) Compound->GC Chiral_HPLC Chiral Separation (Stereochemistry) Compound->Chiral_HPLC UV UV-Vis (Chromophore) RP_HPLC->UV MS Mass Spectrometry (Mass-to-Charge) RP_HPLC->MS LC-MS HILIC->UV GC->MS GC-MS Chiral_HPLC->UV

Caption: The logical relationship between different orthogonal analytical methods.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of (2-Pyrrolidin-1-ylphenyl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical early step in the journey from discovery to a potential therapeutic. This guide provides a comparative analysis of the metabolic stability of (2-Pyrrolidin-1-ylphenyl)methylamine derivatives, a scaffold of interest in medicinal chemistry. By presenting available experimental data, detailed protocols, and visualizations of metabolic pathways, this document aims to inform the selection and optimization of derivatives with favorable pharmacokinetic profiles.

The this compound core structure is a versatile scaffold found in a variety of biologically active compounds. However, like many xenobiotics, these derivatives are subject to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes in the liver. The rate and sites of metabolism can significantly impact a compound's half-life, bioavailability, and potential for drug-drug interactions. Therefore, a thorough understanding of their metabolic fate is paramount.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a series of hypothetical this compound derivatives in human liver microsomes (HLM). This data, presented for illustrative purposes, highlights how structural modifications can influence metabolic clearance. A longer half-life (t½) and lower intrinsic clearance (CLint) are generally indicative of greater metabolic stability.

Compound IDR1R2R3t½ (min)CLint (µL/min/mg protein)
Parent-001 HHH1546.2
Deriv-002 FHH2527.7
Deriv-003 HClH2231.5
Deriv-004 HHOCH31838.5
Deriv-005 FClH3519.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The metabolic stability of the derivatives is typically assessed using an in vitro liver microsomal stability assay. This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

Liver Microsomal Stability Assay Protocol

1. Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM), pooled human liver microsomes (final concentration typically 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution mix Combine Test Compound, Microsomes, and Buffer prep_cpd->mix prep_is Prepare Internal Standard Solution terminate Terminate Reaction at Time Points with ACN + IS prep_is->terminate prep_microsomes Prepare Microsome Working Solution prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Fig. 1: Experimental workflow for the liver microsomal stability assay.

Potential Metabolic Pathways

The metabolism of this compound derivatives is anticipated to proceed through several key pathways, primarily mediated by CYP enzymes. Understanding these pathways is crucial for designing more stable analogues.

Common metabolic transformations for N-aryl pyrrolidine derivatives include:

  • Oxidation of the Pyrrolidine Ring: This is a common metabolic route, often leading to the formation of a more polar lactam (pyrrolidone) derivative. Hydroxylation at various positions on the pyrrolidine ring can also occur.

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, typically at the para-position, although other positions may also be susceptible depending on the substitution pattern.

  • N-dealkylation: While less common for the pyrrolidine ring itself, cleavage of the bond between the nitrogen and the phenyl ring is a theoretical possibility.

  • Oxidation of the Methylamine Side Chain: The methylamine group can be a site for N-demethylation or oxidation.

Strategically placing substituents on the molecule can block or sterically hinder these metabolic "hotspots." For example, introducing a fluorine atom at a potential site of hydroxylation can prevent this metabolic reaction from occurring, thereby increasing the compound's stability.

G cluster_pathways Potential Metabolic Pathways (CYP450) Parent This compound Derivative Pyrrolidine_Oxidation Pyrrolidine Ring Oxidation (Lactam Formation) Parent->Pyrrolidine_Oxidation Major Aromatic_Hydroxylation Aromatic Ring Hydroxylation Parent->Aromatic_Hydroxylation Minor Sidechain_Oxidation Methylamine Side-Chain Oxidation Parent->Sidechain_Oxidation Possible

Fig. 2: Potential metabolic pathways for this compound derivatives.

Conclusion

The metabolic stability of this compound derivatives is a key determinant of their potential as drug candidates. Through systematic in vitro evaluation using assays such as the liver microsomal stability assay, researchers can gain valuable insights into the structure-metabolism relationships of this chemical series. This knowledge enables the rational design of new derivatives with improved metabolic profiles, ultimately increasing the probability of identifying compounds with desirable pharmacokinetic properties for further development. The strategic modification of metabolically labile sites, guided by an understanding of common metabolic pathways, is a powerful approach to overcoming the hurdles of drug metabolism.

Safety Operating Guide

Essential Procedures for the Safe Disposal of (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Pyrrolidin-1-ylphenyl)methylamine, ensuring the safety of laboratory personnel and the preservation of our environment.

This compound is a chemical compound that necessitates careful handling due to its potential health and environmental hazards. Adherence to the following protocols is crucial for safe laboratory operations.

Hazard and Safety Information

Based on data for structurally similar compounds, the primary hazards associated with this compound are summarized below. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using. If an SDS is unavailable, treat the substance as hazardous.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]Wear protective gloves, protective clothing, eye protection, and face protection.[1] Wash hands and any exposed skin thoroughly after handling.[1]
Serious Eye Damage/IrritationCauses serious eye damage.[1]Wear eye protection/face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Acute Toxicity (Oral, Inhalation)Harmful if swallowed or if inhaled.[2][3]Do not eat, drink or smoke when using this product.[2] Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Use only outdoors or in a well-ventilated area.[2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]If inhaled, remove person to fresh air and keep comfortable for breathing.[2]
Aquatic HazardHarmful to aquatic life.[3]Avoid release to the environment.[4]
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: In cases of significant vapor or aerosol generation, a NIOSH-approved respirator is recommended. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of collection, labeling, storage, and transfer to a designated hazardous waste facility. Under no circumstances should this chemical be disposed of in the regular trash or down the sewer system.[5]

Step 1: Waste Identification and Segregation
  • Identify waste containing this compound as hazardous chemical waste.

  • Segregate it from other waste streams, particularly incompatible materials such as strong oxidizing agents and acids.[1][6] Do not mix amine waste with other chemical wastes to prevent hazardous reactions.[6]

Step 2: Waste Collection and Containment
  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • For liquid waste, use a compatible, sealed container.[6] The original chemical container is often a suitable choice.[7]

  • Ensure containers are kept tightly closed when not in use to prevent the release of fumes.[6]

Step 3: Labeling and Storage
  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.

  • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area that is under the control of laboratory personnel.[6]

  • Store away from direct sunlight, heat sources, and incompatible materials.[6]

Step 4: Disposal and Transfer
  • Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][6]

  • Provide them with the necessary information about the waste, including its composition and quantity.

  • Waste will typically be sent to an approved hazardous waste treatment facility for incineration or other approved disposal methods.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne vapors.[4]

  • Containment: Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[8] Avoid generating dust or vapors.

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[9]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[4]

  • Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.[4]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions required for the safe disposal of this compound.

start Start: Generation of This compound Waste identify 1. Identify as Hazardous Waste start->identify segregate 2. Segregate from Incompatible Materials identify->segregate collect 3. Collect in Labeled, Sealed Container segregate->collect store 4. Store in Designated Satellite Accumulation Area collect->store contact_ehs 5. Contact EHS or Licensed Disposal Company store->contact_ehs end End: Proper Disposal at Approved Facility contact_ehs->end

Caption: Workflow for the routine disposal of this compound waste.

spill Spill Occurs evacuate 1. Evacuate and Secure Area spill->evacuate ventilate 2. Ensure Ventilation evacuate->ventilate ppe 3. Don Appropriate PPE ventilate->ppe contain 4. Contain Spill with Inert Absorbent ppe->contain collect 5. Collect Absorbed Material into Labeled Container contain->collect decontaminate 6. Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste via EHS/Licensed Contractor collect->disposal report 7. Report Spill to Supervisor decontaminate->report

Caption: Logical workflow for managing a spill of this compound.

References

Essential Safety and Operational Guidance for Handling (2-Pyrrolidin-1-ylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (2-Pyrrolidin-1-ylphenyl)methylamine (CAS No. 72752-53-5) was not publicly available at the time of this writing. The following guidance is synthesized from the SDSs of the closely related isomers, (3-Pyrrolidin-1-ylphenyl)methylamine and (2-Pyrrolidin-1-ylphenyl)methanol. It is imperative to treat this compound with at least the same level of caution as these related compounds. This information should be used as a starting point for a comprehensive risk assessment, and it is highly recommended to consult with a certified safety professional before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for its isomers, this compound is anticipated to be a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecification
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1][2] A face shield is also recommended.
Skin and Body Protection An appropriate chemical-resistant lab coat or apron should be worn to prevent skin exposure.[1] Flame-retardant and antistatic protective clothing is advisable.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] Gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

Operational Plan: Safe Handling and Storage

Adherence to strict operational procedures is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, with a strong preference for a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.

  • Preventing Exposure: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Spill Management: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[1]

Storage Procedures
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste is considered hazardous.

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2][3] Do not empty into drains.[1][2]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.

Experimental Protocols

No specific experimental protocols involving this compound were cited in the safety-focused search results. Researchers should develop detailed, peer-reviewed protocols that incorporate the safety and handling procedures outlined in this document before commencing any work with this compound.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Handling Task (e.g., weighing, transfer, reaction) EyeFace Eye/Face Protection: - Chemical Goggles (Mandatory) - Face Shield (Recommended) Assess Task->EyeFace All Tasks SkinBody Skin/Body Protection: - Chemical-Resistant Lab Coat - Flame-Retardant Clothing Assess Task->SkinBody All Tasks Hand Hand Protection: - Nitrile or Neoprene Gloves Assess Task->Hand All Tasks Respiratory Respiratory Protection: - Use in Fume Hood (Preferred) - Respirator (if needed) Assess Task->Respiratory Assess Ventilation FinalCheck Final PPE Check Before Starting Work EyeFace->FinalCheck SkinBody->FinalCheck Hand->FinalCheck FumeHood Work in Fume Hood Respiratory->FumeHood Adequate Ventilation Respirator Wear Approved Respirator Respiratory->Respirator Inadequate Ventilation or Spill FumeHood->FinalCheck Respirator->FinalCheck

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.